Phytoene

Catalog No.
S628476
CAS No.
540-04-5
M.F
C40H64
M. Wt
544.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phytoene

CAS Number

540-04-5

Product Name

Phytoene

IUPAC Name

(6E,10E,14E,16E,18E,22E,26E)-2,6,10,14,19,23,27,31-octamethyldotriaconta-2,6,10,14,16,18,22,26,30-nonaene

Molecular Formula

C40H64

Molecular Weight

544.9 g/mol

InChI

InChI=1S/C40H64/c1-33(2)19-13-23-37(7)27-17-31-39(9)29-15-25-35(5)21-11-12-22-36(6)26-16-30-40(10)32-18-28-38(8)24-14-20-34(3)4/h11-12,19-22,27-30H,13-18,23-26,31-32H2,1-10H3/b12-11+,35-21+,36-22+,37-27+,38-28+,39-29+,40-30+

InChI Key

YVLPJIGOMTXXLP-KEKOKYSKSA-N

SMILES

Array

Synonyms

7,7’,8,8’,11,11’,12,12’-Octahydro-ψ,ψ-carotene; 2,6,10,14,19,23,27,31-octamethyl-2,6,10,14,16,18,22,26,30-dotriacontanonaene; all-trans-7,7’,8,8’,11,11’,12,12’-Octahydro-lycopene; (all-E)-Phytoene; all-trans-Phytoene

Canonical SMILES

CC(=CCCC(=CCCC(=CCCC(=CC=CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C)C)C)C)C

Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C/CC/C(=C/C=C/C=C(/CC/C=C(/CC/C=C(/CCC=C(C)C)\C)\C)\C)/C)/C)/C)C

The exact mass of the compound Phytoene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 378840. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Carotenoids - Supplementary Records. It belongs to the ontological category of acyclic carotene in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C40 isoprenoids (tetraterpenes) [PR0107]. However, this does not mean our product can be used or applied in the same or a similar way.

phytoene biosynthetic pathway in plants and bacteria

Author: Smolecule Technical Support Team. Date: February 2026

The Core Phytoene Biosynthetic Pathway

This compound synthase (PSY) catalyzes the first committed step in carotenoid biosynthesis, condensing two molecules of geranylgeranyl diphosphate (GGPP) to form 15-cis-phytoene [1] [2]. This makes PSY the major rate-limiting enzyme of the entire carotenogenic pathway [1] [3].

  • In Plants: The pathway is plastid-localized. GGPP is derived from the methylerythritol phosphate (MEP) pathway within plastids [2].
  • In Bacteria: The core reaction is identical, though the genetic organization and regulatory elements differ. Bacterial PSY genes, often called crtB, were foundational in identifying plant PSY genes [2].

The flowchart below illustrates the core pathway and key downstream products in plants.

G cluster_psy Catalyzed by this compound Synthase (PSY) GGPP1 GGPP PsyReaction 2 GGPP → 15-cis-Phytoene GGPP1->PsyReaction GGPP2 GGPP GGPP2->PsyReaction Prephytoene_PP Prethis compound PP This compound 15-cis-Phytoene Prephytoene_PP->this compound Step 2 Downstream Lycopene β-Carotene Xanthophylls This compound->Downstream Desaturation & Cyclization PsyReaction->Prephytoene_PP Step 1

Core this compound biosynthesis pathway. PSY catalyzes a two-step reaction converting GGPP into 15-cis-phytoene, the first committed carotenoid precursor.

This compound Synthase (PSY) Enzyme Characteristics

PSY is a bifunctional enzyme that catalyzes two tightly coupled reactions: the dimerization of GGPP into prethis compound diphosphate and its subsequent conversion to this compound [1] [2]. Its activity is strictly dependent on a Mn²⁺ cofactor and has a specific requirement for galactolipid and membrane association [1] [2].

The table below summarizes key functional attributes of the PSY enzyme.

Feature Description
Enzyme Commission Number EC 2.5.1.32 [1]
Reaction Catalyzed 2 GGPP → Prethis compound diphosphate → 15-cis-Phytoene [1]
Cofactor Requirement Mn²⁺ [1]
Protein Family Class 1 superfamily of isoprenoid biosynthetic enzymes [1]
Conserved Motifs Substrate binding pocket, catalytic residues, two aspartate-rich regions, active lid-residues [1] [2]
Protein Stability Generally unstable in plants; high turnover rate, especially in photosynthetic tissues [1]

PSY Gene Family and Functional Evolution

Gene duplication events have led to the formation of small PSY gene families in many plant species, with paralogs often evolving tissue-specific functions [1] [2].

Species PSY Paralogs Reported Functional Specialization
Arabidopsis thaliana PSY Single gene; multiple PSY isozymes may arise from alternative splicing [1].
Tomato (S. lycopersicum) PSY1, PSY2, PSY3 PSY1: Fruit carotenoid accumulation; PSY2: Green tissues for photosynthesis; PSY3: Roots, abiotic stress/ABA biosynthesis [1].
Maize (Z. mays) PSY1, PSY2, PSY3 PSY1: Endosperm carotenoid accumulation; PSY2: Photosynthetic tissues; PSY3: Roots [1] [2].
Rice (O. sativa) PSY1, PSY2, PSY3 PSY1 & PSY2: Green tissues; PSY3: Roots, induced by salt/drought stress [1].
Tobacco (N. tabacum) PSY1, PSY2, PSY3 Highest expression of PSY1 and PSY2 in leaves; responsive to phytohormones and light [3].

Detailed Experimental Protocols

Gene Cloning and Bioinformatics Analysis of PSY

This protocol, adapted from the study on Panax japonicus, outlines the cloning and initial computational characterization of a PSY gene [4].

  • RNA Extraction & cDNA Synthesis

    • Plant Material: Use fresh plant tissue (e.g., fruit).
    • RNA Extraction: Use a commercial Plant Total RNA Extraction Kit.
    • cDNA Synthesis: Synthesize first-strand cDNA using a reverse transcription kit with oligo(dT) primers [4].
  • Gene Amplification (RT-PCR)

    • Primer Design: Design gene-specific primers based on transcriptome data.
    • PCR Reaction: Use a standard PCR mix with cDNA template.
    • Cycling Conditions: Initial denaturation at 95°C for 5 min; 30 cycles of 95°C for 15 s, 58°C for 15 s, 72°C for 30 s; final extension at 72°C for 8 min [4].
    • Product Analysis: Verify PCR product size using 1% agarose gel electrophoresis; purify the product [4].
  • Bioinformatics Analysis

    • Sequence Analysis: Use SnapGene to identify the Open Reading Frame (ORF) and translate to amino acid sequence.
    • Protein Characterization:
      • Conserved Domains: Analyze using NCBI's Conserved Domain Database.
      • Physicochemical Properties: Calculate molecular weight and isoelectric point (pI) using ExPASy ProtParam.
    • Phylogenetic Analysis: Use BLAST for sequence comparison and MEGAX software to construct a phylogenetic tree with the neighbor-joining method [4].
Functional Validation via Heterologous Expression

This workflow, synthesized from multiple studies [4] [5] [6], describes how to validate PSY gene function by expressing it in a model organism and analyzing the metabolic outcome. The process is visualized in the diagram below.

G Vector Plant Expression Vector (e.g., pBI121) Agrobacterium Agrobacterium Transformation (Freeze-thaw method) Vector->Agrobacterium PlantTrans Plant Transformation (Floral dip/infiltration) Agrobacterium->PlantTrans Selection Selection of Transgenic Lines (Antibiotics/PCR) PlantTrans->Selection Analysis Molecular & Metabolite Analysis Selection->Analysis

Workflow for PSY gene functional validation. The gene is cloned into a vector, transformed into plants via Agrobacterium, and transgenic lines are selected for analysis.

  • Vector Construction

    • Clone the target PSY gene into a plant binary expression vector (e.g., pBI121) between restriction sites like XbaI and XmaI.
    • Ligate using T4-DNA ligase and transform into E. coli DH5α. Select positive clones on LB medium with Kanamycin (50 mg/L) [4].
  • Plant Transformation

    • Transfer the recombinant plasmid into Agrobacterium tumefaciens (e.g., GV3101) using the freeze-thaw method.
    • For Arabidopsis thaliana, use the floral dip method. Resuspend agrobacteria to an OD₆₀₀ of 0.5-0.8 in an aqueous sucrose solution for infiltration [4].
    • Select transformed plants (T1 and T2 generations) and confirm gene presence via PCR [4].
  • Molecular & Metabolite Analysis

    • Gene Expression: Perform quantitative RT-PCR (qRT-PCR) on transgenic plants using the 2^(-ΔΔCt) method with a housekeeping gene (e.g., Actin) as an internal reference [4].
    • Carotenoid Profiling:
      • Extraction: Extract carotenoids from plant tissue using organic solvents.
      • Quantification: Analyze carotenoid content and composition using Ultra-Performance Liquid Chromatography (UPLC) or HPLC [4] [6]. Compare profiles between transgenic and wild-type lines.

Regulation of PSY and Metabolic Engineering

Multifaceted Regulation of PSY

PSY is regulated at multiple levels to fine-tune carotenoid production:

  • Transcriptional Control: Phytohormones (ethylene, ABA), light (via transcription factors PIF1, HY5), and environmental stresses (salt, drought, strong light) regulate PSY mRNA levels [1] [3].
  • Post-translational Regulation: The Clp protease complex directly degrades PSY protein, while the ORANGE (OR) protein acts as a chaperone to stabilize PSY and enhance its activity. This creates a balance controlling PSY protein homeostasis [7].
Metabolic Engineering of the Pathway

PSY is a primary target for metabolic engineering to increase carotenoid yields.

  • Single-Gene Overexpression: Overexpressing PSY alone can significantly increase carotenoid content. For example, overexpression of PjPSY1 from Panax japonicus in Arabidopsis led to the synthesis of Violaxanthin, which was absent in wild-type plants [4].
  • Combinatorial Gene Expression: Co-expressing PSY with other carotenogenic genes is often more effective. In tobacco BY-2 cells, co-expressing bacterial crtW (ketolase) with plant psy and crtI (desaturase) dramatically increased canthaxanthin accumulation to 788 µg g⁻¹ DW [6].
  • Protein Engineering: Single amino acid changes in PSY can greatly alter its enzymatic activity and influence carotenoid content, offering a precision engineering strategy [1] [5].

Key Takeaways for Researchers

  • PSY is the Key Control Point: Engineering PSY activity, stability, and expression is the most effective strategy for manipulating carotenoid flux.
  • Context is Crucial: Consider tissue-specific paralogs and the complex regulatory network (transcriptional and post-translational) when designing experiments.
  • Combinatorial Approaches Work Best: Stacking PSY overexpression with other pathway genes and supporting factors (like OR) yields the highest production levels.
  • Bacterial Systems Offer Alternatives: Bacterial crtB genes and engineered enzymes provide valuable tools for synthetic biology approaches in both microbial and plant systems.

References

Evolution and Phylogeny of Phytoene Synthase Genes: A Comprehensive Technical Guide

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the guide.

Introduction to the Phytoene Synthase Gene Family

This compound synthase (PSY) represents the pivotal entry-point enzyme in the carotenoid biosynthetic pathway, catalyzing the first committed step that directs metabolic flux toward carotenoid production. This enzyme mediates the head-to-head condensation of two geranylgeranyl diphosphate (GGPP) molecules to form 15-cis-phytoene, the fundamental C40 carbon backbone from which all carotenoids are derived [1] [2]. As a rate-limiting enzyme, PSY exerts considerable control over the total carotenoid content in plants and has consequently become a primary target for metabolic engineering approaches aimed at nutritional enhancement of food crops [1]. The evolutionary history of PSY genes reveals a dynamic gene family that has undergone significant diversification through gene duplication events, resulting in subfunctionalized paralogs with specialized roles in different plant tissues and developmental stages [3] [4].

The significance of PSY extends beyond its catalytic function, as its evolutionary patterns reflect broader evolutionary mechanisms in plant genomes, including gene duplication, functional divergence, and adaptive specialization. In many plant species, PSY exists as a small gene family comprising multiple members that have acquired tissue-specific expression patterns and distinct regulatory responses to environmental stimuli [1] [4]. This technical guide comprehensively examines the evolutionary history, phylogenetic relationships, functional diversification, and experimental methodologies for investigating PSY genes, providing researchers with an essential resource for understanding the molecular evolution of this critical metabolic gateway enzyme.

Evolutionary History and Origins

The evolutionary trajectory of PSY genes traces back to prokaryotic origins, with homologous sequences identified in cyanobacteria and other carotenoid-producing bacteria [3] [5]. The fundamental catalytic mechanism appears to be evolutionarily conserved across diverse taxonomic groups, with PSY enzymes in plants sharing significant sequence homology with bacterial crtB genes [1] [5]. Phylogenetic analyses reveal that gene duplication events have played a prominent role in expanding the PSY gene family throughout plant evolution, with distinct duplication patterns observed in monocot and eudicot lineages [3].

Comprehensive phylogenetic studies analyzing 351 PSY sequences from 166 species across Viridiplantae, brown and red algae, cyanobacteria, fungi, arthropods, and bacteria have revealed fascinating evolutionary patterns [3]. These analyses demonstrate that PSY genes maintain conserved intron/exon organization across diverse lineages, suggesting structural constraints on gene evolution. Interestingly, phylogenetic evidence indicates that fungal and arthropod PSY sequences cluster with those from prokaryotes rather than forming monophyletic groups with plant PSYs, strongly suggesting the occurrence of horizontal gene transfer events from bacteria to these lineages [3]. This finding reveals the complex evolutionary history of carotenoid biosynthesis across the tree of life.

In angiosperms, PSY genes are split into five distinct phylogenetic subgroups, with one subgroup containing putative PSY3 orthologs from eudicots (Subgroup E3), while the remaining four subgroups include PSY genes from both monocots and eudicots (subgroups E1, E2, M1, and M2) [3]. This phylogenetic distribution indicates that following the initial gene duplication events that established the PSY gene family in early angiosperms, additional lineage-specific duplications occurred independently in monocot and eudicot clades, resulting in the specialized PSY paralogs observed in modern plant species.

Table 1: Evolutionary Distribution of PSY Genes Across Major Taxonomic Groups

Taxonomic Group Representative Species PSY Copy Number Notable Features
Cyanobacteria Various 1 Ancestral PSY form (crtB)
Fungi Various 1 Acquired via horizontal gene transfer
Arthropods Tetranychus urticae 1 Acquired via horizontal gene transfer
Bryophytes Physcomitrella patens 1 Single PSY gene
Monocots Maize, Rice, Wheat 3 Distinct PSY1, PSY2, PSY3 subfunctionalization
Eudicots Tomato, Arabidopsis, Tobacco 1-3 Variable copy number; Arabidopsis has single PSY

Phylogenetic Classification and Relationships

Comprehensive Phylogenetic Analysis

Large-scale phylogenetic analyses of PSY genes have revealed evolutionary relationships across the breadth of carotenoid-producing organisms. A comprehensive study examining PSY sequences from 166 species encompassing Viridiplantae, brown and red algae, cyanobacteria, fungi, arthropods, and bacteria demonstrated that while the catalytic function is conserved, the gene family has diversified through distinct evolutionary paths in different lineages [3]. The angiosperm PSY phylogeny is particularly complex, being split into five well-supported subgroups: one containing eudicot PSY3 orthologs (Subgroup E3) and four containing PSY sequences from both monocots and eudicots (subgroups E1, E2, M1, and M2) [3].

The monocot-specific PSY genes (particularly in grasses) have been extensively studied, revealing a consistent pattern of three PSY paralogs (PSY1, PSY2, and PSY3) that arose through gene duplication events early in grass evolution [4] [6]. These paralogs have subsequently undergone subfunctionalization, acquiring distinct expression patterns and physiological roles. Similar but independent duplication events occurred in eudicot lineages, resulting in PSY gene families in species such as tomato, cassava, and tobacco [3] [7]. Interestingly, some plant species like Arabidopsis have maintained only a single PSY gene despite experiencing whole genome duplication events, suggesting potential gene loss or alternative regulatory mechanisms [2].

Phylogenetic Relationships in Crop Species

The evolutionary history of PSY genes in economically important crop species reveals patterns of functional conservation and divergence. In the cucurbit family, which includes watermelon, bottle gourd, and other squashes, phylogenetic analysis demonstrates that PSY proteins are highly conserved with closest relationships observed between watermelon and bottle gourd [8]. Watermelon possesses three ClPSY genes (ClPSY1, ClPSY2, and ClPSY3) that cluster with their orthologs from other dicot species rather than with monocot PSYs, indicating lineage-specific conservation of protein sequences and functions [8].

In tobacco (Nicotiana species), phylogenetic analysis identified three groups of PSY genes (PSY1, PSY2, and PSY3) that share high similarity with those in tomato but distinct from monocot PSYs [7]. This phylogenetic distribution supports the notion that the expansion of the PSY gene family in dicots occurred independently from the duplication events in monocots, resulting in parallel functional specialization of paralogs in these two major angiosperm groups. The conservation of PSY orthologs within plant families facilitates comparative approaches to understanding gene function and regulation across related species.

G cluster_monocot Monocot-Specific Divergence cluster_dicot Eudicot-Specific Divergence Prokaryotic PSY (crtB) Prokaryotic PSY (crtB) Early Eukaryotic PSY Early Eukaryotic PSY Prokaryotic PSY (crtB)->Early Eukaryotic PSY Plant PSY Ancestor Plant PSY Ancestor Early Eukaryotic PSY->Plant PSY Ancestor Monocot PSY Lineage Monocot PSY Lineage Plant PSY Ancestor->Monocot PSY Lineage Eudicot PSY Lineage Eudicot PSY Lineage Plant PSY Ancestor->Eudicot PSY Lineage PSY1 PSY1 Monocot PSY Lineage->PSY1 Tissue-specific    duplication PSY2 PSY2 Monocot PSY Lineage->PSY2 Tissue-specific    duplication PSY3 PSY3 Monocot PSY Lineage->PSY3 Tissue-specific    duplication Eudicot PSY Lineage->PSY1 Tissue-specific    duplication Eudicot PSY Lineage->PSY2 Tissue-specific    duplication Eudicot PSY Lineage->PSY3 Tissue-specific    duplication

Figure 1: Evolutionary pathway of PSY gene family expansion in plants showing independent duplication events in monocot and eudicot lineages leading to subfunctionalized paralogs with tissue-specific expression patterns.

Functional Diversification and Subfunctionalization

Mechanisms of Functional Divergence

The expansion of PSY gene families through duplication events has been followed by functional diversification of paralogs, enabling plants to fine-tune carotenoid biosynthesis in response to developmental cues and environmental conditions. This process of subfunctionalization has resulted in PSY paralogs acquiring distinct but complementary roles in different tissues and stress responses [4] [9]. The functional divergence of PSY paralogs is evident at multiple regulatory levels, including tissue-specific expression patterns, differential responsiveness to environmental stimuli, and variations in protein stability and enzymatic properties [1] [2].

In maize, a model system for grass PSY evolution, the three PSY paralogs have acquired specialized functions: PSY1 predominantly controls carotenoid accumulation in endosperm and is essential for maintaining leaf carotenoids under heat stress; PSY2 is primarily responsible for carotenogenesis in green tissues and is photoinducible; while PSY3 is root-specific and induced by abiotic stress to regulate ABA biosynthesis [4]. This division of labor among PSY paralogs allows grasses to optimize carotenoid production for different physiological purposes—photosynthetic function in leaves, nutritional storage in seeds, and stress adaptation in roots [4] [6].

Tissue-Specific Expression Patterns

The subfunctionalization of PSY paralogs is most evident in their tissue-specific expression patterns. Comprehensive expression profiling across species reveals consistent patterns of paralog specialization:

  • PSY1 typically shows highest expression in fruit flesh and seed endosperm, where it drives carotenoid accumulation for nutritional and pigmentation purposes [8] [4]. For example, in watermelon, ClPSY1 expression is strongly associated with flesh color formation, with significantly higher expression in colored fruits compared to white-fleshed varieties [8].

  • PSY2 is predominantly expressed in photosynthetic tissues and is associated with carotenoid production for photosynthesis and photoprotection [7] [4]. In tobacco, PSY1 and PSY2 show highest expression in leaves, and their silencing results in severe leaf bleaching and dramatically reduced carotenoid and chlorophyll content [7].

  • PSY3 is primarily expressed in roots and induced by abiotic stress conditions such as drought, salt, and ABA treatment [4] [6]. This expression pattern connects PSY3 to the production of carotenoid precursors for ABA biosynthesis in response to environmental challenges [4].

Table 2: Functional Specialization of PSY Paralogs in Selected Plant Species

Species PSY Paralog Main Tissues of Expression Primary Functions Regulatory Cues
Maize PSY1 Endosperm, Leaves Pigmentation, Photosynthesis Developmental, Heat stress
Maize PSY2 Leaves Photosynthesis Light induction
Maize PSY3 Roots ABA biosynthesis Drought, Salt, ABA
Tomato PSY1 Fruits Fruit pigmentation Ripening, RIN regulation
Tomato PSY2 Green tissues Photosynthesis Light, Development
Rice PSY1 Leaves Photosynthesis Light regulation
Rice PSY2 Green tissues Photosynthesis Light induction
Rice PSY3 Roots ABA biosynthesis Salt, Drought
Watermelon ClPSY1 Fruit flesh Fruit pigmentation Developmental
Watermelon ClPSY2 Leaves Photosynthesis Light
Watermelon ClPSY3 Roots ABA biosynthesis Abiotic stress
Tobacco PSY1/2 Leaves Photosynthesis Light, Phytohormones
Regulatory Diversification

The functional evolution of PSY paralogs is accompanied by divergence in regulatory mechanisms at both transcriptional and post-translational levels. Promoter analyses of PSY genes in grasses have revealed differences in cis-regulatory elements that explain their distinct expression patterns [4] [6]. For instance, the maize PSY1 promoter in yellow endosperm varieties contains transposon insertions that are absent from the progenitor white endosperm alleles, suggesting that human selection for yellow maize has altered PSY1 regulation [4] [9].

At the post-translational level, PSY proteins have evolved differences in their catalytic properties, including variations in optimal pH, Mn²⁺ cofactor requirements, and substrate affinity [2]. Additionally, PSY paralogs show differences in their protein-protein interactions, such as the inhibition of tomato PSY1 activity through direct interaction with the STAY-GREEN 1 (SGR1) protein, and its positive regulation by ORANGE (OR) protein [5]. These regulatory differences highlight the complex evolutionary processes that have shaped PSY function beyond simple gene duplication events.

Experimental Methodologies for PSY Gene Analysis

Sequence Identification and Phylogenetic Analysis

The comprehensive analysis of PSY gene families begins with systematic identification of gene members across species of interest. The standard protocol involves:

  • Database Searches: Perform BLAST searches against public databases (NCBI, Phytozome, Ensembl Plants) using known PSY sequences as queries [3]. For example, searches can be conducted using three PSY sequences from Solanum lycopersicum (Solyc03g031860.2.1, Solyc02g081330.2.1, Solyc01g005940.2.1) or other well-characterized PSY genes [3].

  • Sequence Retrieval: Collect identified PSY coding sequences, genomic sequences, and protein sequences for subsequent analysis. A typical study might analyze hundreds of PSY sequences from dozens of species, such as the 351 PSY genes from 166 species examined in recent research [3].

  • Multiple Sequence Alignment: Employ tools such as MUSCLE implemented in MEGA X or other alignment software to generate accurate amino acid alignments [3]. Following alignment, use programs like GBLOCKS to select conserved blocks for phylogenetic analysis [3].

  • Phylogenetic Reconstruction: Construct phylogenetic trees using both Bayesian inference (e.g., MrBayes 3.2) and Maximum Likelihood (e.g., IQ-Tree 2.1.3) methods [3]. Determine the best-fit models of amino acid substitution using tools like ModelTest-NG based on BIC and AIC scores [3].

G Sequence Retrieval    (BLAST searches) Sequence Retrieval    (BLAST searches) Multiple Sequence    Alignment (MUSCLE) Multiple Sequence    Alignment (MUSCLE) Sequence Retrieval    (BLAST searches)->Multiple Sequence    Alignment (MUSCLE) Alignment Curation    (GBLOCKS) Alignment Curation    (GBLOCKS) Multiple Sequence    Alignment (MUSCLE)->Alignment Curation    (GBLOCKS) Model Selection    (ModelTest-NG) Model Selection    (ModelTest-NG) Alignment Curation    (GBLOCKS)->Model Selection    (ModelTest-NG) Bayesian Inference    (MrBayes) Bayesian Inference    (MrBayes) Model Selection    (ModelTest-NG)->Bayesian Inference    (MrBayes) Maximum Likelihood    (IQ-Tree) Maximum Likelihood    (IQ-Tree) Model Selection    (ModelTest-NG)->Maximum Likelihood    (IQ-Tree) Tree Evaluation    (Tracer) Tree Evaluation    (Tracer) Bayesian Inference    (MrBayes)->Tree Evaluation    (Tracer) Maximum Likelihood    (IQ-Tree)->Tree Evaluation    (Tracer) Tree Visualization    (FigTree) Tree Visualization    (FigTree) Tree Evaluation    (Tracer)->Tree Visualization    (FigTree)

Figure 2: Experimental workflow for phylogenetic analysis of PSY gene families showing key bioinformatics steps from sequence identification to tree visualization.

Gene Structure and Protein Motif Analysis

Understanding the structural features of PSY genes provides insights into their evolution and functional constraints:

  • Gene Structure Analysis: Compare intron/exon organization using the Gene Structure Display Server (GSDS 2.0) or similar tools [3]. This analysis typically reveals that PSY genes maintain conserved intron/exon organization across diverse lineages, though some lineages like wheat PSY3 show novel structures associated with intron-loss events and exonic fusions [6].

  • Transmembrane Domain Prediction: Identify potential transmembrane domains using TMHMM-2.0 and PROTTER servers [3]. Plant PSY proteins generally lack transmembrane domains but associate with plastid membranes via specific galactolipid interactions [1] [2].

  • Conserved Motif Identification: Employ the MEME suite to identify conserved protein motifs [3]. PSY proteins typically contain six conserved motifs comprising the active site: substrate binding pocket, catalytic residues, active lid-residues, two aspartate-rich regions, and substrate Mg²⁺ binding site [1] [2].

Functional Characterization Approaches

Several experimental approaches are essential for determining the functional roles of PSY paralogs:

  • Expression Profiling: Conduct quantitative PCR analysis across different tissues, developmental stages, and stress conditions [7] [8] [4]. For example, examine expression in roots, stems, leaves, flowers, ovaries, and flesh tissues to identify tissue-specific expression patterns [8].

  • Functional Complementation: Test PSY enzyme functionality through heterologous expression in systems such as E. coli or yeast carotenoid biosynthesis platforms [8] [4]. This approach confirms that putative PSY genes can catalyze this compound synthesis from GGPP substrates.

  • Gene Silencing/CRISPR: Use virus-induced gene silencing (VIGS) or CRISPR-Cas9 to knock down PSY expression and observe phenotypic effects [7]. For instance, silencing of PSY1 and PSY2 in tobacco results in severe leaf bleaching and reduced carotenoid and chlorophyll content, demonstrating their essential role in photosynthesis [7].

  • Promoter Analysis: Isolate promoter regions and identify cis-regulatory elements using tools like PlantPAN or PLACE to understand transcriptional regulation [4] [6].

Research Implications and Future Directions

Applications in Metabolic Engineering

The evolutionary and phylogenetic insights into PSY genes have significant implications for metabolic engineering strategies aimed at enhancing carotenoid content in food crops. As the key rate-limiting enzyme in carotenoid biosynthesis, PSY represents the primary target for manipulating pathway flux [1] [2]. Understanding the functional specialization of PSY paralogs enables more precise engineering approaches that respect the native regulatory patterns while enhancing nutritional value.

Successful engineering examples include the overexpression of PSY in Golden Rice to increase provitamin A carotenoids [1] [5] and the manipulation of PSY in cassava to enhance β-carotene content in storage roots [2]. These efforts benefit from phylogenetic analyses that identify the most appropriate PSY ortholog for specific tissue targets, such as using endosperm-specific PSY1 variants rather than ubiquitously expressed paralogs for cereal grain biofortification [4]. Furthermore, knowledge of allelic variations that affect PSY activity, such as the single amino acid change in cassava PSY2 that alters catalytic activity, enables marker-assisted selection for carotenoid enhancement in breeding programs [2].

Future Research Directions

Despite significant advances in understanding PSY evolution and function, several important questions remain unresolved:

  • Structural Basis of Regulation: While PSY active sites are highly conserved, the structural determinants of protein-protein interactions and post-translational regulation require further investigation [1] [2]. High-resolution structures of PSY paralogs from different plant species would illuminate how sequence variations affect enzyme function and regulation.

  • Evolution of Regulatory Networks: More research is needed to understand how the transcriptional regulatory networks controlling PSY expression have evolved in different plant lineages [4] [6]. Comparative analyses of PSY promoters across species could reveal conserved and divergent regulatory elements.

  • Plastid-Type Specific Regulation: The mechanisms that coordinate PSY expression and activity with plastid differentiation (chloroplasts to chromoplasts) remain incompletely understood [1] [5]. Understanding how PSY paralogs have adapted to different plastid environments could enhance metabolic engineering approaches.

  • Comprehensive Phylogenetic Sampling: Expanding PSY gene surveys to include more diverse plant lineages, particularly non-angiosperms and basal land plants, would provide a more complete picture of PSY evolution across the plant kingdom [3].

References

active site residues and catalytic mechanism of phytoene synthase

Author: Smolecule Technical Support Team. Date: February 2026

Active Site Architecture and Catalytic Mechanism

Phytoene synthase (PSY) catalyzes the first committed and rate-limiting step in carotenoid biosynthesis: the head-to-head condensation of two molecules of geranylgeranyl diphosphate (GGPP) to form 15-cis-phytoene [1] [2]. This is a two-step, metal-dependent reaction.

Step 1: Condensation Two molecules of GGPP are condensed to form the intermediate prethis compound diphosphate (PPPP). This step involves the ionization of one GGPP molecule and nucleophilic attack by the second GGPP, resulting in a cyclopropane ring structure within PPPP [3].

Step 2: Rearrangement and Elimination PPPP then undergoes a 1,2-rearrangement and an anti-elimination of a diphosphate group (PPi). Unlike the similar enzyme squalene synthase, this step in PSY does not require NADPH; instead, a proton is eliminated to form the central double bond in this compound [3].

The following diagram illustrates this two-step catalytic process:

G This compound Synthase (PSY) Catalytic Mechanism GGPP1 GGPP Step1 Step 1: Condensation Ionization & Cyclopropanation GGPP1->Step1 GGPP2 GGPP GGPP2->Step1 PPPP Prethis compound Diphosphate (PPPP) Step2 Step 2: Rearrangement 1,2-Rearrangement & Anti-elimination of PPi PPPP->Step2 This compound 15-cis-Phytoene Step1->PPPP Step2->this compound

Diagram of the two-step catalytic mechanism of this compound Synthase.

Key Active Site Residues and Cofactors

The catalytic efficiency of PSY depends on a conserved active site and specific cofactors [1]. The active site comprises six conserved motifs [1] [2]:

  • Substrate binding pocket
  • Catalytic residues
  • Active lid-residues
  • Two aspartate-rich regions (DXXXD)
  • Substrate Mg²⁺ binding site

The aspartate-rich regions are particularly critical for coordinating the essential Mn²⁺ cofactor [1] [2]. PSY has a strict dependence on Mn²⁺ over Mg²⁺ for its activity, which is believed to help regulate its competition with other GGPP-consuming enzymes within plastids [1] [3]. Furthermore, PSY requires association with galactolipids and plastid membranes for its catalytic activity [1] [2].

Experimental studies, including site-directed mutagenesis and inhibitor assays with ammonium ion analogues mimicking carbocation intermediates, provide strong evidence that both condensation and rearrangement steps occur within the same active site [3].

Experimental Characterization of PSY

To empirically confirm PSY function and characterize its activity, several established experimental protocols can be employed.

Table 1: Key Experimental Approaches for PSY Characterization

Method Application & Protocol Description Key Outcomes
Functional Complementation in *E. coli* Express the cloned PSY gene in carotenoid-producing or -deficient E. coli strains (e.g., carrying other carotenogenic genes or crtB mutants). Analyze pigments via HPLC [4]. Confirmation of in vivo enzyme function via this compound production and accumulation [4].
Site-Directed Mutagenesis Introduce point mutations into conserved active site residues (e.g., Asp residues in DXXXD motifs). Express and assay mutant and wild-type proteins [1]. Determination of key residues essential for catalytic activity and substrate binding [1].
*In Vitro* Enzyme Assay Use purified recombinant PSY protein incubated with GGPP substrate and Mn²⁺ cofactor in appropriate buffer. Terminate reaction and analyze products using HPLC or radioisotopes if using labeled GGPP [3]. Direct measurement of catalytic activity, kinetics (Km, Vmax), and this compound/product identification [3].
Bioinformatic Analysis Predict tertiary structure via homology modeling (e.g., SWISS-MODEL). Identify conserved domains (CD Search, InterPro) and active site cavities. Predict subcellular localization (e.g., TargetP, DeepLoc) [4]. Insights into protein structure, active site architecture, and probable plastid localization [4].

Research Implications and Engineering Perspectives

Understanding PSY's catalytic mechanism and regulation is crucial for metabolic engineering aimed at enhancing carotenoid production.

  • Metabolic Engineering Target: As the primary rate-limiting enzyme, PSY is a key target for increasing carotenoid flux. Engineering strategies include overexpression, directed evolution to improve catalytic efficiency, and modulating its regulatory partners like the Orange (OR) protein [1] [4].
  • Enzyme Instability: Be aware that plant PSY proteins are generally unstable, with high turnover rates in photosynthetic tissues. Co-expressing chaperone proteins (e.g., OR) can be a useful strategy to enhance PSY stability and carotenoid yields in engineered systems [1].
  • Host Selection: For microbial production of carotenoids like β-carotene, yeast hosts such as Saccharomyces cerevisiae and Yarrowia lipolytica are promising due to advanced synthetic biology tools [5].

References

Phytoene Absorption and Tissue Distribution in Humans: A Comprehensive Technical Guide

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the guide.

Introduction to Phytoene and Its Significance in Human Nutrition

This compound (7,8,11,12,7',8',11',12'-octahydro-ψ,ψ-carotene) is a colorless carotenoid that serves as the first committed intermediate in the carotenoid biosynthesis pathway. With only three conjugated double bonds and a characteristic UV-B absorption maximum at 286 nm, this compound possesses a unique chemical structure that distinguishes it from more extensively conjugated carotenoids like lycopene and β-carotene. This structural simplicity results in a more flexible molecular conformation compared to the rigid, linear structure of all-trans-lycopene, significantly influencing its absorption and distribution characteristics [1] [2]. Although this compound receives less attention than prominent colored carotenoids, it represents a major carotenoid component in various human tissues, including liver, lung, breast, prostate, and skin, where it may contribute to protective functions against chronic diseases and environmental damage [1] [2].

Dietary this compound is primarily obtained from tomato products, with significant amounts also found in carrots, apricots, sweet peppers, papaya, and winter squash. In the American diet, tomatoes represent the second most consumed vegetable after potatoes, with per capita consumption of 14.1 kg annually of fresh and canned tomatoes. While this compound is not currently included in the USDA Nutrient Database, estimated American intake ranges between 0.75-1.1 mg/day, based on a this compound to lycopene ratio of approximately 1:6 in commonly consumed tomato products. This intake level corresponds with the reported average of 2.0 mg this compound/day in European populations [1]. The relative enrichment of this compound in certain tissues compared to lycopene, despite lower dietary intake, suggests distinctive kinetic properties and metabolic handling that have important implications for understanding its potential health benefits [3].

This compound Kinetics and Bioavailability in Humans

Comparative Kinetic Parameters of this compound and Lycopene

Research utilizing 13C-labeled this compound produced through tomato cell suspension culture technology has provided detailed insights into the absorption and distribution kinetics of this compound in humans. In a controlled study with four adult subjects maintaining a this compound intake of 2.5 ± 0.6 mg/day, the maximum plasma concentration (C~max~) of labeled this compound reached 55.6 ± 5.9 nM, occurring at a time to maximum concentration (T~max~) of 19.8 ± 9.2 hours after consumption of a 3.2 mg dose. The plasma half-life was determined to be 2.3 ± 0.2 days, with a mean bioavailability of 58% ± 19% – nearly double that reported for lycopene in previous studies [1] [4].

Table 1: Kinetic Parameters of this compound and Lycopene in Humans

Parameter This compound Lycopene Methodological Details
Bioavailability 58% ± 19% ~30% (literature values) Compartmental modeling of 13C-labeled carotenoids
T~max~ (hours) 19.8 ± 9.2 ~31-33 Serial blood sampling after controlled dosing
Plasma Half-life (days) 2.3 ± 0.2 ~5-6 Ultra-HPLC-QTOF-MS analysis
Clearance from Chylomicrons Slower Faster Compartmental modeling using WinSAAM
Deposition in Slow-Turnover Tissues Nearly 3× greater Lower 7-compartment carotenoid kinetic model

When compared directly with lycopene under standardized conditions, this compound demonstrates markedly different kinetic characteristics despite the relatively small structural difference of only four double bonds. The clearance rate from chylomicrons is significantly slower for this compound, while the rates of deposition into and utilization by slow-turnover tissue compartments are nearly three times greater than those observed for lycopene. These kinetic differences provide a metabolic explanation for the preferential enrichment of this compound in certain tissues relative to lycopene when adjusted for intake [1].

Factors Influencing this compound Bioavailability

The enhanced bioavailability of this compound compared to lycopene derives from several interconnected factors. This compound's flexible molecular structure, resulting from fewer double bonds and a predominant 15-cis configuration, reduces its tendency to crystallize within the food matrix and during digestion, thereby enhancing its incorporation into mixed micelles during duodenal digestion. Additionally, this compound demonstrates superior bioaccessibility (release from the food matrix and incorporation into mixed micelles) compared to lycopene and β-carotene, further promoting its absorption potential [5].

The intestinal absorption of this compound involves both passive diffusion and protein-facilitated transport, with the scavenger receptor class B type 1 (SR-BI) playing a significant role in its uptake by enterocytes. Research using differentiated Caco-2 cell monolayers has demonstrated that while this compound uptake is similar to that of β-carotene and phytofluene, it is significantly higher than that of lycopene, supporting the observation of greater overall bioavailability in humans [5]. The presence of dietary fat significantly enhances this compound absorption, as with other carotenoids, by promoting micelle formation and facilitating the transport of these highly lipophilic compounds across the intestinal mucosa [1].

Cellular Uptake Mechanisms and Tissue Distribution

Molecular Mechanisms of Intestinal Absorption

The intestinal absorption of this compound involves a complex interplay of digestive processes, micellarization, and cellular uptake mechanisms. Following consumption, this compound is incorporated into mixed micelles in the duodenum along with other lipids and lipid digestion products. These micelles approach the brush border membrane of enterocytes, where this compound uptake occurs through both passive diffusion and protein-facilitated transport [5].

The scavenger receptor class B type 1 (SR-BI) has been identified as a key transporter facilitating this compound uptake across the intestinal epithelium. SR-BI is expressed along the gastrointestinal tract with a decreasing gradient from the duodenum to the colon, positioning it ideally for carotenoid absorption. This ubiquitous transmembrane glycoprotein demonstrates low substrate specificity, enabling it to transport various lipids including cholesterol, phospholipids, and carotenoids. Inhibition studies demonstrate that SR-BI significantly contributes to this compound absorption, although it does not represent the exclusive transport mechanism [5] [6].

Table 2: Cellular Uptake of Carotenoids by Intestinal and Prostate Cell Lines

Cell Line Tissue Type This compound Uptake Lycopene Uptake β-Carotene Uptake Experimental Conditions
Caco-2 Intestinal Highest Lowest Intermediate 0.3-3.0 μM carotenoid delivery in serum
LNCaP Prostate Cancer Similar to lycopene and β-carotene Similar to this compound and β-carotene Similar to this compound and lycopene 1.0 μM carotenoid delivery in serum
PC-3 Prostate Cancer Similar to lycopene and β-carotene Similar to this compound and β-carotene Similar to this compound and lycopene 1.0 μM carotenoid delivery in serum
RWPE-1 Normal Prostate Epithelium Lower than lycopene and β-carotene Higher than this compound Higher than this compound 1.0 μM carotenoid delivery in serum

Comparative studies using Caco-2 intestinal cell models have revealed that this compound uptake is significantly greater than that of lycopene, with β-carotene demonstrating intermediate uptake efficiency. This hierarchy correlates with the relative bioavailability observed in human studies and suggests that differences in cellular uptake at the intestinal level contribute significantly to the varying bioavailability among carotenoid species. The greater flexibility and polarity of this compound compared to lycopene may enhance its affinity for lipid transporters and facilitate its incorporation into plasma membranes [3] [5].

Tissue-Specific Uptake and Distribution Patterns

This compound demonstrates distinct tissue distribution patterns that differ notably from those of lycopene and other carotenoids. Human tissue analyses have revealed that this compound accumulates in relatively higher concentrations in lung, liver, prostate, and skin compared to lycopene when adjusted for dietary intake. This selective tissue distribution suggests the existence of tissue-specific mechanisms that preferentially accumulate or retain this compound [1] [3].

In prostate tissue, particularly noteworthy findings have emerged. Following a 21-day tomato juice intervention, this compound accumulated in prostate tissue at concentrations similar to lycopene, despite being present at only one-tenth the concentration of lycopene in the juice. This represents an approximate 10-fold enrichment factor for this compound compared to lycopene in prostate tissue. Similar distribution studies have shown preferential accumulation of this compound in skin tissue, where it may contribute to photoprotection through its UV-absorbing properties, antioxidant capacity, and anti-inflammatory activities [3] [2] [6].

Research using prostate cell lines (LNCaP, PC-3, and RWPE-1) has provided insights into the cellular mechanisms underlying this tissue distribution. Unlike intestinal cells, prostate cancer cell lines generally showed similar uptake efficiencies for this compound, lycopene, and β-carotene, with the exception of normal prostate epithelial cells (RWPE-1), which absorbed significantly less this compound than lycopene or β-carotene. This suggests that cellular differentiation status and tissue-specific factors beyond simple uptake mechanisms influence the ultimate distribution of carotenoids in various tissues [3].

Experimental Methodologies for Studying this compound Kinetics

Human Kinetic Studies with Isotopically Labeled this compound

The compartmental modeling of this compound kinetics in humans has been enabled by advances in the production of 13C-labeled this compound using tomato cell suspension culture technology. A representative study design involves recruiting healthy adult participants who maintain a controlled this compound diet (1-5 mg/day) for 42 days to establish steady-state absorptive and metabolic conditions. On day 14, participants consume a single dose of 13C-phytoene (3.2 mg) dissolved in light olive oil and delivered on an English muffin, followed by a standardized low-carotenoid breakfast containing 29 g fat [1].

Blood sampling follows an intensive schedule to fully characterize the absorption and distribution phases: hourly for 15 hours, then at 17, 19, 21, and 24 hours post-dosing, followed by additional samples at days 2, 3, 4, 7, 10, 14, 17, 21, and 28. Plasma samples are analyzed for both unlabeled and 13C-labeled this compound concentrations using ultra-high performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UHPLC-QTOF-MS), providing the sensitivity and specificity required to track the tracer kinetics amid endogenous this compound background [1] [4].

The resulting concentration-time data are fitted to a 7-compartment carotenoid kinetic model using specialized modeling software such as WinSAAM 3.0.7. This model allows estimation of key kinetic parameters including bioavailability, turnover rates in various tissue compartments, and interconversion rates between metabolic pools. The model structure typically includes compartments representing the gastrointestinal tract, chylomicrons, plasma, liver, and fast- and slow-turnover tissue pools [1].

In Vitro Cellular Uptake and Clearance Assays

Cell culture models provide a controlled system for investigating the mechanisms governing this compound uptake and metabolism. The standard methodology involves maintaining relevant cell lines (such as Caco-2 intestinal cells or prostate cell lines LNCaP, PC-3, and RWPE-1) under appropriate culture conditions. For uptake experiments, carotenoids are delivered to cells in culture medium supplemented with human serum, typically at concentrations ranging from 0.3 to 3.0 μM, reflecting physiological plasma levels [3] [6].

To assess carotenoid stability under culture conditions, serum-containing media are pre-incubated with carotenoids for 24 hours, followed by extraction and quantification to determine recovery rates. For cellular uptake studies, cells are exposed to carotenoid-enriched media for 24-48 hours, followed by thorough washing to remove extracellular carotenoids. Cells are then harvested, and carotenoids are extracted using organic solvents such as tetrahydrofuran or hexane with appropriate antioxidants (e.g., butylated hydroxytoluene) to prevent oxidation during processing [3].

Analytical quantification typically employs high-performance liquid chromatography (HPLC) with photodiode array detection, with some advanced methods utilizing LC-MS systems for improved sensitivity and specificity. For clearance and efflux studies, cells are first loaded with carotenoids, then transferred to carotenoid-free media, and cellular carotenoid content is monitored over time to determine clearance rates. To investigate specific transport mechanisms, pharmacological inhibitors of candidate transport proteins (e.g., BLT-1 for SR-BI inhibition) can be employed in combination with these uptake and clearance assays [3] [6].

Pathways and Experimental Workflows

G cluster_0 Key Transport Mechanism Food Dietary this compound (Tomatoes, Carrots) GI Upper GI Tract (Micelle Formation) Food->GI Digestion Enterocyte Enterocyte (Uptake via SR-BI) GI->Enterocyte Micellar Uptake Chylomicron Chylomicron Assembly Enterocyte->Chylomicron Incorporation Lymph Lymphatic System Chylomicron->Lymph Secretion Plasma Plasma Compartment (Lipoprotein Association) Lymph->Plasma Systemic Circulation TissueFast Fast-Turnover Tissues Plasma->TissueFast Rapid Exchange TissueSlow Slow-Turnover Tissues (Liver, Prostate, Skin) Plasma->TissueSlow Slow Depletion Metabolism Metabolism & Clearance TissueFast->Metabolism Turnover TissueSlow->Metabolism Gradual Release SRBI SR-BI Receptor Passive Passive Diffusion

Figure 1: this compound Absorption and Distribution Pathway in Humans

G cluster_0 Analytical Platform Start Study Initiation (Controlled this compound Diet) Baseline Baseline Blood Draw (Day 0) Start->Baseline Dose 13C-Phytoene Dose (3.2 mg in olive oil) Baseline->Dose BloodIntensive Intensive Blood Sampling (0-24 hours: hourly) Dose->BloodIntensive BloodSparse Sparse Blood Sampling (Days 2-28) BloodIntensive->BloodSparse Analysis Sample Analysis (UHPLC-QTOF-MS) BloodSparse->Analysis Modeling Compartmental Modeling (7-Compartment Model) Analysis->Modeling Params Kinetic Parameter Estimation Modeling->Params UHPLC UHPLC Separation QTOF QTOF Mass Spectrometry Quant Isotope Quantification

Figure 2: Experimental Workflow for Human this compound Kinetic Studies

Conclusion and Research Implications

The distinct kinetic profile of this compound, characterized by enhanced bioavailability and unique tissue distribution patterns, positions this colorless carotenoid as a significant component of the carotenoid family with potential health implications. The nearly two-fold greater bioavailability compared to lycopene, coupled with preferential accumulation in tissues such as prostate and skin, suggests that this compound may contribute substantially to the health benefits associated with tomato consumption, potentially through mechanisms including UV photoprotection, antioxidant activity, and modulation of cellular signaling pathways [1] [3] [2].

From a research perspective, these findings highlight the importance of considering the complete profile of tomato carotenoids rather than focusing exclusively on lycopene when investigating the health benefits of tomato consumption. The methodological approaches outlined in this review – including stable isotope labeling, compartmental modeling, and in vitro cellular uptake assays – provide robust tools for further elucidating the metabolic fate and biological activities of this compound and related carotenoids [1] [3] [6].

References

Comprehensive Technical Analysis: Phytoene Antioxidant Mechanisms and Reactive Oxygen Species Modulation

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Phytoene and Oxidative Stress

This compound Properties and Significance

This compound is a colorless carotenoid precursor that serves as a fundamental biosynthetic intermediate in the carotenoid pathway, leading to the production of pigmented compounds such as lycopene and beta-carotene. Despite being historically overlooked due to its lack of color and previously assumed bioactivity, recent research has revealed that This compound exhibits significant antioxidant properties and accumulates in human plasma and tissues at substantial levels, suggesting important biological roles [1]. The biosynthesis of this compound occurs through the enzymatic condensation of two geranylgeranyl pyrophosphate (GGPP) molecules, catalyzed by the rate-limiting enzyme This compound synthase (PSY), which represents the first committed step in carotenoid biosynthesis [2] [3]. This pathway is highly conserved across plant species, with microalgae such as Dunaliella bardawil and Chlorella sorokiniana serving as particularly rich sources, accumulating this compound at concentrations up to 45-47% of their carotenoid content when cultivated with norflurazone, an inhibitor of this compound desaturase [1].

Reactive Oxygen Species and Oxidative Stress

Reactive oxygen species (ROS) are highly reactive oxygen-derived molecules that include both radical and non-radical species, such as superoxide anion (O₂•⁻), hydrogen peroxide (H₂O₂), hydroxyl radicals (•OH), and singlet oxygen (¹O₂) [4] [5]. In biological systems, ROS fulfill a dual role—at low to moderate concentrations, they function as crucial redox-signaling molecules that regulate various physiological processes including cellular proliferation, differentiation, migration, and apoptosis [6]. However, when ROS production exceeds cellular antioxidant capacity, oxidative stress occurs, resulting in potential damage to DNA, proteins, and membrane lipids [4] [6]. This imbalance contributes to the pathophysiology of numerous chronic diseases including cancer, cardiovascular disorders, neurological conditions, diabetes, and aging-related degeneration [6]. The following diagram illustrates the fundamental relationships between ROS sources, cellular impacts, and this compound's intervention points:

G ROS ROS CellularDamage CellularDamage ROS->CellularDamage Excess Antioxidants Antioxidants Antioxidants->ROS Neutralization This compound This compound This compound->Antioxidants Enhancement Homeostasis Homeostasis Homeostasis->ROS Physiological Levels

Oxidative stress occurs when ROS production exceeds antioxidant capacity. This compound helps restore balance through direct and indirect antioxidant mechanisms.

Direct Antioxidant Mechanisms of this compound

Free Radical Scavenging Capacity

This compound demonstrates significant efficacy in directly neutralizing reactive oxygen species through its unique molecular structure. Although this compound contains fewer double bonds than other carotenoids like lycopene, research has revealed it possesses a higher antioxidant capacity per double bond, suggesting exceptional efficiency in free radical quenching [1]. The molecular structure of this compound enables it to effectively scavenge various ROS including singlet oxygen (¹O₂), superoxide anions (O₂•⁻), and hydroxyl radicals (•OH) through electron transfer mechanisms [1]. This direct interaction prevents ROS from attacking critical cellular components such as DNA, proteins, and lipid membranes, thereby reducing oxidative damage. Experimental evidence indicates that this compound's scavenging activity provides protection against mitochondrial toxins like juglone, which generates superoxides that induce oxidative stress in biological systems [1].

Protection Against Lipid Peroxidation

The lipophilic nature of this compound enables it to incorporate into cellular membranes where it provides protection against lipid peroxidation—a chain reaction process where free radicals attack polyunsaturated fatty acids in cell membranes, resulting in membrane destabilization and cellular dysfunction [6]. By intercepting lipid peroxyl radicals (LOO•) before they can propagate further damage, this compound helps maintain membrane integrity and fluidity. This function is particularly important in tissues with high lipid content such as neuronal cells and retinal epithelium. Although less potent than vitamin E in absolute terms per molecule, this compound's presence in lipid-rich environments complements the antioxidant network by providing additional defense against lipid oxidation cascades [6].

Table 1: Direct Antioxidant Mechanisms of this compound

Mechanism Molecular Targets Biological Consequences Experimental Evidence
Free radical scavenging Superoxide anion (O₂•⁻), hydroxyl radical (•OH), singlet oxygen (¹O₂) Reduced oxidative damage to biomolecules Increased survival (up to 53%) in C. elegans exposed to juglone-induced oxidative stress [1]
Electron transfer Reactive oxygen species Neutralization of oxidizing compounds Higher antioxidant capacity per double bond compared to lycopene [1]
Lipid peroxidation inhibition Lipid peroxyl radicals (LOO•), polyunsaturated fatty acids Preservation of membrane integrity Protection against oxidative membrane damage in cellular systems [6]

Indirect Antioxidant Mechanisms and Cellular Signaling

Enhancement of Endogenous Antioxidant Systems

Beyond direct free radical scavenging, this compound demonstrates indirect antioxidant effects by modulating cellular defense systems. Research indicates that this compound can activate transcription factors such as Nuclear factor erythroid 2-related factor 2 (Nrf2), which regulates the expression of numerous antioxidant and detoxification enzymes [1] [6]. Through this mechanism, this compound enhances the production of endogenous antioxidants including superoxide dismutase (SOD), catalase (CAT), glutathione peroxidase (GPx), and peroxiredoxins (Prx) [4] [6]. These enzymes work in concert to maintain cellular redox homeostasis by catalyzing the conversion of ROS to less harmful species—for instance, SOD facilitates the dismutation of superoxide to hydrogen peroxide, which is subsequently converted to water and oxygen by catalase and glutathione peroxidase [4]. This upregulation of the cellular antioxidant repertoire provides a sustained defense capacity that complements this compound's direct radical-scavenging activity.

Modulation of Inflammatory and Detoxification Pathways

This compound exerts anti-inflammatory effects by inhibiting pro-inflammatory response pathways and reducing the production of inflammatory mediators [1]. The compound modulates key signaling cascades including the Nuclear factor-κB (NF-κB) and Mitogen-activated protein kinase (MAPK) pathways, which are central to inflammatory responses [6]. Additionally, this compound enhances phase II detoxification enzymes through Nrf2 activation, promoting the elimination of potential toxicants and reducing overall cellular stress [1]. The coordinated impact of these mechanisms results in reduced systemic inflammation and oxidative stress, potentially lowering the risk and progression of chronic diseases associated with inflammation, including cancer, neurodegeneration, and metabolic disorders [1]. The following diagram illustrates the interconnected nature of these pathways:

G This compound This compound Nrf2 Nrf2 This compound->Nrf2 Activates NFkB NFkB This compound->NFkB Inhibits AntioxidantEnzymes AntioxidantEnzymes Nrf2->AntioxidantEnzymes Induces OxidativeStress OxidativeStress AntioxidantEnzymes->OxidativeStress Reduces Inflammation Inflammation NFkB->Inflammation Promotes ReducedDamage ReducedDamage Inflammation->ReducedDamage Reduction OxidativeStress->ReducedDamage Leads to

This compound modulates cellular signaling by activating protective pathways (Nrf2) while inhibiting inflammatory cascades (NF-κB), resulting in reduced oxidative stress and inflammation.

Experimental Models and Methodological Approaches

In Vivo Models for Assessing Antioxidant Efficacy

The C. elegans model system has proven particularly valuable for investigating this compound's antioxidant properties and biological effects. Recent research utilizing this model demonstrated that this compound treatment increased lifespan by 15.5% and enhanced resistance to oxidative stress challenges [1]. The experimental workflow typically involves supplementing the nematodes' diet with pure this compound or microalgae extracts rich in this compound, followed by exposure to oxidative stress inducers such as juglone. Additionally, transgenic C. elegans strains expressing human beta-amyloid (Aβ42) provide a model for studying this compound's protective effects against Alzheimer's-related toxicity, with studies showing this compound reduced paralysis from 62% to 37-43% in these models [1]. Beyond nematodes, plant systems including tomato, apple, and apricot have been employed to investigate carotenoid biosynthesis regulation and the functional roles of different this compound synthase (PSY) isoforms [2] [3] [7]. These models have revealed tissue-specific functions of PSY isoforms—for instance, PSY1 primarily facilitates carotenoid accumulation in fruits, while PSY2 supports photosynthetic tissues and ABA synthesis in roots [2].

Analytical Methods for Assessing Antioxidant Effects

Researchers employ a diverse array of methodological approaches to evaluate this compound's antioxidant mechanisms and biological impacts. High-performance liquid chromatography (HPLC) coupled with various detection systems enables precise quantification of this compound and other carotenoids in biological samples, while liquid chromatography-mass spectrometry (LC-MS) provides superior sensitivity for detecting oxidative damage biomarkers such as malondialdehyde (from lipid peroxidation) and 8-hydroxy-2'-deoxyguanosine (from DNA oxidation) [6]. For assessment of protein oxidation, protein carbonylation assays and immunoblotting techniques using specific antibodies against carbonylated proteins are widely utilized [6]. Molecular biology approaches including gene expression analysis (RT-qPCR, RNA-Seq) help elucidate this compound's effects on antioxidant gene regulation, while transcriptomic profiling and weighted gene coexpression network analysis (WGCNA) have identified key transcription factors associated with carotenoid metabolism [7]. The table below summarizes key experimental approaches and their applications in this compound research:

Table 2: Experimental Methods for Studying this compound Antioxidant Mechanisms

Method Category Specific Techniques Applications and Measured Parameters Model Systems
Lifespan Analysis Survival assays, Kaplan-Meier curves Lifespan extension, healthspan assessment C. elegans [1]
Oxidative Stress Challenges Juglone exposure, H₂O₂ treatment, paraquat assay Resistance to oxidative stress, survival rates C. elegans, cell cultures [1]
Protein Aggregation Models Aβ42 expression, paralysis assays Protection against amyloid-beta toxicity Transgenic C. elegans [1]
Gene Expression Profiling RNA-Seq, RT-qPCR, WGCNA Antioxidant gene regulation, pathway analysis Tomato, apricot, cell cultures [2] [7]
Metabolite Quantification HPLC, LC-MS, GC-MS Carotenoid levels, oxidative stress biomarkers Multiple biological samples [1] [6]

Health Implications and Therapeutic Potential

Protection Against Neurodegeneration

This compound demonstrates significant neuroprotective potential, particularly in models of Alzheimer's disease pathology. Research using transgenic C. elegans expressing human amyloid-β42 (Aβ42) protein—a key component of Alzheimer's plaques—revealed that this compound treatment reduced paralysis by 30-40%, indicating substantial protection against amyloid toxicity [1]. This protective effect likely stems from this compound's ability to mitigate oxidative stress in neuronal tissues and potentially inhibit the aggregation of amyloid proteins. The compound's lipophilic character enables it to cross the blood-brain barrier and incorporate into neuronal membranes, where it can prevent lipid peroxidation—a process particularly detrimental to neurons due to their high lipid content and susceptibility to oxidative damage [6]. These findings suggest this compound may represent a promising preventive nutraceutical approach for neurodegenerative conditions characterized by protein aggregation and oxidative damage.

Anti-Aging and Lifespan Extension Effects

Research utilizing C. elegans has demonstrated that this compound supplementation can extend lifespan by up to 18.6% when administered as microalgae extracts, and by 15.5% as pure this compound [1]. This lifespan extension effect likely results from this compound's ability to reduce cumulative oxidative damage—a key contributor to aging processes according to the free radical theory of aging [6]. By mitigating molecular damage to proteins, lipids, and DNA throughout the organism's life, this compound helps maintain cellular function and integrity over extended periods. Additionally, this compound may activate longevity pathways such as those involving sirtuins, which are NAD+-dependent deacetylases linked to lifespan regulation and stress resistance [6]. The combination of reduced oxidative damage and enhanced stress resistance pathways positions this compound as a compelling candidate for healthy aging interventions that target fundamental aging mechanisms rather than specific age-related diseases.

Cardiovascular and Metabolic Health Benefits

The antioxidant and anti-inflammatory properties of this compound contribute to potential cardiovascular and metabolic benefits. Oxidative stress plays a crucial role in the development of atherosclerosis through the oxidation of low-density lipoprotein (LDL) particles, which subsequently promotes foam cell formation and vascular inflammation [6]. By inhibiting LDL oxidation and reducing inflammatory responses in endothelial cells, this compound may help prevent early atherosclerotic lesions. Furthermore, oxidative stress contributes to insulin resistance and β-cell dysfunction in diabetes—hydrogen peroxide (H₂O₂) has been implicated in impairing insulin signaling and promoting β-cell apoptosis [4]. This compound's ability to reduce systemic oxidative stress may therefore improve insulin sensitivity and protect pancreatic β-cell function. Epidemiological studies have consistently associated higher carotenoid intake with reduced risk of metabolic syndrome, cardiovascular diseases, and certain cancers, though the specific contribution of this compound within the carotenoid family warrants further investigation [1].

Conclusion and Future Research Directions

References

Phytoene in Plant Photoprotection and Photosynthesis: Technical Guide for Researchers

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Phytoene: Structure, Properties, and Pathway Position

This compound represents the first dedicated carotenoid intermediate in the carotenoid biosynthesis pathway, serving as the foundational precursor for all downstream carotenoids essential for plant photoprotection and photosynthesis. This colorless 40-carbon tetraterpenoid is synthesized in plastids through the condensation of two geranylgeranyl diphosphate (GGPP) molecules, a reaction exclusively catalyzed by the rate-limiting enzyme This compound synthase (PSY) [1]. As the initial committed step in carotenogenesis, PSY's activity represents the primary flux-controlling step that determines carbon allocation into the carotenoid pathway, making it a critical regulatory point for overall carotenoid accumulation [1] [2].

The biochemical characteristics of this compound make it uniquely suited for its role as a carotenoid precursor. Unlike most colored carotenoids that feature extensive conjugated double-bond systems, this compound possesses only three conjugated double bonds, resulting in its colorless properties and a maximal absorption in the UV range [3]. This limited conjugation makes this compound less susceptible to photo-oxidative damage, providing a stable foundation for building the carotenoid pathway. Through sequential desaturation and isomerization reactions catalyzed by This compound desaturase (PDS) and ζ-carotene desaturase (ZDS), with intermediate isomerization by ζ-carotene isomerase (Z-ISO), this compound is converted to the brightly colored lycopene, which features an extensive system of 11 conjugated double bonds [1] [2]. This transformation from colorless this compound to colored lycopene represents a critical metabolic transition that enables the photoprotective and photosynthetic functions of downstream carotenoids.

Experimental Approaches for Investigating this compound Metabolism

In Vivo Functional Characterization

Heterologous expression systems utilizing Escherichia coli provide a robust platform for rapidly characterizing PSY enzyme activity and this compound production. The method involves co-transforming bacterial cells with two plasmids: pAC-85b containing a synthetic operon for β-carotene production (lacking only PSY) and pET32 vectors expressing candidate PSY genes [4]. Functional PSY activity is indicated by the development of a characteristic orange color in colonies, confirming the conversion of endogenous bacterial GGPP to this compound and its subsequent desaturation to colored carotenoids. Quantitative analysis involves extracting carotenoids from bacterial cultures using organic solvents followed by HPLC separation with photodiode array detection [4]. This approach allows researchers to distinguish this compound from downstream carotenoids based on absorption spectra and retention times, with this compound identifiable by its characteristic UV absorption maximum.

For plant-based systems, Agrobacterium tumefaciens-mediated transient transformation of Nicotiana benthamiana leaves offers a versatile platform for studying this compound metabolism in a plant context. Researchers agroinfiltrate leaves with constructs expressing PSY genes under the constitutive 35S promoter, then treat tissues with norflurazon (NFZ), a specific PDS inhibitor that blocks this compound desaturation [4]. This accumulation assay allows researchers to quantify this compound production without its conversion to downstream carotenoids. Four days post-infiltration, leaf samples are harvested, snap-frozen in liquid nitrogen, and lyophilized before metabolite extraction. Liquid chromatography-mass spectrometry (LC-MS) provides sensitive quantification of this compound accumulation, while immunoblot analysis with epitope tags (e.g., HA-tag) confirms recombinant protein expression levels [4]. This combined approach enables correlation of enzymatic activity with this compound abundance while controlling for protein expression variability.

Genetic and Molecular Approaches

Gene editing technologies, particularly CRISPR-Cas9, enable targeted disruption of PSY genes to investigate this compound function in planta. Researchers design single guide RNAs (sgRNAs) annealing to the start of the first translated exon of PSY genes to induce premature translation termination [5]. In tomato, this approach has generated mutant lines (psy1-1, psy1-2, psy2-1, psy2-2) with distinct carotenoid deficiencies, revealing isoform functional specialization [5]. The albino phenotype of double psy1/psy2 mutants demonstrates the essential role of this compound-derived carotenoids in plant viability, while single mutants show tissue-specific deficiencies [5].

Virus-induced gene silencing (VIGS) and overexpression in fruit tissues provide complementary approaches for functional characterization. In apricot, researchers inject fruit with agrobacterium carrying tobacco rattle virus (TRV) vectors containing target gene fragments (PaPSY, PaPDS) to knock down expression, or with overexpression constructs to enhance expression [3]. Treated fruits are monitored for color changes, with β-carotene content quantified via HPLC to establish correlations between gene expression and carotenoid accumulation [3]. This approach has demonstrated that both PaPSY and PaPDS significantly influence β-carotene content and fruit coloration, highlighting their importance in carotenoid flux.

Table: Experimental Systems for this compound Research

System Key Components Readouts Applications
E. coli complementation pAC-85b plasmid, pET32-PSY Colony color, HPLC carotenoid profiles Rapid PSY enzyme characterization, mutation analysis
N. benthamiana transient expression Agroinfiltration, norflurazon treatment This compound accumulation (LC-MS), immunoblot Plant-based PSY activity, protein stability studies
CRISPR-Cas9 mutants sgRNAs targeting PSY genes Phenotype, carotenoid profiling, ABA quantification Isoform functional specialization, physiological roles
Fruit VIGS/overexpression TRV vectors, agroinjection Fruit color, HPLC carotenoids, gene expression Gene function in fruit, carotenoid regulation studies

Regulation of this compound Synthesis and Metabolic Channeling

Transcriptional and Post-Translational Control

The regulation of this compound synthesis occurs through a multi-layered regulatory network that controls PSY expression and activity at multiple levels. Transcriptional regulation involves tissue-specific and environmental-responsive transcription factors that modulate PSY gene expression. In tomato, the three PSY isoforms (PSY1-3) show distinct expression patterns: PSY1 predominates in fruits and flowers, PSY2 in photosynthetic tissues, and PSY3 primarily in roots under stress conditions [5]. This isoform specialization enables tissue-specific control of this compound synthesis, with PSY1 directing carotenoid production for chromoplast pigmentation, while PSY2 supports photosynthetic carotenoid needs [5]. Research in apricot has identified several transcription factors potentially regulating PSY expression, including ERF003/5/12, RAP2-12, AP2, BZR1, MYB1R1/44, GLK1/2, and WRKY6/31/69 [6].

Post-translational mechanisms provide an additional layer of control over this compound synthesis. The ORANGE (OR) protein functions as a holdase chaperone that stabilizes PSY protein, preventing its aggregation and degradation, thereby enhancing this compound synthesis [2] [7]. Conversely, ATP-dependent serine type caseinolytic (Clp) protease targets PSY for degradation, reducing its abundance and activity [2]. This balance between stabilization and degradation allows plants to rapidly adjust this compound synthesis rates in response to metabolic needs without requiring new transcription. Additionally, alternative splicing of PSY pre-mRNAs generates multiple transcript variants with different translation efficiencies and regulatory properties, as demonstrated in Arabidopsis, crocus, and wheat [2]. In tomato, alternative trans-splicing of PSY1 produces a longer chimeric variant responsible for the yellow flesh yft2 fruit phenotype [2].

Metabolic Channeling and Compartmentalization

This compound synthesis benefits from metabolic channeling mechanisms that enhance pathway efficiency. Direct protein-protein interactions between GGPPS and PSY facilitate channeling of GGPP substrate into this compound synthesis, minimizing diffusion and side reactions [1]. This substrate channeling is particularly important given the competition for GGPP among multiple metabolic pathways, including those for gibberellins, tocopherols, chlorophylls, and plastoquinones [1]. The spatial organization of carotenoid enzymes within plastids further enhances metabolic channeling, with evidence suggesting that carotenogenic enzymes may form multi-enzyme complexes that facilitate efficient substrate transfer between sequential pathway steps [1].

The differentiation of plastid types significantly influences this compound synthesis and carotenoid accumulation patterns. In chloroplasts of photosynthetic tissues, this compound production is relatively constrained and tightly coupled to the assembly of photosynthetic complexes. In contrast, chromoplast differentiation in ripening fruits and flower petals is associated with dramatically increased this compound synthesis and carotenoid accumulation [2]. Research in apple has shown that PSY1 overexpression accelerates the transition from chloroplasts to chromoplasts, creating specialized compartments that can store massive carotenoid quantities [2]. This relationship between plastid type and this compound synthesis capacity represents a critical control point for carotenoid accumulation, particularly in non-photosynthetic tissues where carotenoids primarily function as pigments rather than photosynthetic components.

Technical Protocols for this compound Analysis

This compound Extraction and Quantification

Sample preparation begins with rapid freezing of plant tissues in liquid nitrogen, followed by lyophilization and grinding to a fine powder to improve extraction efficiency [4] [3]. For this compound extraction, researchers use organic solvents such as tetrahydrofuran, methanol, ethyl acetate, or hexane in optimized ratios. A recommended protocol involves extracting 100 mg of lyophilized tissue with 1 mL of tetrahydrofuran:methanol (1:1, v/v) with continuous shaking at 200 rpm for 30 minutes at room temperature [4]. After centrifugation at 10,000 × g for 5 minutes, the supernatant is collected, and the pellet is re-extracted twice. Pooled supernatents are then evaporated under nitrogen stream and resuspended in 100 μL of ethyl acetate:hexane (1:1, v/v) for HPLC analysis.

Chromatographic separation utilizes reverse-phase C18 columns (e.g., 250 mm × 4.6 mm, 5 μm particle size) with mobile phases consisting of acetonitrile:methanol:ethyl acetate (70:15:15, v/v/v) at a flow rate of 1 mL/min [3]. This compound is detected by its characteristic UV absorption at 286 nm using a photodiode array detector, with identification confirmed by comparison with authentic standards and typical retention times of 8-10 minutes [4]. For enhanced sensitivity and specificity, LC-MS analysis with atmospheric pressure chemical ionization (APCI) in positive ion mode provides selective detection of this compound (molecular ion at m/z 544.5) alongside characteristic fragment ions [4]. Quantification is performed using external standard curves generated with purified this compound standards, with results expressed as μg per g dry weight or fresh weight.

Functional Characterization of PSY Activity

Heterologous expression in E. coli provides a robust system for characterizing PSY enzyme kinetics and functionality. The protocol involves amplifying the mature coding sequence of PSY (without the plastid transit peptide) and cloning it into the pET32 expression vector between appropriate restriction sites [4]. Competent E. coli TOP10 cells are co-transformed with the pAC-85b plasmid (containing the carotenoid operon minus PSY) and the pET32-PSY construct, with selection on LB medium containing appropriate antibiotics (e.g., chloramphenicol and ampicillin). Positive transformants are cultured in 5 mL LB medium overnight at 28°C with shaking at 200 rpm. Carotenoid production is assessed visually by colony color and quantitatively by HPLC analysis after extraction [4]. Functional PSY activity results in orange colonies due to β-carotene accumulation, while inactive PSY variants yield white colonies similar to empty vector controls.

Plant transient expression systems using N. benthamiana provide a more physiologically relevant context for studying PSY function. Researchers clone full-length PSY coding sequences (including native transit peptides) into binary vectors under the control of the CaMV 35S promoter, then introduce these constructs into A. tumefaciens GV3101 [4]. Bacterial cultures are grown to OD600 = 0.6-0.8, harvested by centrifugation, and resuspended in infiltration medium (10 mM MES, 10 mM MgCl2, 200 μM acetosyringone) to a final OD600 = 0.3. The suspensions are infiltrated into the abaxial air spaces of 4-6 week old N. benthamiana leaves using a needleless syringe. After 24 hours, infiltrated leaves are treated with 2 μM norflurazon to inhibit this compound desaturation, and tissues are harvested 4 days post-infiltration for this compound quantification and protein analysis [4]. This system allows direct comparison of different PSY isoforms and mutants while accounting for plant-specific post-translational modifications and protein turnover.

Table: Troubleshooting Common Experimental Issues

Problem Potential Causes Solutions
Low this compound yield in extraction Incomplete tissue disruption, solvent incompatibility Extend grinding time, optimize solvent ratio, add antioxidant (BHT)
Poor PSY expression in E. coli Protein toxicity, incorrect folding Lower induction temperature (18-25°C), use lower IPTG concentrations (0.1-0.5 mM)
Unreliable VIGS efficiency Unstable TRV constructs, plant growth conditions Use younger plants (3-4 leaf stage), maintain constant temperature (20-22°C)
High background in controls Endogenous carotenoid pathway activity Include empty vector controls, use multiple independent biological replicates

Research Applications and Technical Diagrams

Metabolic Engineering Applications

The critical role of this compound synthesis as the rate-limiting step in carotenoid biosynthesis makes it a prime target for metabolic engineering approaches aimed at enhancing carotenoid accumulation in food crops. The 'Push' strategy focuses on overexpressing PSY to increase metabolic flux into the carotenoid pathway [2]. In apple, PSY1 overexpression significantly increased carotenoid content in both fruit skin and flesh, with beta-carotene showing the most substantial accumulation [2]. This enhanced carotenoid production was associated with accelerated chloroplast-to-chromoplast transition, creating specialized storage compartments for carotenoid accumulation [2]. Similar approaches have successfully increased carotenoid levels in tomato, banana, and cassava, demonstrating the conserved function of PSY as a key regulatory node across species.

Engineering this compound synthesis also holds promise for enhancing abiotic stress tolerance in plants. Research has demonstrated that Orange (OR) proteins function as molecular chaperones that stabilize PSY, simultaneously promoting carotenoid biosynthesis and improving tolerance to various stresses [7]. The stabilization of PSY protein under stress conditions helps maintain carotenoid production for the synthesis of xanthophylls essential for photoprotection and ABA involved in stress responses [7]. These dual benefits make PSY an attractive target for developing climate-resilient crops with enhanced nutritional value. Additionally, modulating this compound synthesis can influence the production of apocarotenoid signals that regulate plant growth, development, and environmental interactions, providing additional avenues for crop improvement [1] [8].

Visual Technical Diagrams

The following diagram illustrates the metabolic pathway of this compound biosynthesis and its position within the broader carotenoid network:

G This compound Biosynthesis Pathway and Regulatory Network cluster_pathway Core Carotenoid Pathway cluster_regulation Regulatory Mechanisms MEP MEP Pathway (DXS, DXR) GGPP Geranylgeranyl Diphosphate (GGPP) MEP->GGPP GGPPS This compound This compound (3 conjugated double bonds) GGPP->this compound PSY PSY This compound Synthase (PSY) PDS This compound Desaturase (PDS) This compound->PDS PDS/ZISO ZISO ζ-Carotene Isomerase (Z-ISO) PDS->ZISO ζ-Carotene ZDS ζ-Carotene Desaturase (ZDS) ZISO->ZDS ZDS CRTISO Carotenoid Isomerase (CRTISO) ZDS->CRTISO Prolycopene Lycopene Lycopene (11 conjugated double bonds) CRTISO->Lycopene Cyclization Cyclization (LCYB, LCYE) Lycopene->Cyclization Carotenes α-Carotene β-Carotene Cyclization->Carotenes Xanthophylls Xanthophylls (Lutein, Zeaxanthin) Carotenes->Xanthophylls Hydroxylases Apocarotenoids Apocarotenoids (ABA, Strigolactones) Carotenes->Apocarotenoids CCDs/NCEDs OR OR Protein (PSY stabilization) OR->PSY stabilizes Clp Clp Protease (PSY degradation) Clp->PSY degrades TFs Transcription Factors (AP2, ERF, MYB, etc.) TFs->PSY transcriptional regulation Splicing Alternative Splicing Splicing->PSY isoform generation

The following diagram outlines the key experimental workflows for investigating this compound metabolism:

G Experimental Workflows for this compound Research cluster_bacterial Bacterial System (Rapid Screening) cluster_plant Plant System (Physiological Context) cluster_genetic Genetic Approaches Start Experimental Design B1 Clone PSY in pET32 vector Start->B1 P1 Clone PSY in binary vector Start->P1 G1 CRISPR-Cas9 mutagenesis Start->G1 B2 Co-transform E. coli with pAC-85b B1->B2 B3 Screen for orange colonies B2->B3 B4 HPLC carotenoid analysis B3->B4 B5 PSY enzyme kinetics B4->B5 B5->P1 candidate validation Data Data Integration & Model Validation B5->Data P2 Agroinfiltrate N. benthamiana P1->P2 P3 Norflurazon treatment P2->P3 P4 This compound extraction (LC-MS) P3->P4 P5 Protein analysis (Immunoblot) P4->P5 P5->G1 guide design P5->Data G2 VIGS in fruit tissues G1->G2 G3 Overexpression analysis G2->G3 G4 Phenotypic characterization G3->G4 G5 Metabolite profiling G4->G5 G5->B1 mutant analysis G5->Data

Conclusion and Research Perspectives

This compound's position as the first committed carotenoid precursor makes it a critical control point for overall carotenoid metabolism, with implications for both plant physiology and human nutrition. Future research directions should focus on elucidating the fine regulatory mechanisms that control PSY activity across different tissues and environmental conditions, particularly the protein-protein interactions that facilitate metabolic channeling and the signaling networks that integrate carotenoid synthesis with broader plant physiology [1] [7]. The development of more precise genome editing tools will enable targeted manipulation of PSY isoforms to optimize carotenoid production in specific tissues without compromising plant growth or stress responses [5].

References

Comprehensive Technical Guide: Phytoene Synthase (PSY) Gene Family and Subfunctionalization

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to the PSY Gene Family and Carotenoid Biosynthesis

The phytoene synthase (PSY) gene family encodes enzymes that catalyze the first committed and rate-limiting step in carotenoid biosynthesis, converting two molecules of geranylgeranyl diphosphate (GGPP) into 15-cis-phytoene. This reaction represents the primary metabolic flux control point into the carotenoid pathway, making PSY a critical regulatory enzyme for carotenogenesis across diverse plant species [1] [2] [3]. Carotenoids are C40 isoprenoid pigments that perform indispensable functions in photosynthesis, photoprotection, and serving as precursors for phytohormones like abscisic acid (ABA) and strigolactones. In non-photosynthetic tissues, carotenoids provide pigmentation for flowers and fruits that facilitates pollination and seed dispersal, while also delivering nutritional benefits as precursors to vitamin A in human and animal diets [4] [2].

The evolutionary history of PSY genes reveals their prokaryotic origins, with conservation across Viridiplantae, brown and red algae, cyanobacteria, fungi, arthropods, and bacteria [4]. In angiosperms, PSY has diversified through distinct duplication events, resulting in small gene families typically consisting of 2-3 members, though some species like Brassica napus have retained up to six functional PSY genes following polyploidization events [5]. This gene family expansion has enabled functional diversification, with different paralogs acquiring specialized roles in specific tissues, developmental stages, and stress responses—a phenomenon known as subfunctionalization [1] [4].

Table 1: Key Characteristics of PSY Gene Family Members Across Species

Species PSY Copies Specialized Functions Tissue Expression Reference
Arabidopsis thaliana 1 General carotenoid biosynthesis All tissues [6]
Solanum lycopersicum (tomato) 3 PSY1: Fruit pigmentation; PSY2: Photosynthetic tissues; PSY3: Root stress response Fruits (PSY1), Leaves (PSY2), Roots (PSY3) [7] [8]
Oryza sativa (rice) & Zea mays (maize) 3 Tissue-specific control of carotenogenesis; PSY1: Endosperm; PSY2: Green tissues; PSY3: Abiotic stress-induced root carotenogenesis Endosperm (PSY1), Leaves (PSY2), Roots (PSY3) [1]
Citrullus lanatus (watermelon) 3 ClPSY1: Fruit flesh color; ClPSY2: Leaf expression; ClPSY3: Root expression Fruit flesh (ClPSY1), Leaves (ClPSY2), Roots (ClPSY3) [7]
Brassica napus 6 Subfunctionalization between photosynthetic and non-photosynthetic tissues Various tissue-specific patterns [5]
Nicotiana tabacum (tobacco) 3 PSY1 & PSY2: Highest in leaves; PSY3: Not detected under normal conditions Primarily leaves (PSY1, PSY2) [2]
Pyropia yezoensis (red alga) 1 Single copy gene Whole organism [9]

Evolutionary History and Phylogenetic Classification

The PSY gene family displays a complex evolutionary history characterized by multiple duplication events and subsequent functional divergence. Comprehensive phylogenetic analyses of 351 PSY sequences from 166 species spanning Viridiplantae, brown and red algae, cyanobacteria, fungi, arthropods, and bacteria have revealed that angiosperm PSY genes separate into five distinct phylogenetic subgroups [4]. One subgroup contains putative eudicot PSY3 orthologs (Subgroup E3), while the remaining four subgroups include PSY genes from both monocots and eudicots (designated E1, E2, M1, and M2) [4]. This phylogenetic distribution indicates that PSY3 evolved independently in monocot and eudicot lineages following their divergence, representing a striking case of convergent evolution in carotenoid pathway regulation.

The evolutionary trajectory of PSY genes involves both vertical descent from prokaryotic ancestors and instances of horizontal gene transfer, as evidenced by the grouping of fungal and arthropod PSY sequences with prokaryote PSYs [4]. All PSY genes display conserved intron/exon organization, supporting their common ancestry, while differences in gene structure among paralogs have contributed to their functional diversification [4]. In the Grasses (Poaceae), the three PSY copies have undergone subfunctionalization, providing fine-tuned control of carotenogenesis in response to various developmental and external cues [1]. Interestingly, analysis of maize PSY1 alleles suggests that human selection for yellow endosperm maize has occurred at the expense of altered gene regulation in photosynthetic tissues compared to the progenitor white endosperm PSY1 allele [1].

Expression Patterns and Subfunctionalization of PSY Paralogs

Tissue-Specific Expression Patterns

Subfunctionalization of PSY paralogs is primarily evidenced by their divergent expression patterns across tissues and organs. In tomato (Solanum lycopersicum), PSY1 is specifically expressed in fruits and represents the primary regulator of carotenoid accumulation during ripening, while PSY2 functions mainly in chloroplast-containing tissues, and PSY3 displays root-specific expression, particularly under stress conditions [7] [8]. This tissue-specific division of labor among PSY paralogs allows for independent regulation of carotenoid biosynthesis in photosynthetic versus non-photosynthetic tissues, preventing potential metabolic interference that could occur with a single ubiquitously expressed PSY gene [5].

Similar patterns of subfunctionalization have been documented across diverse plant taxa. In watermelon (Citrullus lanatus), expression analysis reveals that ClPSY1 is predominantly expressed in fruit flesh and strongly correlates with flesh color formation, with much lower expression in white-fleshed varieties compared to colored fruits [7]. Conversely, ClPSY2 transcripts are most abundant in leaves, while ClPSY3 shows dominant expression in roots [7]. In tobacco (Nicotiana tabacum), PSY1 and PSY2 expression is highest in leaves compared to other tissues, while PSY3 expression remains undetectable under normal growth conditions [2]. These conserved patterns of tissue-specific expression across divergent species highlight the evolutionary advantage of maintaining multiple PSY paralogs with partitioned functions.

Regulatory Responses to Developmental and Environmental Cues

Beyond tissue specificity, PSY paralogs exhibit differential responsiveness to various developmental, hormonal, and environmental signals. In tobacco, PSY1 and PSY2 expression can be elevated by treatment with certain phytohormones and exposure to strong light, while PSY3 remains unresponsive to these cues [2]. The promoter regions of PSY genes contain diverse cis-regulatory elements that enable these distinct regulatory responses. For example, in the red alga Pyropia yezoensis, the PyPSY promoter contains light-responsive elements (TCCC-motif, GATA-motif, Sp1, TATA-box), hormone-responsive elements (ABRE for ABA, TCA for salicylic acid, TGACG for methyl jasmonate), and stress-responsive elements (DRE for dehydration, STRE for general stress) [9].

The functional significance of PSY subfunctionalization is particularly evident in grass species, where different PSY paralogs mediate stress-induced carotenogenesis. In maize, the three PSY copies have subfunctionalized to provide fine-tuned control of carotenogenesis in response to various developmental and external cues, with transcript profiling revealing distinct expression patterns for each paralog accompanied by corresponding variations in carotenoid and ABA accumulation [1]. This specialized regulation enables plants to optimize carotenoid production for specific physiological needs—photosynthetic function in green tissues, pigmentation in reproductive structures, and stress response in roots.

Table 2: Regulatory Mechanisms Controlling PSY Gene Expression and Activity

Regulatory Mechanism Molecular Components Effect on PSY Functional Outcome Reference
Transcriptional Regulation PIF1, HY5, RIN, BBX20 transcription factors Binding to promoter elements; Activation/repression of transcription Light-responsive expression; Fruit ripening control [7] [2]
Post-transcriptional Regulation Orange (OR) proteins, STAY-GREEN proteins Enhanced PSY protein stability; Increased enzyme activity Regulation of carotenoid flux independent of transcript levels [7] [9]
Feedback Regulation Carotenoid pathway metabolites Negative regulation of PSY protein levels Homeostatic control of carotenoid content [2]
Cis-element Regulation Light-responsive elements, hormone-responsive elements, stress-responsive elements Tissue-specific and condition-dependent expression Subfunctionalization of PSY paralogs [1] [9]
Subcellular Localization Plastid targeting, membrane association vs. stromal localization Differential enzyme accessibility to substrates Variation in catalytic efficiency [7] [2]

Regulatory Mechanisms Controlling PSY Activity

Transcriptional and Post-Transcriptional Regulation

PSY gene expression is regulated through multiple mechanisms that enable precise control of carotenoid biosynthesis in response to developmental and environmental signals. At the transcriptional level, PSY genes contain various cis-regulatory elements in their promoter regions that respond to light signaling, phytohormones, and stress factors [9] [2]. Key transcription factors including PHYTOCHROME INTERACTING FACTOR 1 (PIF1) and LONG HYPOCOTYL 5 (HY5) have been demonstrated to regulate PSY expression in response to light conditions [2]. In tomato fruits, the ripening inhibitor (RIN) transcription factor directly interacts with the SlPSY1 promoter to regulate carotenoid accumulation during ripening, while SlBBX20 activates SlPSY1 expression by binding to the G-box motif in its promoter [7].

Beyond transcriptional control, PSY activity is extensively regulated at the post-transcriptional and protein levels. The Orange (OR) protein enhances PSY protein stability and activity, serving as a post-translational regulator that interacts directly with PSY [7] [9]. Research in Arabidopsis and potato has demonstrated that OR proteins function as molecular chaperones that prevent PSY degradation and facilitate its proper folding and membrane association [7]. Additionally, PSY protein levels are negatively regulated by carotenoid pathway metabolites, providing feedback inhibition to maintain carotenoid homeostasis [2]. This multi-tiered regulatory network allows plants to fine-tune PSY activity according to physiological requirements without necessitating constant transcriptional control.

Novel Regulatory Interactions and Epistasis

Recent studies have uncovered unexpected regulatory relationships within the carotenoid pathway that challenge conventional biochemical genetics paradigms. Research in tomato has revealed an unusual epistatic interaction where the tangerine mutation (affecting carotenoid isomerase CRTISO) is epistatic to the yellow-flesh mutation (disrupting PSY1) [8]. This finding contradicts the established principle that mutations disrupting early pathway steps should be epistatic to those affecting downstream steps.

Molecular analysis of this paradoxical interaction demonstrated that the yellow-flesh mutation (r2997) eliminates PSY1 transcription in fruits, but in a tangerine genetic background, PSY1 transcription is partially restored [8]. This restoration enables sufficient this compound production to allow accumulation of downstream carotenoids, resulting in the characteristic orange color of tangerine fruits even in the presence of the PSY1 mutation. This phenomenon suggests the involvement of cis-carotenoid metabolites in feedback regulation of PSY1 gene expression, revealing a novel layer of regulatory complexity in the carotenoid pathway [8]. Such unexpected findings highlight the gaps in our current understanding of carotenoid regulation and underscore the need for continued investigation of PSY regulatory mechanisms.

Experimental Characterization and Functional Analysis

Gene Identification and Phylogenetic Analysis

The comprehensive characterization of PSY gene families begins with systematic identification of family members across species of interest. Typically, this process involves BLAST searches against genomic databases using known PSY sequences as queries, followed by domain analysis to confirm the presence of characteristic prenyltransferase domains and conserved active site motifs [7] [4] [2]. For example, in watermelon, three ClPSY genes were identified through the Cucurbit Genomics Database, with their complete coding sequences cloned and characterized [7]. Similarly, in tobacco, BLAST analysis against Nicotiana genomes using Arabidopsis PSY protein sequences as queries revealed 3-6 candidate PSY genes depending on the species [2].

Following identification, phylogenetic analysis is performed to elucidate evolutionary relationships among PSY paralogs and orthologs. Protein sequences are aligned using tools such as MUSCLE, with phylogenetic reconstruction conducted via Maximum Likelihood and Bayesian inference methods [4]. These analyses typically reveal clustering of PSY sequences according to their phylogenetic subgroup (PSY1, PSY2, PSY3) rather than strict species boundaries, reflecting functional conservation of the paralogous lineages across plant taxa [4]. Additional analyses of gene structure (intron/exon organization) and protein motifs provide further insights into functional diversification among PSY family members.

Functional Complementation Assays

A critical step in PSY characterization is the empirical validation of enzyme function through functional complementation assays. The most common approach involves heterologous expression in microbial systems, particularly E. coli strains engineered to produce GGPP but lacking endogenous this compound synthesis capability [7] [9] [5]. In these systems, functional PSY enzymes catalyze the formation of this compound from GGPP, resulting in pigment accumulation that can be quantified spectrophotometrically or via chromatography.

For example, in watermelon, functional complementation assays demonstrated that all three ClPSY genes could synthesize this compound from GGPP, confirming that each encodes a functional enzyme [7]. Similarly, all six B. napus PSY enzymes were shown to be functional through heterologous complementation, despite their high sequence identity and conserved active sites [5]. In the red alga Pyropia yezoensis, functional characterization of PyPSY was achieved through pigment complementation in E. coli co-transformed with plasmids harboring genes for GGPP synthesis, this compound desaturase, and lycopene cyclase [9]. These functional assays provide essential validation of enzyme activity that cannot be inferred from sequence analysis alone.

G Start Start: PSY Gene Family Analysis Identification Gene Identification BLAST searches Domain analysis Start->Identification Phylogenetics Phylogenetic Analysis Sequence alignment Tree reconstruction Identification->Phylogenetics Expression Expression Profiling qRT-PCR RNA-Seq Tissue specificity Phylogenetics->Expression Functional Functional Assays Heterologous complementation Enzyme activity Expression->Functional Regulation Regulatory Analysis Promoter motifs Transcription factors Protein interactions Functional->Regulation Application Metabolic Engineering Transgene evaluation Carotenoid enhancement Regulation->Application

Experimental workflow for comprehensive characterization of PSY gene families

Expression Analysis and Localization Studies

Understanding the biological roles of PSY paralogs requires detailed expression profiling across tissues, developmental stages, and environmental conditions. Quantitative RT-PCR is widely employed to measure transcript levels of different PSY family members, complemented by RNA-Seq approaches for comprehensive expression analysis [7] [2]. For instance, in tobacco, RNA-Seq revealed that PSY-silenced plants exhibited upregulation of genes involved in abiotic stress response, isoprenoid compounds, and amino acid catabolic processes, while biosynthesis of cell wall components was downregulated [2].

Subcellular localization studies provide additional insights into PSY function and regulation. PSY enzymes are nuclear-encoded but function within plastids, requiring chloroplast targeting sequences for proper localization [2]. Different PSY members may localize to distinct subplastidial compartments, such as thylakoid membranes associated with plastoglobules or the envelope membrane and stroma, which can influence enzyme activity and access to substrates [7]. Experimental determination of subcellular localization typically involves fluorescence microscopy of GFP-tagged PSY proteins expressed transiently in plant systems or stably in transgenic lines.

Applications in Metabolic Engineering and Future Directions

Metabolic Engineering Strategies

The critical role of PSY as the rate-limiting enzyme in carotenoid biosynthesis has made it a prime target for metabolic engineering approaches aimed at enhancing carotenoid content in food crops. A landmark achievement in this area is the development of Golden Rice, where introduction of a complete carotenoid biosynthetic pathway into rice endosperm included the PSY gene as a key component [3]. The second generation of Golden Rice incorporated the maize PSY gene (psy1) instead of the original daffodil PSY, resulting in a 23-fold increase in carotenoid levels and preferential production of α- and β-carotenes [3]. This success highlights the importance of selecting optimal PSY transgene sources for metabolic engineering applications.

Similar strategies have been applied to enhance carotenoid content in various crop species. In Brassica napus, pioneering metabolic engineering work demonstrated that overexpression of a bacterial this compound synthase gene (CrtB) in seeds increased β-carotene levels by 50-fold [5]. The efficacy of different PSY transgene sources varies significantly, as observed in transgenic rice callus and grains, underscoring the importance of PSY enzyme efficiency and proper regulation [5]. When engineering carotenoid content, careful selection of PSY paralogs with appropriate expression patterns is crucial to avoid detrimental effects on photosynthesis, as excessive carotenoid accumulation throughout the plant can disrupt the stoichiometric balance between carotenoids and chlorophylls in chloroplasts [5].

Emerging Research Directions and Technical Challenges

Future research on the PSY gene family will likely focus on several emerging areas, including elucidation of PSY protein structures to inform enzyme engineering efforts, characterization of regulatory networks that coordinate PSY expression with broader metabolic and developmental programs, and exploration of natural variation in PSY genes to identify alleles with desirable characteristics for breeding programs [4] [5]. The development of CRISPR-based gene editing technologies enables precise manipulation of PSY genes and their regulatory elements, offering new opportunities for metabolic engineering without introducing transgenes [5].

Significant technical challenges remain in PSY research, particularly regarding the post-translational regulation of PSY enzymes and their interactions within metabolic protein complexes. The mechanisms by which OR proteins stabilize PSY and enhance its activity are not fully understood, representing an important area for future investigation [7] [9]. Additionally, the factors determining suborganellar localization of different PSY paralogs and the functional consequences of this localization require further elucidation [7]. Addressing these knowledge gaps will not only advance fundamental understanding of carotenoid biosynthesis but also facilitate more effective engineering strategies for nutritional enhancement of crop plants.

Conclusion

References

Comprehensive Application Notes and Protocols for Enhanced Phytoene Production via Metabolic Engineering

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Phytoene and Its Biomedical Relevance

This compound is a colorless carotenoid that serves as a fundamental precursor in the carotenoid biosynthesis pathway. Unlike colored carotenoids, this compound exhibits unique structural properties including high stability, photo-insensitivity, and extended shelf life, making it particularly valuable for pharmaceutical and nutraceutical applications [1]. The compound demonstrates significant bioactive potential through multiple mechanisms: it functions as a potent antioxidant that effectively inhibits lipoprotein oxidation, provides protection against UVB radiation, and shows promising anticancer activity in preclinical studies [1]. Research has indicated that this compound accumulates in specific tissues following consumption, with studies in Fisher 344 rats demonstrating preferential distribution to the liver, adrenal glands, and prostate [1].

The industrial demand for this compound has steadily increased due to its advantageous properties compared to other carotenoids. Its stability profile allows for formulation in various delivery systems without the degradation concerns associated with pigmented carotenoids. Furthermore, this compound's bioavailability can be influenced by host-related factors including genetic variations, digestive efficiency, and metabolic processing [1]. Current production methods face significant challenges in achieving sufficient yields for commercial applications, necessitating the development of advanced metabolic engineering approaches to overcome these limitations and meet growing market demands in the pharmaceutical and nutraceutical sectors.

Comprehensive Metabolic Engineering Strategies for this compound Enhancement

Pathway Engineering and Optimization

The biosynthesis of this compound represents the first committed step in carotenoid production, requiring precise metabolic flux control toward the carotenoid pathway. The foundational strategy involves the introduction and optimization of This compound synthase (PSY), which catalyzes the condensation of two geranylgeranyl diphosphate (GGPP) molecules to form this compound [2]. Research across various plant systems, including cassava and apple, has demonstrated that PSY isoforms exert differential control over carotenoid accumulation and respond distinctly to abiotic stress conditions [1]. In microbial systems, the expression of bacterial crtB genes (bacterial this compound synthase) has proven particularly effective in achieving high-level this compound production [1].

Critical to pathway success is the enhancement of precursor availability, primarily achieved through the augmentation of GGPP supply. Multiple engineering approaches have been developed to address precursor limitations, including:

  • Overproduction of rate-limiting enzymes in the isoprenoid biosynthetic pathways [3]
  • Knockout of competitive pathways that divert intermediates toward unrelated isoprenoids [3]
  • Engineering novel metabolic routes to bypass endogenous regulatory mechanisms [3]
  • Optimization of cofactor availability, particularly NADPH, which is essential for the MEP pathway [3]
  • Downregulation of competing reactions that consume essential intermediates [3]

The MEP pathway (2-C-methyl-d-erythritol-4-phosphate) and MVA pathway (mevalonate) represent the two primary routes for isoprenoid precursor synthesis. While many green algae utilize only the MEP pathway, certain species including some diatoms maintain both MVA and MEP pathways, providing additional engineering targets [3]. Successful engineering requires careful balancing of these pathways to avoid the accumulation of toxic intermediates while maximizing carbon flux toward this compound.

Host Selection and Engineering

The choice of production host significantly influences the efficiency of this compound biosynthesis. Microalgae present several advantages as production platforms, including native MVA or MEP pathways, atmospheric CO₂ fixation capability, subcellular compartmentalization for pathway isolation, and advanced genetic tools such as CRISPR/Cas systems [3]. Chlamydomonas reinhardtii and Phaeodactylum tricornutum have emerged as particularly promising algal hosts for isoprenoid production [3].

Comparative host performance varies considerably based on genetic background and engineering approach:

Table 1: Comparison of Host Systems for this compound Production

Host System Advantages Limitations Reported this compound Yield
Escherichia coli Well-characterized genetics, High transformation efficiency Lack of native carotenoid pathway, Potential toxicity Varies by strain and engineering approach
Saccharomyces cerevisiae Robust industrial host, Eukaryotic protein processing Competitive ergosterol pathway, Lower yields compared to algae Lower than algal systems
Yarrowia lipolytica High lipid accumulation, Industrial robustness Limited genetic tools compared to model systems Promising for scale-up
Microalgae (e.g., C. reinhardtii) Photosynthetic efficiency, Carbon neutrality Slower growth than heterotrophs, Cultivation challenges Potentially high with optimized engineering

Additional engineering considerations include the implementation of subcellular compartmentalization strategies to isolate metabolic pathways, thereby reducing metabolic cross-talk and potential cytotoxic effects [4]. The engineering of organelle-specific transporters can further enhance product accumulation and facilitate extraction processes. For industrial-scale production, hosts must also demonstrate robustness to fermentation conditions and product toxicity, necessitating additional tolerance engineering in many cases.

Computational Tools and Network Analysis

The integration of computational resources has become indispensable for effective metabolic engineering. These tools facilitate multiple aspects of the engineering workflow, from initial pathway reconstruction to advanced flux optimization [5]. Metabolic network reconstructions form the foundation of computational approaches, describing the identity and function of metabolic constituents while linking metabolic and genomic data [5].

Essential computational resources for this compound pathway engineering include:

  • Pathway databases: KEGG PATHWAY and MetaCyc provide curated metabolic pathway information that assists in pathway identification and enzyme selection [5]
  • Sequence analysis tools: BLAST and related algorithms enable identification of homologous genes and functional annotation [5]
  • Network analysis platforms: The SEED framework and Model SEED support high-throughput generation of genome-scale metabolic models [5]
  • Standardized formats: Systems Biology Markup Language (SBML) ensures compatibility between different software tools and databases [5]

Table 2: Key Computational Tools for Metabolic Engineering of this compound Pathways

Tool Category Specific Tools Application in this compound Engineering Access Information
Metabolic Reconstruction Model SEED, KEGG Reconstruction of carotenoid biosynthesis pathways Web-based platforms, Some require subscription
Network Visualization Pathway Tools, CytoScape Visualization of engineered pathways and flux distributions Open source and commercial options
Sequence Analysis BLAST, KAAS Identification of optimal enzyme variants for heterologous expression Freely accessible through NCBI and other portals
Flux Analysis FBA, MFA Prediction and measurement of metabolic flux through engineered pathways Various academic and commercial packages

These computational resources enable predictive modeling of metabolic interventions, allowing researchers to simulate the effects of genetic modifications before laboratory implementation. The iterative cycle of computational prediction followed by experimental validation significantly accelerates the strain development process for this compound overproduction.

Detailed Experimental Protocols

Protocol 1: Plasmid Construction for this compound Synthase Expression in E. coli

This protocol describes the construction of an expression vector for bacterial this compound synthase (crtB) implementation in E. coli, suitable for both research-scale testing and larger-scale production. The process requires 3-4 days to complete.

Materials Required:

  • High-fidelity DNA polymerase (e.g., Q5 or Phusion)
  • T4 DNA ligase or Gibson Assembly master mix
  • E. coli cloning strain (e.g., DH5α)
  • Expression vector with inducible promoter (e.g., pET series)
  • Source of crtB gene (synthetic, genomic DNA, or other source)
  • Restriction enzymes appropriate for your selected strategy
  • Agarose gel electrophoresis equipment
  • LB medium with appropriate antibiotics

Procedure:

  • Amplify crtB coding sequence using gene-specific primers designed with appropriate overhangs for your chosen cloning method (restriction enzyme-based or Gibson Assembly).

    • Cycling parameters: Initial denaturation 98°C for 30 sec; 35 cycles of 98°C for 10 sec, 55-65°C for 20 sec, 72°C for 1-2 min; final extension 72°C for 5 min.
    • Verify PCR product size by agarose gel electrophoresis (expected ~1.1 kb for most crtB genes).
  • Purify PCR product using commercial gel extraction kit, following manufacturer's instructions.

  • Prepare vector backbone by digesting 2-4 μg of expression vector with selected restriction enzymes or by linearizing via PCR.

    • For restriction digestion: Incubate 2-4 hours at recommended temperature, then purify linearized vector.
  • Assemble insert and vector using your chosen method:

    • Restriction enzyme/ligation method: Use 3:1 molar ratio of insert:vector, incubate with T4 DNA ligase at 16°C for 4-16 hours.
    • Gibson Assembly: Mix with master mix following manufacturer's recommended ratios, incubate at 50°C for 15-60 minutes.
  • Transform competent E. coli cells with 2-5 μL of assembly reaction:

    • Thaw competent cells on ice, add DNA, incubate 30 minutes on ice.
    • Heat shock at 42°C for 30-45 seconds, then return to ice for 2 minutes.
    • Add recovery medium, incubate with shaking at 37°C for 1 hour.
    • Plate on LB agar with appropriate antibiotic.
  • Screen transformants by colony PCR or restriction analysis of miniprep DNA:

    • Pick 4-8 colonies, inoculate in small cultures, isolate plasmid DNA.
    • Verify correct construction by restriction digest and/or sequencing.

Troubleshooting Notes:

  • If transformation efficiency is low, verify vector purity and consider electrocompetent cells for difficult constructs.
  • If no correct clones are obtained, verify primer design and consider sequencing the PCR product to check for mutations.
  • For toxic constructs, use tightly regulated expression systems and ensure minimal promoter leakage.
Protocol 2: Microbial Transformation and Screening for this compound Production

This protocol describes the transformation of engineered this compound production constructs into production hosts and subsequent screening for this compound accumulation. The process requires 5-7 days depending on the host organism.

Materials Required:

  • Engineered expression vector from Protocol 1
  • Production host strains (e.g., E. coli, S. cerevisiae, or microalgae)
  • Host-specific transformation reagents
  • Selective media appropriate for the host
  • Sterile glass beads or spreader
  • Incubation equipment appropriate for the host
  • HPLC system with diode array detector for this compound quantification

Procedure:

  • Prepare competent cells of your selected production host:

    • For E. coli: Use chemical competence (CaCl₂ method) or electrocompetence for higher efficiency.
    • For S. cerevisiae: Use lithium acetate method.
    • For microalgae: Use glass bead method or electroporation depending on species.
  • Transform production host using host-specific optimized protocol:

    • Include appropriate empty vector and wild-type controls.
    • Plate on selective medium and incubate until colonies appear (time varies by host).
  • Screen for this compound production using colony color or analytical methods:

    • This compound-producing colonies typically appear white or pale yellow compared to yellow/orange colonies producing downstream carotenoids.
    • For initial screening, pick 10-20 colonies and culture in small-scale (2-5 mL) medium with appropriate induction.
  • Extract carotenoids from cell pellets:

    • Harvest cells by centrifugation (2,000-4,000 × g, 5-10 minutes).
    • Extract with acetone, methanol, or dimethyl sulfoxide (DMSO) with vigorous mixing.
    • Centrifuge to remove cell debris, collect supernatant.
    • Repeat extraction until pellet becomes colorless.
  • Analyze this compound content by HPLC:

    • Use C30 or C18 reverse-phase column with acetone/water or acetonitrile/methanol mobile phases.
    • Detect this compound at 286 nm (characteristic absorption maximum).
    • Quantify using this compound standard or standard curve based on extinction coefficient.
  • Select high-producing clones for further optimization and scale-up.

Analytical Considerations:

  • This compound identification should be confirmed by retention time matching to standards and characteristic UV-Vis spectrum.
  • For absolute quantification, prepare standard curves using commercially available this compound or synthesize according to established methods.
  • Normalize production to cell dry weight for accurate comparison between strains and cultivation conditions.

Pathway Engineering and Experimental Workflows

The metabolic engineering of this compound biosynthesis requires systematic manipulation of central metabolic pathways to enhance carbon flux toward isoprenoid precursors. The following diagrams illustrate key pathway relationships and engineering strategies.

PhytoenePathway This compound Biosynthesis Pathway and Engineering Targets cluster_precursors Precursor Supply cluster_engineering Engineering Strategies CarbonSource Carbon Source (Glucose/CO₂) Pyruvate Pyruvate CarbonSource->Pyruvate G3P Glyceraldehyde-3- phosphate (G3P) CarbonSource->G3P AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA MEP MEP Pathway Pyruvate->MEP G3P->MEP MVA MVA Pathway AcetylCoA->MVA IPP_DMAPP IPP/DMAPP MEP->IPP_DMAPP MVA->IPP_DMAPP GGPP Geranylgeranyl pyrophosphate (GGPP) IPP_DMAPP->GGPP PSY This compound Synthase (PSY/crtB) KEY ENGINEERING TARGET GGPP->PSY This compound This compound PSY->this compound PrecursorEnhancement Precursor Enhancement - Enzyme overproduction - Cofactor optimization - Competitive pathway knockout PrecursorEnhancement->MEP PrecursorEnhancement->MVA FluxOptimization Flux Optimization - Promoter engineering - Ribosome binding site tuning - Protein fusion strategies FluxOptimization->PSY

Figure 1: this compound Biosynthesis Pathway and Key Metabolic Engineering Targets. The diagram illustrates the metabolic route from central carbon metabolism to this compound production, highlighting major engineering interventions including precursor enhancement and flux optimization strategies. The this compound synthase (PSY/crtB) enzyme represents the critical committed step in this compound biosynthesis and a primary engineering target.

EngineeringWorkflow Metabolic Engineering Workflow for this compound Production cluster_initial Initial Engineering Phase cluster_advanced Advanced Optimization Start Project Initiation: Define Yield and Titer Targets HostSelection Host Selection - Model microorganisms (E. coli, yeast) - Microalgae (C. reinhardtii) - Plant in vitro cultures Start->HostSelection PathwayReconstruction Pathway Reconstruction - Heterologous gene expression - Genome integration - Multi-gene assembly HostSelection->PathwayReconstruction StrainOptimization Strain Optimization - Precursor enhancement - Competitive pathway knockout - Cofactor balancing PathwayReconstruction->StrainOptimization AnalyticalValidation Analytical Validation - HPLC quantification - MS confirmation - Yield calculation StrainOptimization->AnalyticalValidation Decision1 Yield meets target? AnalyticalValidation->Decision1 ScaleUp Scale-Up Evaluation - Bioreactor cultivation - Process optimization - Economic assessment Decision2 Production stable at scale? ScaleUp->Decision2 Decision1->ScaleUp Yes SystemsOptimization Systems Optimization - Omics analysis - Flux balance analysis - Regulatory network engineering Decision1->SystemsOptimization No Decision2->SystemsOptimization No End Strain Ready for Industrial Application Decision2->End Yes ProteinEngineering Protein Engineering - Enzyme kinetics optimization - Stability enhancement - Substrate specificity modification SystemsOptimization->ProteinEngineering ProteinEngineering->StrainOptimization

Figure 2: Metabolic Engineering Workflow for this compound Production. The diagram outlines a systematic approach to developing high-yield this compound production strains, incorporating iterative optimization cycles based on analytical feedback. The process integrates traditional metabolic engineering with systems biology and protein engineering approaches to overcome production limitations.

Conclusion and Future Perspectives

The metabolic engineering strategies outlined in these application notes provide a comprehensive framework for developing efficient this compound production systems. The integration of traditional pathway engineering with advanced systems approaches enables researchers to overcome the inherent challenges associated with isoprenoid biosynthesis. As the field progresses, several emerging technologies promise to further enhance this compound production capabilities.

Future developments will likely focus on the integration of machine learning algorithms for predictive pathway optimization, CRISPR-based multiplexed genome engineering for simultaneous manipulation of multiple targets, and synthetic consortia approaches where different specialized strains work together to achieve high-level production. Additionally, the continued exploration of non-model microbial hosts and photosynthetic production systems may uncover novel metabolic solutions that bypass the limitations of current platforms.

The protocols and strategies presented here should serve as a foundation for researchers developing this compound production systems for pharmaceutical, nutraceutical, and cosmetic applications. As metabolic engineering tools continue to advance, the efficiency and economic viability of microbial this compound production will undoubtedly improve, enabling broader utilization of this valuable compound in various health-related applications.

References

Comprehensive Application Notes and Protocols for Phytoene Extraction and Purification from Plant Tissues

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Phytoene and Its Significance

This compound (C₄₀H₆₄) is a colorless carotenoid that serves as the first committed intermediate in the carotenoid biosynthesis pathway. This 40-carbon isoprenoid compound features a triply conjugated system with an absorption maximum in the UVB range at approximately 286 nm, which distinguishes it from most other carotenoids that absorb visible light [1]. This compound is synthesized through the condensation of two geranylgeranyl diphosphate (GGPP) molecules, a reaction catalyzed by the enzyme This compound synthase (PSY), which is considered the primary rate-limiting enzyme in the carotenoid pathway [2] [3]. Recent research has revealed that this compound possesses significant bioactive properties, including antioxidant, anti-inflammatory, and potential anti-aging effects, with studies demonstrating its ability to extend lifespan in model organisms and protect against amyloid-β toxicity in Alzheimer's disease models [4].

The extraction and purification of this compound present unique challenges compared to other carotenoids due to its colorless nature and relative instability when exposed to light, oxygen, and elevated temperatures. Additionally, this compound typically exists in plant tissues alongside numerous other carotenoids and lipophilic compounds, necessitating careful separation strategies. This document provides detailed protocols and methodological considerations for the efficient extraction, purification, and quantification of this compound from various plant tissues, with particular emphasis on maintaining compound integrity throughout the process.

This compound Biosynthesis and Physiological Context

Table: Key Enzymes in Carotenoid Biosynthesis Pathway Leading to this compound

Enzyme Gene Abbreviation Function Cofactors/Requirements
This compound synthase PSY Condenses two GGPP molecules to form this compound Mn²⁺, galactolipids, membrane association [2]
GGPP synthase GGPPS Produces GGPP from IPP and DMAPP Mg²⁺ [5]
1-deoxy-D-xylulose-5-phosphate synthase DXS First step in MEP pathway Thiamine pyrophosphate [5]
1-hydroxy-2-methyl-2-(E)-butenyl 4-diphosphate reductase HDR Final step in IPP/DMAPP biosynthesis [5]

Understanding the biosynthetic pathway and regulatory mechanisms controlling this compound accumulation is essential for developing effective extraction strategies and selecting appropriate plant source materials. This compound represents the first committed metabolite in the carotenoid biosynthesis pathway, which occurs primarily in plastid membranes [2]. The reaction catalyzed by PSY is highly regulated at multiple levels, with evidence of transcriptional control, post-translational modification, and requirement for specific cofactors and membrane environments for optimal activity [2] [3].

The regulation of PSY expression varies significantly between plant species and tissue types. In many plants, multiple PSY paralogs have evolved with distinct expression patterns and functions. For example, tomato, maize, and wheat genomes contain three PSY genes, with PSY1 primarily responsible for carotenoid accumulation in fruits or grains, PSY2 functioning in photosynthetic tissues, and PSY3 expressed in roots under abiotic stress conditions or during mycorrhizal symbiosis [2]. This tissue-specific expression pattern has important implications for source selection when planning this compound extraction experiments.

G MEP_pathway MEP Pathway (Plastids) GGPP Geranylgeranyl Diphosphate (GGPP) MEP_pathway->GGPP GGPP synthase PSY This compound Synthase (PSY) Rate-limiting enzyme GGPP->PSY This compound 15-cis-Phytoene (C₄₀H₆₄) PSY->this compound Condensation Downstream Downstream Carotenoids (Lycopene, β-carotene, etc.) This compound->Downstream Desaturases/ Isomerases

Diagram 1: Biosynthetic pathway of this compound in plants. This compound synthase (PSY) catalyzes the first committed step in carotenoid biosynthesis, condensing two molecules of geranylgeranyl diphosphate (GGPP) to form 15-cis-phytoene. The MEP pathway in plastids provides the fundamental building blocks for isoprenoid biosynthesis.

Recent studies have identified several transcription factors that regulate PSY expression, including RIN (ripening inhibitor) and FUL1 (fruitful 1) in tomato fruits, which directly bind to the PSY1 promoter region and activate its expression during ripening [3]. At the post-translational level, the ORANGE (OR) protein enhances PSY activity by promoting its stable formation in plastids, while STAY-GREEN 1 (SGR1) inhibits PSY activity through direct protein-protein interaction [3]. These regulatory mechanisms significantly influence this compound accumulation in plant tissues and should be considered when selecting source materials or designing metabolic engineering strategies for enhanced this compound production.

Extraction Methodologies

Conventional Extraction Methods

Conventional extraction techniques for this compound typically involve organic solvent extraction with or without mechanical disruption of plant tissues. These methods, while sometimes less efficient than advanced techniques, remain widely accessible and can yield satisfactory results when properly optimized. The lipophilic nature of this compound necessitates the use of non-polar solvents or solvent mixtures capable of effectively penetrating plant tissues and dissolving carotenoids.

A typical conventional extraction protocol involves homogenizing plant tissue in the presence of organic solvents such as dichloromethane, hexane, acetone, or solvent mixtures. For example, one validated protocol for carotenoid extraction from tomato and carrot peels utilizes dichloromethane with thorough mixing followed by centrifugation and collection of the organic phase [6]. The choice of solvent significantly impacts extraction efficiency, with dichloromethane demonstrating excellent extraction capability for lycopene and β-carotene, suggesting similar effectiveness for this compound [6]. However, safety considerations regarding dichloromethane's toxicity may warrant exploration of alternative solvents such as tert-butyl methyl ether or 2-methyltetrahydrofuran (2-MeTHF), the latter being recognized as a green solvent alternative with effective carotenoid extraction capabilities [4].

Table: Comparison of Extraction Methods for this compound from Plant Tissues

Method Principles Advantages Limitations Typical Recovery
Conventional Solvent Extraction Maceration/homogenization in organic solvents Simple, low equipment costs, scalable High solvent consumption, longer extraction times, moderate efficiency Variable (40-70%)
Ultrasound-Assisted Extraction (UAE) Cavitation-induced cell disruption Reduced extraction time, improved efficiency, moderate cost Potential degradation with prolonged sonication, optimization required High (70-90%) [7]
Microwave-Assisted Extraction (MAE) Dielectric heating and cell rupture Rapid, reduced solvent usage, high efficiency Non-uniform heating possible, specialized equipment needed High (75-95%) [7]
Supercritical Fluid Extraction (SFE) Supercritical CO₂ as solvent Green technology, minimal solvent residue, tunable selectivity High capital cost, optimization complexity High (80-95%) [7]
Advanced Extraction Techniques

Advanced extraction technologies have demonstrated significant improvements in efficiency, solvent reduction, and extraction yield for bioactive compounds including this compound. These methods leverage physical phenomena to enhance cell disruption and compound release, often resulting in higher purity extracts with reduced environmental impact.

Ultrasound-assisted extraction (UAE) utilizes cavitation phenomena generated by high-frequency sound waves to disrupt cell walls and enhance mass transfer. A validated protocol for this compound extraction from microalgae employs ultrasound treatment at 20 kHz frequency and 30% amplitude for 2 minutes using 2-methyltetrahydrofuran (2-MeTHF) as extraction solvent [4]. This approach can be adapted for plant tissues by adjusting treatment parameters based on tissue toughness and composition.

Microwave-assisted extraction (MAE) exploits dielectric heating to rapidly elevate temperature within plant cells, generating internal pressure that ruptures cell structures and releases compounds into the solvent. MAE has demonstrated particularly high efficiency for carotenoid extraction from plant matrices, with the added advantage of significantly reduced extraction times and solvent consumption compared to conventional methods [7].

Supercritical fluid extraction (SFE), typically using carbon dioxide (SC-CO₂), represents a green alternative to organic solvent extraction. The tunable solvating power of supercritical CO₂ by pressure and temperature manipulation allows selective extraction while avoiding thermal degradation and eliminating organic solvent residues. SFE has shown excellent results for carotenoid extraction from various plant matrices and is particularly suitable for thermolabile compounds like this compound [7].

Purification and Separation Strategies

Preliminary Cleanup and Concentration

Following extraction, crude this compound extracts typically require purification and concentration before analysis or application. Solvent evaporation under reduced pressure using rotary evaporators represents the most common concentration method, with temperature carefully controlled to prevent degradation of this compound. For additional cleanup, solid-phase extraction (SPE) with cartridges such as C18 or silica can effectively remove polar contaminants and chlorophylls that may interfere with subsequent analysis.

Liquid-liquid partitioning using solvent systems with different polarities can further purify this compound from co-extracted compounds. Given this compound's non-polar character, it will preferentially partition into non-polar phases during solvent partitioning schemes. However, its similarity in hydrophobicity to other carotenoids and plant lipids necessitates additional chromatographic steps for complete purification.

Chromatographic Separation

Chromatographic techniques are essential for isolating this compound from other carotenoids and plant lipids. High-performance liquid chromatography (HPLC) represents the gold standard for carotenoid separation, with C30 reversed-phase columns demonstrating superior resolution for geometric carotenoid isomers compared to conventional C18 columns [4]. Effective mobile phase systems for this compound separation typically employ gradient elution with mixtures of methanol, water, and tert-butyl methyl ether or methyl-tert-butyl ether [4].

High-performance thin-layer chromatography (HPTLC) offers a cost-effective alternative for semi-quantitative assessment and rapid screening of this compound content. HPTLC methods have been successfully validated for carotenoid analysis, demonstrating comparable accuracy to HPLC for certain applications while offering advantages in throughput, cost efficiency, and minimal solvent consumption [6]. The HPTLC visualizer system enables quantification based on absorption characteristics of separated zones, generating image profiles that can be converted to quantitative data through appropriate calibration curves [6].

G Start Plant Tissue Sample Homogenization Tissue Homogenization (Liquid N₂ or with solvent) Start->Homogenization Extraction Solvent Extraction (Dichloromethane, 2-MeTHF, etc.) Homogenization->Extraction UAE Ultrasound-Assisted Extraction Homogenization->UAE Alternative MAE Microwave-Assisted Extraction Homogenization->MAE Alternative Concentration Concentration (Rotary Evaporation) Extraction->Concentration Cleanup Cleanup (Solid-Phase Extraction) Concentration->Cleanup Separation Chromatographic Separation (HPLC-C30 or HPTLC) Cleanup->Separation Analysis Analysis & Quantification (UV-Vis, MS, Calibration) Separation->Analysis UAE->Concentration MAE->Concentration

Diagram 2: Comprehensive workflow for this compound extraction and purification from plant tissues. The process begins with tissue homogenization followed by extraction using conventional or advanced methods (UAE, MAE). Subsequent steps include concentration, cleanup, and chromatographic separation before final analysis and quantification.

For preparative-scale isolation of this compound, open-column chromatography on stationary phases such as silica gel, magnesium oxide, or calcium hydroxide provides a cost-effective approach. Flash chromatography systems can significantly improve separation efficiency and reduce solvent consumption compared to traditional gravity columns. The isolated this compound should be stored under inert atmosphere at -80°C with protection from light to prevent degradation.

Quantification and Analysis

Spectroscopic and Spectrometric Analysis

Ultraviolet-visible (UV-Vis) spectroscopy represents the most straightforward method for this compound detection and quantification due to its characteristic absorption profile. This compound exhibits maximum absorption at 286 nm with a typical molar extinction coefficient (ε¹%) of 915, although values should be verified with authentic standards [1]. The UV absorption distinguishes this compound from most other carotenoids that absorb in the visible range, facilitating selective detection in complex mixtures.

Mass spectrometry (MS) coupled with liquid chromatography provides superior sensitivity and specificity for this compound identification and quantification. Liquid chromatography-mass spectrometry (LC-MS) with atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) in positive mode enables detection of this compound based on its molecular mass (544.952 g·mol⁻¹ for C₄₀H₆₄) and characteristic fragmentation pattern [1]. MS detection is particularly valuable for confirming this compound identity in samples where co-elution with other compounds may occur with UV detection alone.

Quantitative Method Validation

Proper method validation is essential for reliable this compound quantification. Key validation parameters include linearity range, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy. For HPTLC methods, LOD for carotenoids like lycopene has been established at approximately 100 μg/mL, with precision demonstrating coefficient of variation values below 5% [6]. Similar validation should be performed for this compound-specific quantification methods.

Calibration curves should be prepared using authentic this compound standards across a concentration range appropriate for expected sample levels. For extracts with unknown this compound content, preliminary screening at multiple dilutions is recommended to ensure measurements fall within the linear range of the calibration curve. Internal standards such as β-apo-8'-carotenal or echinenone can improve quantification accuracy by accounting for extraction and analysis variability.

Detailed Application Notes and Protocols

Protocol 1: Conventional Solvent Extraction from Plant Tissues

Principle: This protocol utilizes dichloromethane for efficient extraction of this compound from plant tissues through mechanical homogenization and solvent partitioning.

Materials and Reagents:

  • Fresh plant tissue (e.g., tomato peel, carrot root, microalgae biomass)
  • Liquid nitrogen
  • Dichloromethane (HPLC grade)
  • Anhydrous sodium sulfate
  • Nitrogen evaporation system
  • Centrifuge and centrifugation tubes
  • Homogenizer or mortar and pestle

Procedure:

  • Sample Preparation: Wash plant tissues thoroughly and peel if appropriate. Freeze tissue immediately in liquid nitrogen and store at -80°C until extraction.
  • Homogenization: Grind frozen tissue to fine powder under liquid nitrogen using pre-chilled mortar and pestle or homogenizer.
  • Extraction: Transfer 1 g of powdered tissue to centrifuge tube. Add 10 mL dichloromethane and vortex vigorously for 1 minute. Sonicate in water bath for 5 minutes at room temperature, protected from light.
  • Phase Separation: Centrifuge at 4,000 × g for 10 minutes at 4°C. Carefully collect organic (lower) phase.
  • Re-extraction: Repeat extraction steps 3-4 twice with fresh dichloromethane, pooling organic phases.
  • Drying: Pass combined extract through bed of anhydrous sodium sulfate to remove residual water.
  • Concentration: Evaporate solvent under gentle nitrogen stream at room temperature until near dryness.
  • Reconstitution: Immediately reconstitute residue in appropriate solvent for analysis (e.g., ethyl acetate for HPLC).

Notes:

  • Perform all steps under dim light or amber light to prevent photodegradation.
  • Use antioxidant additives (e.g., BHT) if oxidation concerns exist.
  • Tissue-to-solvent ratio may require optimization for different plant materials.
Protocol 2: Ultrasound-Assisted Extraction with Green Solvents

Principle: This green extraction protocol utilizes 2-methyltetrahydrofuran (2-MeTHF) with ultrasound assistance for efficient this compound extraction with reduced environmental impact.

Materials and Reagents:

  • Dried plant material or microalgae biomass
  • 2-methyltetrahydrofuran (2-MeTHF)
  • Ultrasonic probe system (20 kHz capability)
  • Rotary evaporator with temperature control
  • Glass extraction vessels

Procedure:

  • Sample Preparation: If using fresh tissue, freeze-dry and grind to consistent particle size (0.5-1 mm). For microalgae, use dried biomass directly.
  • Extraction Setup: Weigh 0.5 g dried material into extraction vessel. Add 15 mL 2-MeTHF.
  • Ultrasound Treatment: Process with ultrasonic probe at 20 kHz frequency, 30% amplitude for 2 minutes total, with 5-second pulse/5-second pause cycle to prevent overheating.
  • Phase Separation: Centrifuge at 3,500 × g for 5 minutes. Collect supernatant.
  • Re-extraction: Repeat ultrasound extraction twice with fresh solvent (10 mL each).
  • Combination and Concentration: Combine all supernatants and concentrate using rotary evaporator at 35°C.
  • Solvent Exchange (if needed): Reconstitute in appropriate solvent for subsequent analysis.

Notes:

  • Optimize ultrasound parameters for different matrices to balance efficiency and degradation.
  • 2-MeTHF may require purification to remove peroxides before use.
  • Extraction yield can be improved by pre-soaking samples in solvent for 30 minutes before ultrasound treatment.
Protocol 3: HPTLC Semi-Quantitative Analysis of this compound

Principle: This protocol provides a cost-effective semi-quantitative method for this compound assessment using high-performance thin-layer chromatography with image-based quantification.

Materials and Reagents:

  • HPTLC silica gel plates
  • This compound standard solution for calibration
  • Sample extracts concentrated to appropriate level
  • Developing chamber for HPTLC
  • Non-polar developing solvent (e.g., hexane:acetone, 9:1 v/v)
  • HPTLC visualizer or documentation system
  • VisionCats or similar quantification software

Procedure:

  • Plate Preparation: Pre-wash HPTLC plates with methanol and activate at 110°C for 30 minutes.
  • Application: Apply this compound standard solutions (5-100 ng/spot) and sample extracts as bands using automatic applicator.
  • Chromatography: Develop plate in pre-saturated chamber with appropriate solvent system until migration distance of 70 mm.
  • Drying: Air-dry plate completely in fume hood.
  • Visualization: Capture image under UV light (285 nm) using HPTLC visualizer system.
  • Quantification: Generate calibration curve from standard bands and interpolate sample concentrations using peak profile from image (PPI) data.
  • Validation: Confirm this compound identity by co-chromatography with authentic standard.

Notes:

  • RF value for this compound should be determined experimentally with authentic standard.
  • For complex samples, two-dimensional development may improve separation.
  • Linearity typically ranges from 5-100 ng/spot with LOD around 1-2 ng/spot.

Troubleshooting and Optimization Guidelines

Table: Troubleshooting Guide for Common this compound Extraction and Analysis Issues

Problem Potential Causes Solutions Preventive Measures
Low Recovery Incomplete cell disruption, solvent inefficiency, degradation Optimize homogenization, test alternative solvents, add antioxidants Pre-test extraction efficiency with spiked samples, use fresh solvents
Peak Tailing in HPLC Secondary interactions, column degradation Add modifiers to mobile phase, replace column guard Use C30 columns, add amine modifiers (e.g., triethylamine)
Inconsistent HPTLC Results Uneven application, chamber saturation issues Standardize application parameters, ensure proper chamber saturation Control laboratory temperature/humidity, use automated applicator
This compound Degradation Photooxidation, thermal degradation, acidic conditions Reduce light exposure, lower processing temperatures, neutralize acids Perform extractions under amber light, work rapidly, maintain neutral pH

Conclusion and Future Perspectives

The extraction and purification of this compound from plant tissues requires careful consideration of its chemical properties and susceptibility to degradation. The protocols presented here offer reliable methods for obtaining this compound from various plant sources, with options ranging from conventional techniques to advanced green extraction technologies. As research continues to reveal the significant health benefits of this compound, including its recently demonstrated anti-aging and neuroprotective effects [4], the development of efficient and scalable extraction methods becomes increasingly important.

Future methodological developments will likely focus on extraction selectivity, sustainability, and integration with metabolic engineering approaches. The successful production of ketocarotenoids in engineered plant cell cultures [8] suggests similar strategies could be applied to enhance this compound yields in optimized production systems. Additionally, the application of machine learning and modeling techniques to optimize extraction processes [7] [9] represents a promising avenue for improving efficiency and reducing costs in this compound production.

References

Application Notes and Protocols: Heterologous Expression of crtB and crtI Genes for Phytoene and Carotenoid Production

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Carotenoids are a group of lipophilic isoprenoid metabolites that function as essential photoprotective and light-harvesting pigments in photosynthesis, act as color agents, and serve as precursors of phytohormones, aroma compounds, and signaling molecules [1]. For human nutrition and health, they are crucial as dietary precursors of vitamin A and possess antioxidant properties that help prevent vitamin A deficiency and reduce the risk of various chronic diseases [1]. The heterologous expression of carotenoid biosynthetic genes in non-native hosts has emerged as a powerful strategy to overcome the limitations of natural extraction and chemical synthesis, enabling scalable and sustainable production of these valuable compounds [2].

The first committed step in carotenoid biosynthesis is catalyzed by phytoene synthase (PSY), which is encoded by the crtB gene. PSY catalyzes the condensation of two molecules of geranylgeranyl diphosphate (GGPP) to form 15-cis-phytoene [1]. Subsequently, This compound desaturase, encoded by the crtI gene, performs a series of desaturation reactions to convert this compound into colored carotenoids [3]. These two enzymes mediate the first steps specific to carotenoid biosynthesis, making them critical targets for metabolic engineering [3]. This document provides detailed application notes and protocols for the heterologous expression of crtB and crtI genes, enabling researchers to establish efficient microbial and plant-based platforms for this compound and derived carotenoid production.

Biological Background and Key Enzymes

The crtB Gene and this compound Synthase Enzyme

This compound synthase (PSY; EC 2.5.1.32) is a bifunctional enzyme that catalyzes two tightly coupled reactions: the dimerization of GGPP into prethis compound diphosphate and its subsequent conversion into 15-cis-phytoene [1] [4]. The first plant crtB gene was identified in tomato and was initially known as pTOM5 [1]. PSY belongs to the class 1 superfamily of isoprenoid biosynthetic enzymes and shares a conserved prenyltransferase domain with squalene synthase [1]. The enzymatic activity of PSY is strictly dependent on Mn²⁺ as a cofactor and has a specific requirement for galactolipid and membrane association for its catalytic activity [1]. Plant PSY proteins are generally unstable, particularly in photosynthetically active tissues where they exhibit high protein turnover rates, and often require chaperone proteins to maintain stability and function within plastids [1].

The crtI Gene and this compound Desaturase Enzyme

This compound desaturase (CrtI) catalyzes the conversion of this compound to colored carotenoids. In Rhodobacter sphaeroides, CrtI has been shown to catalyze three desaturation steps from this compound via phytofluene to neurosporene [3]. This activity is ATP-dependent and the enzyme possesses broad substrate specificity, which determines the type of carotenoid pathway in different organisms [3] [5]. The CrtI enzyme from Rhodobacter sphaeroides has been successfully overexpressed in Escherichia coli, where it demonstrated full catalytic activity [3]. In purple bacteria, the crtI and crtB genes are often organized in an operon and their expression is regulated by oxygen levels [3] [5].

Table 1: Key Enzymes in Early Carotenoid Biosynthesis

Enzyme Gene Reaction Catalyzed Cofactor Requirements Key Characteristics
This compound Synthase crtB Condenses 2 GGPP molecules to form 15-cis-phytoene Mn²⁺, galactolipids, membrane association Bifunctional enzyme; rate-limiting step; highly regulated
This compound Desaturase crtI Desaturates this compound to neurosporene (3 steps) or lycopene (4 steps) ATP-dependent Determines pathway type by product specificity; broad substrate range

Heterologous Expression Systems

Microbial Expression Systems

Escherichia coli has been extensively used as a host for the heterologous expression of crtB and crtI genes due to its well-characterized genetics, rapid growth, and ease of genetic manipulation. The complete crtI gene from Rhodobacter sphaeroides has been functionally expressed in E. coli, where it catalyzed the conversion of this compound to neurosporene [3]. Similarly, crtB and crtI genes from Erwinia uredovora have been expressed in E. coli for lycopene production [4].

Yeast systems, particularly Saccharomyces cerevisiae, have also been successfully engineered for carotenoid production. The expression of crtE, crtB, and crtI genes (collectively known as crtEBI) in S. cerevisiae has enabled the conversion of endogenous GGPP to lycopene [4]. In one study, codon-optimized genes from Erwinia uredovora expressed in S. cerevisiae under the glucose-derepressed ADH2 promoter resulted in lycopene production of 3.3 mg/g DCW [4]. Further engineering through screening of enzyme variants from different species and metabolic engineering to enhance precursor supply has significantly improved yields, with one study achieving 54.63 mg/g DCW of lycopene [4].

Plant-Based Expression Systems

Plant systems offer a scalable and sustainable alternative for carotenoid production. The BY-2 cell suspension cultures of Nicotiana tabacum have been successfully engineered to produce ketocarotenoids through the expression of bacterial crtW (β-carotene ketolase) in combination with crtB and crtI [2]. The combinatorial expression of these genes resulted in visually distinct pigmentation and the accumulation of different ketocarotenoid profiles, with single-gene transformants expressing crtW producing up to 127 µg g⁻¹ DW of astaxanthin and 50 µg g⁻¹ DW of canthaxanthin [2]. Co-expression of psy (plant crtB), crtI, and crtW significantly increased canthaxanthin accumulation to 788 µg g⁻¹ DW [2].

Golden Rice is a notable example of metabolic engineering in plants for carotenoid production. The first generation of Golden Rice was created by introducing the entire β-carotene biosynthetic pathway into rice endosperm using endosperm-specific promoters [4]. The genes inserted, originating from daffodil and the bacterium Erwinia uredovora, enabled the production of enzymes that convert GGPP into lycopene, which is then converted to β-carotene by the plant's native enzymes [4]. The second generation of Golden Rice, which replaced the daffodil psy gene with the psy gene from maize, produced up to 23 times more carotenoids and preferentially produced α- and β-carotenes [4].

Table 2: Comparison of Heterologous Expression Systems for crtB and crtI

Host System Gene Source Key Modifications/Strategies Major Products Yield Advantages
Escherichia coli Rhodobacter sphaeroides Overexpression of crtI Neurosporene Functional activity confirmed [3] Rapid growth, well-characterized genetics
Saccharomyces cerevisiae Erwinia uredovora Codon optimization, ADH2 promoter, metabolic engineering Lycopene 3.3 - 54.63 mg/g DCW [4] Eukaryotic protein processing, GRAS status
Nicotiana tabacum BY-2 cells Bacterial sources Co-expression of crtB, crtI, and crtW Canthaxanthin, Astaxanthin Up to 788 µg g⁻¹ DW (canthaxanthin) [2] Scalable, sustainable, continuous production
Rice (Golden Rice) Daffodil, Erwinia uredovora, Maize Endosperm-specific expression, PSY source optimization β-Carotene (Provitamin A) 23x increase with maize PSY [4] Direct delivery in food, addressing vitamin A deficiency

Detailed Experimental Protocols

Protocol 1: Heterologous Expression in E. coli
4.1.1 Vector Construction and Transformation
  • Gene Selection and Codon Optimization: Select crtB and crtI genes from an appropriate source (e.g., Rhodobacter sphaeroides or Erwinia uredovora). For enhanced expression in E. coli, perform codon optimization and gene synthesis.
  • Vector Assembly: Clone crtB and crtI into an appropriate expression vector under strong, inducible promoters (e.g., T7 or lac). The genes can be expressed individually or as an operon to mimic their natural organization [3].
  • Transformation: Introduce the constructed plasmid into a suitable E. coli strain (e.g., BL21(DE3)) using standard heat-shock or electroporation methods.
4.1.2 Culture Conditions and Induction
  • Inoculum Preparation: Inoculate a single transformed colony into 5 mL of LB medium with appropriate antibiotics and grow overnight at 37°C with shaking at 200 rpm.
  • Main Culture: Dilute the overnight culture 1:100 into fresh LB medium with antibiotics and grow at 37°C until OD600 reaches 0.6-0.8.
  • Induction: Add IPTG to a final concentration of 0.1-1.0 mM and reduce the temperature to 16-25°C to promote proper protein folding.
  • Post-Induction Incubation: Incubate the culture for an additional 16-24 hours with shaking at 200 rpm.
4.1.3 Analysis of Carotenoid Production
  • Harvesting: Centrifuge cells at 4,000 × g for 10 minutes at 4°C.
  • Pigment Extraction: Resuspend cell pellets in acetone or a methanol:acetone (60:40) mixture and vortex vigorously. Incubate in the dark for 15-30 minutes with occasional mixing.
  • Separation: Centrifuge at 10,000 × g for 10 minutes and collect the supernatant containing carotenoids.
  • Analysis: Analyze the extract by UV-Vis spectroscopy (scanning from 350-550 nm) and HPLC using a C18 reverse-phase column with a photodiode array detector.
Protocol 2: Metabolic Engineering in S. cerevisiae
4.2.1 Pathway Construction
  • Vector Design: Construct expression vectors containing crtE (GGPP synthase), crtB, and crtI under the control of strong yeast promoters (e.g., GAL1, ADH2, or TEF1). The ADH2 promoter is particularly useful as it is derepressed upon glucose depletion [4].
  • Host Engineering: Enhance precursor supply by overexpressing rate-limiting enzymes in the mevalonate pathway, such as tHMG1 (truncated HMG-CoA reductase), and downregulating competing pathways.
4.2.2 Strain Development and Screening
  • Transformation: Introduce the expression constructs into yeast using standard lithium acetate transformation protocols.
  • Screening: Plate transformed yeast on appropriate selection media and screen for colored colonies indicating carotenoid production.
  • Strain Validation: Confirm carotenoid production and profile using extraction and HPLC analysis as described in Section 4.1.3.
Protocol 3: Engineering Plant Cell Suspension Cultures
4.3.1 Vector Construction for Plant Transformation
  • Gene Selection: Select plant-optimized crtB and crtI genes. The crtB gene from maize has been shown to be particularly effective in plant systems [4].
  • Vector Assembly: Clone the genes into a plant binary vector under the control of constitutive promoters (e.g., CaMV 35S) or tissue-specific promoters.
  • Additional Modifications: For enhanced ketocarotenoid production, include the crtW gene (β-carotene ketolase) from marine bacteria such as Brevundimonas sp. [2].
4.3.2 Transformation and Cell Culture
  • Transformation: Transform Nicotiana tabacum BY-2 cells using Agrobacterium tumefaciens-mediated transformation.
  • Selection and Maintenance: Select transformed cells on appropriate antibiotics and maintain as suspension cultures in Murashige and Skoog (MS) medium with regular subculturing every 7 days.
  • Scale-Up: Scale up production in bioreactors with controlled temperature, light, and aeration conditions.

Pathway Diagram and Experimental Workflow

The following diagram illustrates the core carotenoid biosynthesis pathway enabled by heterologous expression of crtB and crtI, along with key engineering strategies for enhanced production:

CarotenoidPathway cluster_engineering Engineering Strategies GGPP GGPP This compound This compound GGPP->this compound CrtB (PSY) Lycopene Lycopene This compound->Lycopene CrtI (PDS) BetaCarotene BetaCarotene Lycopene->BetaCarotene LCY/BHY Astaxanthin Astaxanthin BetaCarotene->Astaxanthin CrtW/CRTZ PrecursorSupply Enhance precursor supply (Overexpress tHMG1, DXS) PrecursorSupply->GGPP CofactorOptimization Cofactor optimization (NADPH regeneration) CofactorOptimization->this compound EnzymeScreening Enzyme screening & protein engineering EnzymeScreening->Lycopene PathwayCompartmentalization Pathway compartmentalization & scaffold localization

Figure 1: Carotenoid Biosynthesis Pathway and Engineering Strategies. The diagram shows the core pathway from GGPP to astaxanthin enabled by heterologous expression of crtB and crtI, along with key metabolic engineering strategies to enhance production yields.

The following workflow outlines the key experimental steps for establishing a heterologous expression system for carotenoid production:

ExperimentalWorkflow cluster_details Key Considerations GeneSelection 1. Gene Selection & Codon Optimization VectorConstruction 2. Vector Construction & Assembly GeneSelection->VectorConstruction HostTransformation 3. Host Transformation & Screening VectorConstruction->HostTransformation CultureOptimization 4. Culture Conditions & Induction Optimization HostTransformation->CultureOptimization ProductAnalysis 5. Product Extraction & Analysis CultureOptimization->ProductAnalysis StrainImprovement 6. Strain Improvement & Scale-Up ProductAnalysis->StrainImprovement SourceOrganisms Gene sources: Rhodobacter, Erwinia, Maize PSY for plants ExpressionSystems Expression systems: E. coli, yeast, plant cell cultures AnalyticalMethods Analytical methods: HPLC, UV-Vis, MS confirmation

Figure 2: Experimental Workflow for Heterologous Expression of crtB and crtI. The diagram outlines the key steps in establishing a heterologous expression system for carotenoid production, from gene selection to strain improvement and scale-up.

Troubleshooting and Optimization Guidelines

Common Challenges and Solutions

Table 3: Troubleshooting Guide for Heterologous Expression of crtB and crtI

Problem Potential Causes Solutions
Low carotenoid yield Inefficient enzyme expression, poor solubility, precursor limitation Optimize codon usage, use fusion tags, co-express chaperones, enhance GGPP supply
Accumulation of intermediates Imbalance in crtB/crtI expression, enzyme specificity Adjust gene expression ratios, screen enzyme variants with different specificities
Host toxicity Metabolic burden, toxic intermediates Use inducible promoters, two-stage cultivation, engineer host tolerance
Instability of production Genetic instability, gene silencing (in plants) Use genomic integration, include selection markers, regular re-streaking
Optimization Strategies
  • Enzyme Engineering: Site-directed mutagenesis of CrtI can alter product specificity. For example, specific amino acid exchanges in the putative substrate-binding site can change a neurosporene-forming this compound desaturase into a lycopene-producing enzyme and vice versa [5].
  • Precursor Enhancement: Overexpress rate-limiting enzymes in the upstream MEP or mevalonate pathways to enhance precursor supply. In yeast, this includes engineering the mevalonate pathway and overexpressing tHMG1 [4].
  • Cofactor Balancing: Optimize NADPH/NADP+ ratios as this compound desaturase requires reducing equivalents. Overexpression of POS5 (NADH kinase) in yeast has been shown to improve lycopene production [4].
  • Culture Condition Optimization: For light-regulated genes, optimize light intensity and quality. In Haematococcus pluvialis, carotenoid genes are upregulated in response to specific light conditions, with blue light particularly effective for astaxanthin accumulation [4].

Conclusion

The heterologous expression of crtB and crtI genes provides a powerful platform for the sustainable production of this compound and derived carotenoids. Microbial systems such as E. coli and S. cerevisiae offer rapid prototyping and high-yield production, while plant-based systems provide scalability and potential for direct delivery in food. The choice of gene sources, expression strategies, and host engineering approaches significantly impacts the productivity and profile of resulting carotenoids. The protocols and guidelines provided here serve as a comprehensive resource for researchers aiming to engineer biological systems for carotenoid production, contributing to the growing field of metabolic engineering for high-value compounds.

References

Comprehensive Application Notes and Protocols: Phytoene Enrichment in Crops through Genetic Modification

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Phytoene Enrichment

This compound is a colorless carotenoid that serves as the first committed precursor in the carotenoid biosynthesis pathway, forming the foundational compound from which all other carotenoids are derived. Despite its critical metabolic position and demonstrated bioactive properties, this compound has historically received less research attention than colored carotenoids like β-carotene and lycopene. Recent evidence indicates that this compound possesses significant anti-aging properties, demonstrates protective effects against oxidative stress, and provides defense against amyloid-β42 proteotoxicity relevant to Alzheimer's disease pathology [1]. These findings have stimulated growing interest in developing this compound-enriched crops as a strategy to improve human health and combat malnutrition.

The CRISPR-Cas genome editing system has emerged as a powerful tool for crop biofortification, offering distinct advantages over traditional transgenic approaches and earlier genome editing technologies like ZFNs and TALENs. CRISPR-Cas systems provide simpler design, lower methodological costs, higher efficiency, good reproducibility, and quicker development cycles [2]. This technology enables precise modifications to endogenous plant genes without introducing foreign DNA, potentially circumventing regulatory hurdles associated with transgenic crops. The application of CRISPR-Cas to enhance this compound content represents a cutting-edge approach to addressing global malnutrition while offering sustainable solutions to nutritional security through precision breeding.

Key Enzymes in the Carotenoid Biosynthesis Pathway

Rate-Limiting Enzymes as Genetic Targets

The carotenoid biosynthesis pathway in plants involves several enzymatic steps beginning with the condensation of geranylgeranyl diphosphate (GGPP) molecules. This compound synthase (PSY) catalyzes the first committed and primary rate-limiting step in carotenogenesis, converting two molecules of GGPP into 15-cis-phytoene [3]. This enzymatic reaction actually consists of two tightly coupled steps: the dimerization of GGPP into prethis compound diphosphate followed by its conversion to this compound. The central regulatory role of PSY makes it an attractive target for metabolic engineering approaches aimed at enhancing this compound accumulation. Research has demonstrated that PSY enzymes are highly regulated at multiple levels and exhibit tissue-specific expression patterns across different plant species, with various PSY paralogs performing specialized functions in different plant tissues [3].

The next critical enzyme in the pathway is This compound desaturase (PDS), which catalyzes the conversion of this compound to ζ-carotene through the introduction of two double bonds. The inhibition or knockout of PDS results in the accumulation of this compound while blocking the synthesis of downstream carotenoids, making it an ideal visual marker for genome editing efficiency through the appearance of albino phenotypes [4]. The interconnected nature of the carotenoid pathway means that strategic manipulation of either PSY or PDS can effectively redirect metabolic flux toward this compound accumulation. The enzymatic activity of PSY is strictly dependent on Mn²⁺ cofactors and has specific requirements for galactolipids and membrane association, while its stability often depends on chaperone proteins within plastids [3].

Table 1: Key Enzymes in Carotenoid Biosynthesis Targeted for this compound Enrichment

Enzyme EC Number Function Effect on this compound When Manipulated Cofactors/Requirements
This compound synthase (PSY) EC 2.5.1.32 Condenses two GGPP molecules to form this compound Overexpression increases this compound production Mn²⁺, galactolipids, membrane association
This compound desaturase (PDS) EC 1.3.99.31 Converts this compound to ζ-carotene Knockout causes this compound accumulation FAD, plastoquinone
Lycopene β-cyclase EC 1.14.13.129 Converts lycopene to β-carotene Knockout may indirectly increase this compound Fe²⁺, oxygen

CRISPR-Cas Experimental Workflow for this compound Enrichment

Experimental Design and Pipeline

The implementation of CRISPR-Cas technology for this compound enrichment follows a systematic workflow that begins with target selection and culminates in the verification of edited lines. The first critical step involves comprehensive analysis of the target species' genome to identify appropriate gene targets, with PSY and PDS representing the primary candidates for metabolic engineering interventions. For species with multiple PSY paralogs, tissue-specific isoforms must be identified and selectively targeted to avoid pleiotropic effects [3]. Guide RNA (gRNA) design should prioritize sequences with high on-target efficiency and minimal off-target potential, typically focusing on the 5' regions of coding sequences to maximize the likelihood of generating loss-of-function mutations.

A well-designed transformation and regeneration pipeline is essential for successful genome editing. The workflow below illustrates the key steps in this process:

G Figure 1: CRISPR-Cas Experimental Workflow for this compound Enrichment (Total duration: 10-24 weeks) cluster_0 Phase 1: Design (2-3 weeks) cluster_1 Phase 2: Transformation (2-4 weeks) cluster_2 Phase 3: Analysis (6-17 weeks) A1 1. Target Gene Identification (PSY or PDS) A2 2. gRNA Design & Evaluation (On-target/off-target analysis) A1->A2 A3 3. Vector Construction (Promoter selection, marker integration) A2->A3 B1 4. Plant Material Preparation (Embryogenic calli, protoplasts) A3->B1 B2 5. Delivery Method (Agrobacterium, PEG-mediated) B1->B2 B3 6. Selection & Regeneration (Antibiotics, visual screening) B2->B3 C1 7. Molecular Validation (Sequencing, PCR, Western blot) B3->C1 C2 8. Phenotypic Confirmation (Albino phenotype, HPLC analysis) C1->C2 C3 9. Stable Line Selection (Homozygous mutants, seed collection) C2->C3

Target Selection Strategy

The choice between targeting PSY versus PDS represents a fundamental strategic decision in this compound enrichment experiments. For PSY enhancement, the goal is to increase the metabolic flux into the carotenoid pathway through overexpression or modulation of regulatory elements. This can be achieved by introducing gain-of-function mutations in PSY coding sequences or modifying promoter regions to enhance expression. Alternatively, researchers may employ base editing approaches to create allelic variations that increase PSY enzymatic activity, as natural variations in PSY have been associated with different catalytic efficiencies across plant species [3]. For example, specific amino acid substitutions in PSY active sites have been shown to alter enzyme kinetics and product output.

In contrast, PDS knockout strategies aim to block the carotenoid pathway downstream, causing this compound to accumulate while preventing the synthesis of colored carotenoids. This approach has the advantage of providing a visual screening marker—the albino or bleached phenotype—that allows for early identification of successfully edited events [4]. However, complete knockout of PDS can be detrimental to plant growth and development due to the essential role of carotenoids in photosynthesis. To address this limitation, researchers have developed tissue-specific promoters or inducible systems that restrict PDS suppression to non-photosynthetic tissues, such as roots or storage organs, thereby minimizing negative impacts on plant viability while still achieving this compound accumulation in harvestable tissues.

Case Studies and Protocol Implementation

Cassava Transformation Protocol (PMC9329789, PMC9039723)

Cassava transformation provides an excellent model for implementing this compound enrichment in a clonally propagated staple crop. The protocol begins with the induction of friable embryogenic callus (FEC) from mature seeds or somatic tissues cultured on MS medium supplemented with auxins. For CRISPR-Cas delivery, researchers have successfully targeted the MePDS gene using Agrobacterium strain LBA4404 carrying binary vectors with gRNAs driven by the Arabidopsis U6-26 promoter and Cas9 expression under the control of the CaMV 35S promoter [4]. Transformation involves co-cultivation of FEC with Agrobacterium for 48 hours, followed by selection on hygromycin-containing media. Within 6-8 weeks post-transformation, albino phenotypes become visible in successfully edited somatic embryos, with reported mutation efficiencies reaching 90-100% in some cultivars [4].

Genotypic analysis of edited cassava lines typically reveals a spectrum of mutational patterns, including insertions, deletions, and nucleotide substitutions at the target locus. Sequencing of transformed plant lines has demonstrated that 100% of albino phenotypes carry mutations at the targeted MePDS site, with a mixture of mono-allelic and bi-allelic homozygous mutations observed [4]. The high efficiency of this system makes it particularly valuable for proof-of-concept studies and optimization of genome editing parameters. The regeneration of complete plants from edited somatic embryos requires careful manipulation of hormone regimes, with specific concentrations of cytokinins and auxins necessary to promote shoot organogenesis from albino tissues while maintaining the edited genotype.

Potato Genome Editing (PMC10097850)

The implementation of CRISPR-Cas in potato requires special consideration of its tetraploid nature, which presents challenges for achieving homozygous mutations across all allelic copies. Researchers targeting the StPDS gene in the Indian potato cultivar 'Kufri Chipsona-I' designed a dual gRNA approach to enhance mutation efficiency, with target sequences located in exons 1 and 2 of the PDS gene [5]. The construct was assembled in the pHSE401 vector incorporating a glycine tRNA processing system for efficient gRNA expression and a kanamycin resistance marker for selection. Transformation was performed using internodal explants from in vitro-grown plants through Agrobacterium-mediated delivery, with a regeneration efficiency of 45% observed.

Notably, 81% of the regenerated putative transformants exhibited mutant or bleached phenotypes, indicating high editing efficiency. Molecular analysis revealed a 72% mutation rate for both gRNA targets, with deletion mutations predominating among the edited events [5]. This protocol demonstrates the feasibility of CRISPR-Cas genome editing in tetraploid potatoes and provides a framework for implementing similar approaches in other polyploid crop species. The availability of efficient transformation and regeneration protocols for specific potato cultivars is essential for successful outcomes, as genotypic differences can significantly impact transformation efficiency.

Protoplast Transformation in Cowpea (journal.pone.0283837)

Cowpea transformation has historically been challenging due to the legume's recalcitrance to regeneration and low transformation frequencies. To address these limitations, researchers have developed a protoplast-based transient assay system for rapid testing of CRISPR-Cas constructs before undertaking stable transformation. The optimized protocol utilizes mesophyll protoplasts isolated from 6-7 day old cowpea leaves through either a leaf-cutting method or a tape-sandwich method for epidermal removal [6]. Protoplasts are transformed via PEG-mediated delivery of CRISPR constructs targeting the VgPDS gene, with editing efficiency assessed 72 hours post-transformation.

This system enables rapid validation of gRNA efficacy and optimization of editing parameters without the time investment required for stable transformation. For researchers working with recalcitrant crops, the protoplast approach provides a valuable intermediate screening platform that can significantly improve the efficiency of subsequent stable transformation experiments. Following protoplast validation, researchers can proceed to agroinfiltration of cowpea leaves for further in planta testing before initiating stable transformation using embryonic axes or other transformable tissues [6].

Table 2: Summary of this compound Enrichment Protocols Across Crop Species

Crop Species Target Gene Delivery Method Transformation Efficiency Editing Efficiency Time to Phenotype
Cassava (cv. 60444 & TME 204) MePDS Agrobacterium (FEC) 45-81% regeneration of putative transformants 90-100% in albino lines 6-8 weeks
Potato (cv. Kufri Chipsona-I) StPDS Agrobacterium (internodal explants) 45% regeneration efficiency 72% mutation rate 10-12 weeks
Cowpea (cv. IT97K-499-35) VgPDS PEG-mediated (protoplasts) ~2.5×10⁵ protoplasts/g tissue Large deletions confirmed by sequencing 3 days (protoplast)
General protocol PSY/PDS Agrobacterium or biolistics Species-dependent Varies with gRNA efficiency 4-20 weeks

Molecular Verification and Analytical Methods

Genotypic and Phenotypic Confirmation

Comprehensive verification of successful genome editing requires both molecular characterization and phenotypic assessment. At the DNA level, Sanger sequencing of PCR-amplified target regions remains the gold standard for confirming the presence of intended mutations, while next-generation sequencing approaches provide more comprehensive analysis of editing efficiency and off-target effects. For qualitative assessment of editing efficiency, tracking of indels by decomposition (TIDE) analysis offers a rapid method for quantifying mutation frequencies in complex samples. At the transcript level, RT-qPCR can be employed to monitor changes in gene expression, particularly when implementing strategies to enhance PSY expression rather than complete knockout.

At the protein level, Western blotting using antibodies specific to PDS or PSY can verify the absence or reduction of target proteins in edited lines. However, the most straightforward verification method for PDS knockout experiments remains the visual assessment of albino or bleached phenotypes, which provides immediate feedback on editing success [4]. For PSY enhancement strategies, phenotypic confirmation requires more sophisticated analytical approaches, as increased this compound accumulation does not produce obvious visual markers. In all cases, the inheritance stability of edits must be confirmed through segregation analysis in subsequent generations, with particular attention to achieving homozygous lines free of CRISPR transgenes.

This compound Quantification Methods

Accurate quantification of this compound accumulation is essential for evaluating the success of enrichment strategies. The preferred method involves high-performance liquid chromatography (HPLC) with detection at 285 nm, which provides precise measurement of this compound concentration in tissue extracts [1]. Sample preparation typically involves extraction with organic solvents such as 2-methyltetrahydrofuran (2-MeTHF) or ethyl acetate, followed by concentration and purification steps. For comprehensive metabolic profiling, LC-MS systems with C30 columns offer superior separation of carotenoid isomers and enable simultaneous quantification of multiple pathway intermediates.

The metabolic pathway and analytical targets can be visualized as follows:

G Figure 2: Carotenoid Biosynthesis Pathway and Analytical Targets cluster_0 Pathway Metabolites cluster_1 Enzymes GGPP GGPP PSY PSY (Enhance for this compound accumulation) GGPP->PSY This compound This compound PDS PDS (Knockout for this compound accumulation) This compound->PDS HPLC HPLC This compound->HPLC Quantify at 285nm LCMS LCMS This compound->LCMS ZetaCarotene ZetaCarotene ZDS ZDS ZetaCarotene->ZDS Lycopene Lycopene LCYB LCYB Lycopene->LCYB BetaCarotene BetaCarotene Xanthophylls Xanthophylls BetaCarotene->Xanthophylls PSY->this compound PDS->ZetaCarotene Visual Visual PDS->Visual Albino phenotype ZDS->Lycopene LCYB->BetaCarotene M1 Target metabolite M2 Pathway intermediates M3 Precursor E1 Strategic modification targets

Applications and Future Perspectives

Nutritional and Agricultural Applications

This compound-enriched crops offer significant potential for addressing multiple challenges in global nutrition and sustainable agriculture. From a human health perspective, this compound's demonstrated antioxidant and anti-aging properties position it as a valuable nutraceutical compound for functional foods and dietary supplements [1]. Unlike colored carotenoids, this compound's lack of pigmentation means it can be incorporated into food products without altering their visual characteristics, potentially improving consumer acceptance. Research in model organisms has shown that this compound supplementation can extend lifespan and protect against oxidative stress and proteotoxicity, suggesting potential applications in preventing chronic age-related diseases.

In agricultural systems, the development of This compound-enriched varieties provides a sustainable approach to addressing micronutrient malnutrition, particularly in populations with limited dietary diversity. Biofortification strategies targeting this compound accumulation represent a one-time investment that can recurrently deliver nutritional benefits without requiring changes to food consumption patterns [2]. Beyond nutritional applications, modifications to the carotenoid pathway may also confer agronomic advantages, as demonstrated in cotton where carotenoid accumulation in anthers was associated with enhanced pollen viability under high-temperature stress [7]. This suggests that this compound enrichment strategies may simultaneously address nutritional needs and climate resilience in agricultural systems.

Technical Innovations and Emerging Opportunities

The future of this compound enrichment in crops will be shaped by continuing advancements in genome editing technologies and their integration with other innovative approaches. The development of base editing systems enables more precise nucleotide conversions without creating double-strand breaks, offering opportunities to modify PSY active sites for enhanced catalytic efficiency [2]. Similarly, prime editing technologies allow for targeted insertions and deletions without donor templates, expanding the range of possible modifications to fine-tune enzyme activity and regulation. The emergence of tissue-specific editing systems using specialized promoters or inducible CRISPR systems will enable more precise spatial and temporal control over this compound accumulation.

The integration of multi-omics approaches—including genomics, transcriptomics, and metabolomics—provides powerful tools for comprehensively understanding the consequences of pathway manipulations and identifying optimal editing strategies. Machine learning algorithms trained on known enzyme structures and activities are increasingly being deployed to predict the effects of specific mutations on PSY functionality and stability [3]. Meanwhile, advances in synthetic biology are enabling the reconstruction of optimized carotenoid pathways in heterologous systems, offering alternative production platforms for this compound and other high-value carotenoids. These technological innovations collectively expand the toolbox available for metabolic engineering of the carotenoid pathway and will undoubtedly accelerate the development of this compound-enriched crops in the coming years.

Conclusion

The protocols and application notes presented here provide a comprehensive framework for implementing This compound enrichment strategies in crop species using CRISPR-Cas genome editing technology. The systematic approach encompassing target selection, vector design, transformation, and verification enables researchers to effectively manipulate the carotenoid biosynthesis pathway to enhance this compound accumulation. The case studies in cassava, potato, and cowpea demonstrate the broad applicability of these methods across diverse crop species with varying genetic backgrounds and transformation efficiencies. As genome editing technologies continue to advance, the precision and efficiency of this compound enrichment strategies will likewise improve, opening new possibilities for nutritional enhancement and crop improvement.

The successful development of this compound-enriched crops holds significant promise for addressing global malnutrition challenges and providing sustainable solutions to health and agricultural problems. By leveraging the natural genetic diversity of PSY enzymes and employing strategic manipulations of the carotenoid pathway, researchers can create crop varieties with enhanced nutritional profiles without compromising agronomic performance. The protocols outlined here serve as a foundation for these efforts, providing researchers with the technical knowledge needed to implement this compound enrichment strategies in their crop systems of interest. Through continued innovation and application of these approaches, the potential of this compound as a bioactive compound for human health and nutrition can be fully realized.

References

Comprehensive Application Notes and Protocols for In Vitro Phytoene Synthase Enzymatic Activity Assay

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Phytoene Synthase and its Critical Role in Carotenoid Biosynthesis

This compound synthase (PSY) represents the first committed step and the primary rate-limiting enzyme in the carotenoid biosynthesis pathway, making it a critical regulatory point for metabolic engineering and pharmaceutical development. This enzyme catalyzes the condensation of two molecules of geranylgeranyl diphosphate (GGPP) to form 15-cis-phytoene, the first C40 carotenoid precursor in the pathway. The pivotal position of PSY in carotenogenesis means that its activity directly controls carbon flux into this medically and nutritionally important pathway, thereby influencing the production of provitamin A carotenoids and various antioxidant compounds with demonstrated health benefits [1] [2].

The regulation of PSY activity occurs at multiple levels, including transcriptional, post-transcriptional, and post-translational mechanisms, with different PSY paralogs in various plant species exhibiting distinct tissue-specific and stress-responsive expression patterns. Recent research has revealed that even single amino acid polymorphisms can significantly alter PSY enzyme properties and catalytic efficiency, highlighting the importance of robust in vitro assays for characterizing variant-specific activities [1] [2]. The in vitro assay protocol described in these application notes enables researchers to quantitatively measure PSY activity without interference from competing metabolic pathways or regulatory mechanisms present in cellular systems, providing crucial data for drug discovery programs targeting carotenoid-related disorders and metabolic engineering initiatives aimed at enhancing carotenoid production in crop species.

Protein Expression and Purification Protocols

Recombinant PSY Expression in Bacterial Systems

The purification of active this compound synthase requires specialized approaches due to the enzyme's membrane association requirements and tendency to form inclusion bodies in bacterial expression systems. The protocol begins with the transformation of E. coli strain BL21(DE3) with a pET-based expression vector containing the PSY gene fused to an N-terminal 6xHis-tag for subsequent purification. Cells are grown in Luria-Bertani medium supplemented with appropriate antibiotics at 37°C with vigorous shaking until the OD600 reaches 0.6-0.8. Protein expression is induced by adding 0.5 mM isopropyl β-D-1-thiogalactopyranoside (IPTG) and continuing incubation for 16-20 hours at 16°C to promote proper folding and reduce inclusion body formation [1].

Following induction, cells are harvested by centrifugation at 4,000 × g for 20 minutes at 4°C, and the resulting pellet is resuspended in lysis buffer (50 mM Tris-HCl, pH 7.5, 300 mM NaCl, 10% glycerol, 1 mM PMSF, and 10 mM imidazole). Cells are lysed using either sonication (6 × 10-second pulses at 40% amplitude with 30-second cooling intervals) or French pressure cell treatment. The crude lysate is then centrifuged at 12,000 × g for 30 minutes at 4°C to separate soluble and insoluble fractions. For PSY variants that predominantly form inclusion bodies, the insoluble pellet is washed twice with washing buffer (50 mM Tris-HCl, pH 7.5, 300 mM NaCl, 1% Triton X-100) followed by centrifugation at 12,000 × g for 15 minutes to collect the enriched inclusion bodies [1].

Inclusion Body Purification, Unfolding, and Refolding

The inclusion body purification represents a critical step for obtaining sufficient amounts of PSY protein, though it requires additional refolding procedures to achieve enzymatic activity. The washed inclusion bodies are solubilized in denaturing buffer (6 M guanidine-HCl, 50 mM Tris-HCl, pH 7.5, 300 mM NaCl, 10 mM imidazole, 10 mM β-mercaptoethanol) with gentle stirring for 2-4 hours at room temperature. The solubilized protein is then centrifuged at 16,000 × g for 30 minutes to remove any remaining insoluble material, and the supernatant containing denatured PSY is subjected to immobilized metal affinity chromatography (IMAC) under denaturing conditions [1].

The IMAC purification utilizes Ni-NTA resin equilibrated with denaturing buffer, with the solubilized inclusion body fraction loaded onto the column via gravity flow. The resin is washed with 10 column volumes of wash buffer (6 M guanidine-HCl, 50 mM Tris-HCl, pH 7.5, 300 mM NaCl, 20 mM imidazole) to remove non-specifically bound proteins, and PSY is eluted with elution buffer (6 M guanidine-HCl, 50 mM Tris-HCl, pH 7.5, 300 mM NaCl, 250 mM imidazole). The refolding process is initiated by rapid dilution of the denatured PSY into refolding buffer (50 mM Tris-HCl, pH 7.5, 300 mM NaCl, 10% glycerol, 5 mM DTT, 0.1% n-dodecyl-β-D-maltoside) at a protein concentration not exceeding 0.1 mg/mL, followed by incubation at 4°C for 16-24 hours with gentle stirring. The refolded protein is concentrated using centrifugal filter units with a 30-kDa molecular weight cutoff and subjected to buffer exchange into storage buffer (50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 10% glycerol, 0.05% n-dodecyl-β-D-maltoside) [1].

Table 1: Buffers for PSY Purification and Refolding

Buffer Purpose Composition pH Additives
Lysis Buffer 50 mM Tris-HCl, 300 mM NaCl, 10% glycerol 7.5 1 mM PMSF, 10 mM imidazole
Denaturing Buffer 50 mM Tris-HCl, 300 mM NaCl, 6 M guanidine-HCl 7.5 10 mM imidazole, 10 mM β-mercaptoethanol
IMAC Wash Buffer 50 mM Tris-HCl, 300 mM NaCl, 6 M guanidine-HCl 7.5 20 mM imidazole
IMAC Elution Buffer 50 mM Tris-HCl, 300 mM NaCl, 6 M guanidine-HCl 7.5 250 mM imidazole
Refolding Buffer 50 mM Tris-HCl, 300 mM NaCl, 10% glycerol 7.5 5 mM DTT, 0.1% n-dodecyl-β-D-maltoside

Enzyme Activity Assay Protocol

GGPP Substrate Preparation

The this compound synthase activity assay requires careful preparation of the geranylgeranyl pyrophosphate (GGPP) substrate, which can be obtained commercially or enzymatically synthesized using recombinant GGPP synthase. For the enzymatic production of GGPP, the protocol utilizes recombinant GGPP synthase incubated with farnesyl pyrophosphate (FPP) and isopentenyl pyrophosphate (IPP) in reaction buffer (50 mM HEPES-KOH, pH 7.2, 2.5 mM MgCl₂, 2.5 mM DTT) at 30°C for 60 minutes. The resulting GGPP is extracted with n-butanol saturated with water, and the organic phase is evaporated under a nitrogen stream. The GGPP pellet is resuspended in a small volume of 10% Triton X-100 solution to enhance solubility, and the concentration is determined spectrophotometrically using the molar extinction coefficient ε = 22,000 M⁻¹cm⁻¹ at 240 nm [1].

For radiolabeled assays, which provide significantly higher sensitivity, 14C-IPP is incorporated into the GGPP synthesis reaction, enabling tracking of the substrate through the subsequent PSY assay. The specific activity of the radiolabeled GGPP should be adjusted according to the detection method sensitivity, with approximately 0.1 μCi per reaction being sufficient for most applications. Aliquots of GGPP substrate are stored at -80°C and used within two weeks to prevent degradation [1].

PSY Enzyme Activity Measurement

The standard PSY activity assay is performed in reaction buffer containing 50 mM HEPES-KOH (pH 7.2), 1-2 mM MnCl₂, 5-10 mM DTT, 0.1% Triton X-100, 50-100 μM GGPP, and an appropriate amount of purified PSY enzyme (typically 5-20 μg) in a total volume of 100 μL. The Mn²⁺ cofactor is essential for PSY catalytic activity and cannot be substituted with other divalent cations such as Mg²⁺ without significant loss of activity. The reaction mixture is incubated at 30°C for 60 minutes with gentle shaking, and the reaction is terminated by adding 100 μL of methanol followed by 200 μL of hexane to extract the hydrophobic reaction products [1].

For assays using radiolabeled GGPP, the organic phase is carefully collected and evaporated under a nitrogen stream, and the residue is resuspended in a small volume of hexane. The samples are applied to TLC plates (silica gel 60) and developed with a hexane:acetone:triethylamine (80:30:1, v/v/v) solvent system. This compound migrates with an Rf value of approximately 0.7 under these conditions and can be identified by co-migration with an authentic standard. The radioactive spots corresponding to this compound are visualized using a phosphorimager or by fluorography, scraped from the TLC plate, and quantified by liquid scintillation counting [1].

For non-radioactive assays, the hexane extracts can be analyzed by reverse-phase HPLC using a C18 column with isocratic elution (acetonitrile:methanol:tetrahydrofuran, 50:45:5, v/v/v) at a flow rate of 1.0 mL/min. This compound detection is performed with a photodiode array detector set at 286 nm, and quantification is achieved by comparison with a standard curve generated using authentic this compound standards. The enzymatic activity is calculated based on the amount of this compound produced per unit time, typically expressed as nmol this compound/min/mg protein [1] [2].

Table 2: PSY Enzyme Activity Assay Components and Conditions

Component Concentration/Range Purpose Notes
HEPES-KOH Buffer 50 mM, pH 7.2 Maintain optimal pH Can be substituted with Tris-HCl in some protocols
MnCl₂ 1-2 mM Essential cofactor Specific requirement; Mg²⁺ cannot substitute
DTT 5-10 mM Reducing agent Maintains cysteine residues in reduced state
Triton X-100 0.05-0.1% Detergent Essential for enzyme activity and substrate solubility
GGPP Substrate 50-100 μM Substrate Km typically in low micromolar range
PSY Enzyme 5-20 μg/reaction Catalyst Amount depends on specific activity
Incubation Temperature 30°C Optimal activity Linear for at least 90 minutes
Incubation Time 30-90 minutes Reaction period Within linear range of product formation

Data Analysis and Interpretation

Quantification and Kinetic Analysis

The accurate quantification of this compound synthase activity requires the construction of standard curves using known amounts of authentic this compound standard for both HPLC and TLC-based detection methods. For radiometric assays, the specific radioactivity of the GGPP substrate must be precisely determined to enable conversion from counts per minute (CPM) to molar quantities of product formed. The enzymatic activity should be calculated during the linear phase of the reaction with respect to both time and protein concentration, which typically occurs within the first 60-90 minutes of incubation using the recommended amount of PSY protein [1].

Kinetic parameters are determined by measuring initial velocities at varying GGPP concentrations (typically 5-200 μM) while maintaining other reaction components at standard concentrations. The resulting data are fitted to the Michaelis-Menten equation using nonlinear regression analysis to determine Km and Vmax values. The catalytic efficiency (kcat/Km) can then be calculated based on the enzyme concentration, which should be accurately determined using methods such as the Bradford assay with bovine serum albumin as standard. For PSY enzymes from different species or variants with amino acid polymorphisms, these kinetic parameters provide crucial insights into the functional consequences of sequence variations and potential regulatory mechanisms [1] [2].

Troubleshooting Common Issues

Several technical challenges may arise during PSY activity assays that require specific troubleshooting approaches. Low enzymatic activity may result from improper refolding, suboptimal detergent concentrations, or oxidation of critical cysteine residues. This can be addressed by ensuring fresh DTT is included in all buffers, optimizing detergent type and concentration (n-dodecyl-β-D-maltoside often outperforms Triton X-100 for certain PSY variants), and verifying the refolding process through analytical size exclusion chromatography. High background signals in radiometric assays may stem from GGPP degradation or non-enzymatic this compound formation, which can be minimized by using fresh substrate preparations including protease inhibitors, and maintaining reactions in the dark to prevent photodegradation [1].

Apparent substrate inhibition at GGPP concentrations above 100 μM is occasionally observed and may be attributed to detergent-substrate interactions that reduce enzyme accessibility. This can be addressed by titrating both GGPP and detergent concentrations to identify optimal conditions. Non-linear product formation at early time points may indicate enzyme instability, which can be improved by adding galactolipids (0.01-0.05%) to the reaction mixture, as PSY is known to require specific membrane components for optimal activity. Additionally, comparison with positive controls, such as previously characterized PSY enzymes or internal standards, is essential for validating each assay batch and identifying technical issues [1] [2].

Technical Considerations and Applications

Critical Factors for Assay Success

Several technical considerations are crucial for obtaining reproducible and reliable PSY activity data. The detergent requirement represents one of the most critical factors, as PSY absolutely requires specific membrane-mimicking environments for activity. While the protocol specifies Triton X-100 or n-dodecyl-β-D-maltoside, different PSY orthologs may show preference for particular detergents, necessitating empirical optimization. The Mn²⁺ dependence is another distinctive feature of PSY compared to other prenyltransferases, with typical Mg²⁺ concentrations proving ineffective. The optimal MnCl₂ concentration generally falls between 1-2 mM, though higher concentrations may exhibit inhibitory effects on some PSY variants [1] [2].

The instability of the PSY protein presents a significant technical challenge, with the enzyme prone to aggregation and degradation even under optimized conditions. This instability necessitates the use of freshly prepared or properly stored enzyme preparations (flash-frozen in liquid nitrogen and stored at -80°C) and the inclusion of protease inhibitor cocktails in all purification buffers. Additionally, the light sensitivity of both substrate and reaction products requires that all procedures be performed under dim light conditions to prevent photodegradation and the generation of artifactual results. Proper handling of the 14C-labeled compounds used in the high-sensitivity version of the assay requires appropriate radiation safety protocols and institutional approvals [1].

Research Applications and Future Directions

The in vitro PSY activity assay enables researchers to address fundamental questions about carotenoid biosynthesis regulation and provides a platform for screening potential modulators of this critical metabolic pathway. The assay has been successfully applied to characterize PSY variants from diverse plant species, including rice, maize, cassava, and banana, revealing how specific amino acid substitutions affect catalytic efficiency and inform breeding strategies for nutritional improvement. Additionally, the assay format supports structure-function studies through the analysis of site-directed mutants, helping to identify residues critical for substrate binding, catalysis, and regulatory interactions [1] [2].

The emerging applications of PSY assays include drug discovery initiatives targeting carotenoid-related disorders and metabolic engineering of microorganisms for commercial carotenoid production. Furthermore, the development of high-throughput adaptations of the assay using scintillation proximity or fluorescence-based detection methods is currently underway, promising to accelerate screening campaigns for PSY modulators. As structural biology advances provide more detailed insights into PSY conformation and catalytic mechanism through AlphaFold predictions and experimental structures, the in vitro activity assay will remain an indispensable tool for validating computational predictions and exploring the functional consequences of genetic diversity in this agriculturally and nutritionally important enzyme [2].

Visualizations

Carotenoid Biosynthesis Pathway

CarotenoidPathway GGPP GGPP PrephytoenePP Prethis compound Diphosphate GGPP->PrephytoenePP Condensation PSY PSY (this compound Synthase) GGPP->PSY This compound 15-cis-Phytoene PrephytoenePP->this compound Rearrangement Lycopene all-trans-Lycopene This compound->Lycopene Desaturation BetaCarotene β-Carotene Lycopene->BetaCarotene Cyclization Xanthophylls Xanthophylls BetaCarotene->Xanthophylls Hydroxylation PSY->this compound PDS PDS/ZDS (Desaturases) PDS->Lycopene LCYB LCYB (Lycopene Cyclase) LCYB->BetaCarotene

Diagram 1: Carotenoid Biosynthesis Pathway. This diagram illustrates the position of this compound synthase (PSY) as the first committed enzyme in the carotenoid biosynthesis pathway, catalyzing the conversion of geranylgeranyl diphosphate (GGPP) to 15-cis-phytoene. Subsequent enzymatic steps include desaturation, cyclization, and hydroxylation reactions that produce various carotenoid compounds. The diagram highlights PSY as the key rate-limiting step in this metabolically important pathway [2].

PSY Protein Purification and Assay Workflow

PSYWorkflow Expression Recombinant PSY Expression in E. coli InclusionBodies Inclusion Body Formation Expression->InclusionBodies Induction Solubilization Chaotropic Solubilization InclusionBodies->Solubilization Washing IMAC IMAC Purification (Ni-NTA) Solubilization->IMAC Centrifugation Refolding Detergent-Assisted Refolding IMAC->Refolding Rapid Dilution Assay Enzyme Activity Assay (GGPP → this compound) Refolding->Assay Mn²⁺/Detergent Extraction Organic Solvent Extraction Assay->Extraction Termination Note1 Critical: Mn²⁺ cofactor & detergent requirement Assay->Note1 Analysis TLC/HPLC Analysis Extraction->Analysis Evaporation Note2 Detection: Radioactive or HPLC-based Analysis->Note2

Diagram 2: PSY Protein Purification and Activity Assay Workflow. This diagram outlines the comprehensive workflow for expressing, purifying, and assaying this compound synthase activity in vitro. The process begins with recombinant expression in E. coli, typically resulting in inclusion body formation, followed by chaotropic solubilization, immobilized metal affinity chromatography (IMAC) purification, and detergent-assisted refolding to achieve active enzyme. The activity assay incorporates essential cofactors (Mn²⁺) and detergents, followed by product extraction and analytical detection [1].

References

Phytoene Desaturase Inhibition by Norflurazon: Mechanism Analysis, Experimental Protocols, and Research Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Phytoene Desaturase and Norflurazon Action

This compound desaturase (PDS) represents a critical enzymatic control point in the carotenoid biosynthesis pathway across photosynthetic organisms, including plants, algae, and cyanobacteria. This enzyme catalyzes the first desaturation steps in carotenoid formation, specifically converting 15-cis-phytoene to 9,15,9'-tri-cis-ζ-carotene via 9,15-di-cis-phytofluene as an intermediate [1]. The herbicide norflurazon (4-chloro-5-methylamino-2-(3-trifluoromethylphenyl)pyridazin-3-one) specifically targets this enzyme, making it a valuable tool both for agricultural weed management and for investigating carotenoid biosynthesis in experimental settings. Norflurazon belongs to the bleaching herbicide category due to its distinctive effect of causing chlorophyll photooxidation and tissue whitening in susceptible plants, which results from the collapse of photosynthetic pigment systems when carotenoid protection is absent [2].

The inhibition of PDS by norflurazon has broader implications beyond plant physiology, as carotenoids serve as precursors for vital phytohormones including abscisic acid (ABA) and strigolactones [3]. Understanding the precise molecular mechanism of norflurazon action provides researchers with a powerful approach to dissecting carotenoid biosynthesis, regulating plant growth, and investigating photosynthetic mechanisms. The applications extend to biotechnological implementations such as metabolic engineering of carotenoid pathways in crop plants [1].

Molecular Mechanism of Norflurazon Inhibition

Competitive Inhibition at the Active Site

Norflurazon exerts its herbicidal activity through specific binding to the this compound desaturase enzyme at the active site, effectively competing with natural cofactors required for the catalytic cycle. Structural and kinetic analyses reveal that norflurazon binds competitively with both plastoquinone and, in cyanobacterial enzymes, NADP [4]. This competitive relationship has been demonstrated through enzyme kinetic studies showing that norflurazon directly competes with these essential cofactors for binding sites rather than binding to an allosteric location [4] [1].

The crystal structure of rice PDS in complex with norflurazon provides detailed insight into the inhibition mechanism. The herbicide molecule coordinates via its keto group with the conserved residue Arg300, forming a hydrogen bond that mimics the interaction typically formed by the quinone cofactor [1]. This specific interaction explains how norflurazon effectively blocks the substrate channel, preventing plastoquinone from accessing its binding site and thereby halting the electron transfer process essential for the desaturation reaction. Mutagenesis studies confirm the critical role of this arginine residue, as substitutions at this position confer herbicide resistance while simultaneously reducing catalytic efficiency [1].

Structural Consequences and Metabolic Disruption

The structural basis of norflurazon inhibition reveals a single elongated hydrophobic cavity that accommodates both the carotene substrate and the quinone cofactor, which cannot occupy the space simultaneously [1]. Norflurazon binding within this cavity physically obstructs both substrate access and cofactor binding, effectively arresting the catalytic cycle of the enzyme. This inhibition occurs at the flavin reoxidation step in the desaturation process, where plastoquinone normally accepts electrons from the reduced FAD cofactor [1].

The inhibition of PDS triggers a cascade of metabolic consequences, beginning with the disruption of carotenoid biosynthesis. Without carotenoids to perform their photoprotective role, chlorophyll becomes vulnerable to photooxidative damage when exposed to light, leading to the characteristic bleaching phenotype [2]. This bleaching effect manifests as white or pale yellow tissues due to the destruction of photosynthetic pigments and the disintegration of chloroplast membranes. The resulting photosynthetic apparatus failure ultimately leads to growth arrest and cell death in susceptible plants [2].

Table 1: Key Characteristics of this compound Desaturase Inhibition by Norflurazon

Parameter Details Experimental Support
Inhibition Type Competitive with respect to plastoquinone and NADP Enzyme kinetics showing increased apparent Km for cofactors [4]
Binding Site Active site cavity, coordinated by Arg300 Crystal structure of Oryza sativa PDS-norflurazon complex [1]
Structural Basis Single elongated hydrophobic substrate cavity Structural analysis showing shared binding site for carotene and quinone [1]
Primary Effect Blockage of flavin reoxidation by plastoquinone Enzyme assays under varying quinone concentrations [1]
Cellular Phenotype Chloroplast bleaching and photooxidation Visible bleaching in algae and plants [2]

Quantitative Data on Norflurazon Effects

Inhibition Parameters and Enzyme Kinetics

Enzyme kinetic studies provide quantitative measures of norflurazon's inhibitory potency against this compound desaturase across different species. Research demonstrates that the inhibition constant (Ki) for norflurazon is in the low micromolar range, indicating high affinity binding to the enzyme active site. For the cyanobacterial PDS from Synechococcus, the Km values for natural cofactors were determined to be 6.6 mM for NADP and 0.23 μM for plastoquinone, with norflurazon showing competitive inhibition against both cofactors [4]. The very similar Km values for plastoquinone between cyanobacterial and plant enzymes (from Gentiana lutea) suggest a conserved binding mechanism across evolutionary lineages [4].

The ordered ping-pong bi-bi kinetic mechanism of PDS means that the carotene substrate and quinone cofactor successively occupy the same catalytic site, explaining why norflurazon can effectively compete with both [1]. Mutagenesis studies targeting the Arg300 residue demonstrate that modifications at this position confer herbicide resistance, but at the cost of diminished catalytic activity, highlighting the essential role of this residue in both substrate binding and inhibitor interaction [1]. The trade-off between herbicide resistance and enzymatic efficiency presents a significant constraint in natural adaptation and engineering approaches.

Physiological Responses and Tolerance Variation

Comprehensive physiological studies in the model green alga Chlamydomonas reinhardtii reveal concentration-dependent responses to norflurazon treatment. Research examining twenty different isolates demonstrated that natural variation exists in norflurazon tolerance, with the most resistant isolates capable of withstanding 5-10 μM herbicide concentrations [2]. This concentration range had previously been employed for selecting resistant mutants and transformants, suggesting that natural isolates with comparable tolerance could be valuable for specific applications where genetically modified organisms are undesirable [2].

Proteomic analysis of norflurazon-tolerant Chlamydomonas isolates revealed distinct physiological response strategies between strains. One tolerant isolate exhibited enhancement of photosynthesis and photoprotection processes as the primary tolerance mechanism, while another demonstrated reduction in protein synthesis, photosynthesis, and cell motility, suggesting a conservation-based strategy [2]. These findings highlight that multiple molecular mechanisms can underlie norflurazon tolerance in photosynthetic organisms.

Table 2: Physiological Responses to Norflurazon Exposure Across Experimental Systems

Organism/System Norflurazon Concentration Observed Effects Reference
Chlamydomonas reinhardtii (sensitive) 1-10 μM Dose-dependent bleaching, reduced growth, photosynthetic impairment [2]
Chlamydomonas reinhardtii (tolerant isolates) 5-10 μM Enhanced photosynthesis and photoprotection OR reduced protein synthesis and cell motility [2]
Tomato fruit (Solanum lycopersicum) VIGS-mediated PDS silencing Pale yellow fruit, altered expression of ripening genes (TAGL1, RIN, FUL1/FUL2) [5]
Rice PDS in vitro system Variable (kinetic studies) Competitive inhibition with plastoquinone, Km for PQ ~0.23 μM [4] [1]

Experimental Protocols and Methodologies

Enzyme Kinetic Assays for Inhibition Studies

Protocol Title: Determination of Norflurazon Inhibition Constants for this compound Desaturase

Principle: This protocol measures norflurazon inhibition parameters using a liposome-based in vitro system that reconstitutes the membrane environment necessary for PDS activity. The method monitors the conversion of this compound to ζ-carotene spectroscopically or via HPLC in the presence of varying norflurazon and cofactor concentrations [1].

Step-by-Step Procedure:

  • Enzyme Preparation: Express and purify recombinant PDS protein with a His-tag (e.g., from Oryza sativa) using affinity chromatography and gel permeation chromatography to obtain homogeneous, active enzyme [1].
  • Liposome Substrate Preparation: Dissolve 5 mg phosphatidylcholine in chloroform and add 50 nmol this compound (extracted and purified from E. coli or other sources). Dry under nitrogen stream, then hydrate and vortex to create This compound-loaded liposomes [1].
  • Reaction Setup: Prepare standard incubation assays containing liposomes (with incorporated this compound), 150 μM FAD, variable concentrations of plastoquinone (0.05-1.0 μM), and norflurazon across a concentration series (e.g., 0.1-10 μM) in appropriate buffer [1].
  • Reaction Initiation and Incubation: Add purified PDS enzyme (21 μg/mL final concentration) and incubate at 25°C with shaking for 30-60 minutes [1].
  • Product Extraction and Analysis: Stop reactions by adding chloroform:methanol (2:1 v/v), separate organic phase, and analyze carotenoid products by HPLC with photometric detection or directly measure spectral changes due to ζ-carotene formation [1].
  • Data Analysis: Determine kinetic parameters by measuring initial reaction rates at varying plastoquinone concentrations for each norflurazon concentration. Plot data in Lineweaver-Burk or Dixon plots to determine Ki and inhibition modality [1].

Technical Notes: The biphasic incubation system containing liposomal membranes is essential for maintaining enzymatic activity with highly hydrophobic substrates. Maintaining saturating FAD concentrations (150 μM) ensures that cofactor availability doesn't limit reactions. For anaerobic experiments, include an oxygen-scavenging system [1].

Cellular Response Assays in Algal Systems

Protocol Title: Assessing Norflurazon Effects in Chlamydomonas reinhardtii Cultures

Principle: This protocol evaluates norflurazon effects on algal growth, viability, and photosynthetic function using standardized culture conditions and multiple physiological assessments [2].

Step-by-Step Procedure:

  • Algal Culture and Treatment: Maintain Chlamydomonas reinhardtii isolates in TAP medium under standard conditions (25°C, 200 μmol photons m-2s-1). Prepare liquid cultures with norflurazon concentrations (0, 1, 5, and 10 μM) from stock solutions in appropriate solvents [2].
  • Growth Monitoring: Inoculate cultures at initial density of 1×106 cells mL-1 and monitor cell density daily using optical density at 750 nm with pre-established correlation curves between OD750 and cell counts [2].
  • Cell Viability Assessment: Apply Evans blue staining method by incubating 1 mL culture with 1% (w/v) Evans blue for 15 minutes. Wash unbound dye and quantify bound dye (from nonviable cells) after solubilization with methanol-SDS solution, measuring absorbance at 600 nm [2].
  • Photosynthetic Performance: Measure chlorophyll fluorescence parameter Fv/Fm (maximum quantum yield of PSII) using a pulse-amplitude modulated fluorometer after dark-adapting samples for 20 minutes [2].
  • Pigment Analysis: Harvest cells by centrifugation, extract pigments with 80% acetone, and quantify chlorophylls a and b plus carotenoids spectroscopically using established extinction coefficients [2].
  • Proteomic Analysis (Optional): For comprehensive response profiling, extract proteins from treated and control cells, perform digestion, and analyze by LC-MS/MS with label-free quantification to identify differentially expressed proteins [2].

Technical Notes: Include solvent controls to account for potential effects of norflurazon solvents. Perform experiments with at least three biological replicates. For viability assessment, include heat-killed cells as positive control for 100% mortality [2].

Gene Silencing Approaches to Study PDS Function

Protocol Title: Virus-Induced Gene Silencing of PDS in Tomato Fruit

Principle: This protocol utilizes virus-induced gene silencing (VIGS) with Agrobacterium-mediated delivery of tobacco rattle virus vectors containing PDS fragments to knock down endogenous PDS expression in tomato fruit, creating a genetic mimic of norflurazon inhibition [5].

Step-by-Step Procedure:

  • Vector Preparation: Use Agrobacterium tumefaciens strain GV3101 harboring pTRV1 and pTRV2-PDS vectors (PDS gene fragment from pepper, which has high homology to tomato PDS) [5].
  • Bacterial Culture: Grow separate cultures in LB broth with appropriate antibiotics (25 mg L-1 kanamycin and rifampicin) at 28°C with shaking until OD600 reaches 0.6 [5].
  • Agroinjection Preparation: Harvest cells by centrifugation, resuspend in inoculation buffer (10 mM MgCl2, 10 mM MES pH 5.6, 200 μM acetosyringone) to OD600 = 1.0, and incubate with shaking for 6 hours [5].
  • Fruit Infiltration: Mix pTRV1 and pTRV2-PDS cultures in 1:1 ratio. For detached fruit assays, harvest mature green tomatoes and inject through the carpopodium using 1-mL syringe until suspension infiltrates tissue and appears in sepals [5].
  • Incubation and Phenotyping: Maintain injected fruits in growth chamber (23°C, 16-h photoperiod, 70% RH) for 2 weeks. Evaluate silencing frequency and intensity based on development of pale yellow color instead of normal red pigmentation [5].
  • Molecular Validation: Extract RNA from pericarp tissue, perform reverse transcription, and analyze PDS transcript levels by quantitative RT-PCR using appropriate reference genes [5].

Technical Notes: Include controls injected with empty pTRV2 vector and injection buffer alone. For each treatment, use 20 fruits with three replications. Silencing frequency is calculated as (number of tomatoes with visible silencing/total number injected) × 100 [5].

Pathway Visualization and Experimental Workflows

Carotenoid Biosynthesis Pathway and Norflurazon Inhibition Site

The following diagram illustrates the carotenoid biosynthesis pathway with emphasis on the PDS-catalyzed reaction and norflurazon inhibition site:

G GGPP Geranylgeranyl pyrophosphate (GGPP) This compound 15-cis-Phytoene (Colorless) GGPP->this compound PSY Phytofluene 9,15-di-cis-Phytofluene This compound->Phytofluene PDS ZetaCarotene 9,15,9'-tri-cis- ζ-Carotene Phytofluene->ZetaCarotene PDS Lycopene all-trans-Lycopene (Red) ZetaCarotene->Lycopene ZDS, CRTISO PDS This compound Desaturase (PDS) (FAD-dependent) ZDS ζ-Carotene Desaturase (ZDS) CRTISO Carotene cis-trans Isomerase (CRTISO) Norflurazon Norflurazon (Herbicide) Inhibition Competitive Inhibition Norflurazon->Inhibition Inhibition->PDS PQ Plastoquinone (PQ) PQ->PDS Electron Acceptor FAD FAD Cofactor FAD->PDS Redox Cofactor

Figure 1: Carotenoid biosynthesis pathway showing this compound desaturase (PDS) catalysis and norflurazon inhibition site. PDS requires FAD as redox cofactor and plastoquinone as electron acceptor. Norflurazon competitively inhibits PDS by blocking plastoquinone binding, preventing desaturation of colorless this compound to colored carotenoids.

Experimental Workflow for Norflurazon Inhibition Studies

The following diagram outlines a comprehensive experimental approach for studying norflurazon inhibition:

G Start Study Design EnzymeAssay Enzyme Kinetic Assays • Purified PDS • Liposome system • Varied [PQ] & [norflurazon] • HPLC/spectral analysis Start->EnzymeAssay CellularAssay Cellular Response Assays • Algal cultures • Growth measurements • Pigment analysis • Photosynthetic parameters Start->CellularAssay GeneticApproach Genetic Manipulation • VIGS in tomato fruit • Mutant analysis • Gene expression (qPCR) Start->GeneticApproach DataIntegration Data Integration • Kinetic parameters • Physiological responses • Molecular profiling EnzymeAssay->DataIntegration Proteomics Proteomic Analysis • Protein extraction • LC-MS/MS • Differential expression CellularAssay->Proteomics GeneticApproach->DataIntegration Proteomics->DataIntegration Conclusion Mechanistic Insights DataIntegration->Conclusion

Figure 2: Comprehensive experimental workflow for studying norflurazon inhibition of this compound desaturase. The integrated approach combines enzyme kinetics, cellular response assays, genetic manipulation, and proteomic analysis to provide mechanistic insights.

Research Applications and Technical Considerations

Research Applications and Implementation Guidelines

The inhibition of this compound desaturase by norflurazon serves multiple research applications beyond its agricultural use as an herbicide. In basic plant science, norflurazon provides a specific chemical tool to disrupt carotenoid biosynthesis, enabling researchers to investigate the roles of carotenoids and their derivatives in photosynthesis, photoprotection, and plant development [2]. The herbicide has been particularly valuable in algae biotechnology for selecting resistant strains that can dominate mass cultivation systems, addressing contamination challenges that often plague photobioreactor operations [2].

In genetic engineering approaches, modified PDS genes resistant to norflurazon have been developed as selectable marker systems for plant transformation [2]. The visible bleaching phenotype caused by norflurazon treatment also makes PDS an excellent visual marker for gene silencing studies, particularly in virus-induced gene silencing (VIGS) experiments where it serves both as a positive control and as a tool for studying fruit ripening and carotenoid metabolism [5]. Research in tomato systems has demonstrated that PDS silencing affects not only carotenoid biosynthesis genes but also the expression of critical fruit-ripening regulators including TAGL1, RIN, and ethylene response genes [5].

Technical Considerations and Limitations

When implementing norflurazon inhibition studies, researchers should consider several technical aspects. The solubility characteristics of norflurazon necessitate appropriate solvent systems, typically dimethyl sulfoxide (DMSO) or ethanol, with final solvent concentrations kept low (generally <0.1%) to avoid physiological effects. The light-dependent nature of the bleaching phenotype requires careful control of illumination conditions during experiments, as the photooxidative damage mechanism requires light exposure [2].

A significant consideration involves the distinct PDS enzymes across evolutionary lineages. While plant-type PDS relies exclusively on plastoquinone as cofactor, cyanobacterial PDS can utilize either NAD(P) or plastoquinone, affecting norflurazon inhibition patterns [4]. Researchers should also note that norflurazon resistance can arise from spontaneous mutations in the PDS gene, particularly affecting the conserved arginine residue (Arg300 in rice) that coordinates inhibitor binding [1]. While such mutations confer herbicide resistance, they often reduce catalytic efficiency, presenting a fitness trade-off.

For cellular assays, establishing appropriate concentration ranges is essential, as effective concentrations vary among species and experimental systems. In Chlamydomonas reinhardtii, natural isolates show tolerance variations spanning 1-10 μM, with resistant strains surviving 5-10 μM concentrations that effectively suppress growth of sensitive strains [2]. Researchers should conduct preliminary range-finding experiments when working with new species or experimental conditions.

Conclusion

Norflurazon serves as a powerful specific inhibitor of this compound desaturase with well-characterized mechanism of action as a competitive inhibitor of plastoquinone binding. The experimental approaches outlined in this document provide researchers with comprehensive tools to investigate carotenoid biosynthesis, plant pigment metabolism, and herbicide resistance mechanisms. The integrated methodology combining biochemical, cellular, and molecular techniques enables thorough characterization of norflurazon effects across biological scales from enzyme to organism.

References

Virus-Induced Gene Silencing (VIGS) of Phytoene Desaturase (PDS): Comprehensive Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to VIGS and Phytoene Desaturase (PDS)

Virus-Induced Gene Silencing (VIGS) is a powerful reverse genetics tool that leverages the plant's RNA-mediated defense mechanism to silence target genes by introducing recombinant viral vectors carrying gene-specific fragments. This technology has revolutionized functional genomics in plants, particularly for species that are difficult to transform using conventional methods. The This compound desaturase (PDS) gene serves as an ideal visual marker for VIGS optimization because it encodes a key enzyme in the carotenoid biosynthesis pathway. Silencing PDS inhibits carotenoid production, leading to photo-bleaching in leaves and other photosynthetic tissues due to chlorophyll degradation under light stress, providing a straightforward phenotypic readout of silencing efficiency [1] [2].

The fundamental discovery that established VIGS as a functional genomics tool came in 1995 when Kumagai and colleagues used a Tobacco mosaic virus (TMV) vector carrying a fragment of the Nicotiana benthamiana PDS gene to induce systemic silencing, resulting in characteristic albino phenotypes [1] [2]. Since then, VIGS has been adapted for numerous plant species using various viral vectors, with Tobacco Rattle Virus (TRV) emerging as one of the most versatile and widely used systems due to its broad host range and efficient systemic movement [3] [4] [2]. The technology is particularly valuable for high-throughput functional screening and has been successfully applied in crops like tomato, barley, soybean, cotton, and various woody species where stable transformation remains challenging [5] [2].

Molecular Mechanism of VIGS and PDS Silencing

Biochemical Role of PDS in Plant Physiology

This compound desaturase catalyzes a critical step in the carotenoid biosynthesis pathway, converting the colorless phytocene into ζ-carotene through a desaturation reaction. This conversion is essential for the production of colored carotenoids that serve multiple vital functions in plants, including photo-protection as accessory pigments in photosynthesis, chloroplast stability, and as precursors for abscisic acid (ABA) biosynthesis [4]. When PDS expression is silenced, the carotenoid pathway is disrupted, resulting in chlorophyll degradation and the characteristic white or yellow photo-bleached phenotype upon light exposure. This visible marker makes PDS an invaluable reporter for optimizing VIGS protocols across diverse plant species, as successful silencing produces unmistakable phenotypic evidence [3] [4] [5].

Molecular Pathways of Virus-Induced Gene Silencing

The molecular mechanism of VIGS exploits the plant's post-transcriptional gene silencing (PTGS) machinery, which naturally functions as an antiviral defense system. The process begins when a recombinant viral vector containing a fragment of the target gene (e.g., PDS) is introduced into the plant tissue via Agrobacterium infiltration or other methods. Once inside the plant cells, the viral vector replicates and produces double-stranded RNA (dsRNA) intermediates, which are recognized by the plant's defense system as foreign molecules. These dsRNA intermediates are cleaved by Dicer-like (DCL) enzymes into small interfering RNAs (siRNAs) of 21-24 nucleotides in length [1] [2].

These siRNAs are then incorporated into an RNA-induced silencing complex (RISC), where they serve as guides to identify complementary mRNA sequences for degradation. The Argonaute (AGO) protein, a core component of RISC, facilitates the sequence-specific cleavage and degradation of target mRNAs. In the case of PDS silencing, this results in reduced PDS enzyme levels, disruption of carotenoid synthesis, and the characteristic photo-bleached phenotype. The silencing signal can spread systemically through the plant via secondary siRNAs produced by host RNA-dependent RNA polymerases (RDRPs), which amplify the silencing effect [1]. Recent research has also demonstrated that VIGS can induce heritable epigenetic modifications through RNA-directed DNA methylation (RdDM), leading to transgenerational silencing of target genes in some systems [1].

Table 1: Key Components of the VIGS Machinery

Component Function in VIGS Characteristics
Dicer-like (DCL) Enzymes Cleaves viral dsRNA into siRNAs Produces 21-24 nt siRNA fragments; DCL2 and DCL4 play major roles
Small Interfering RNAs (siRNAs) Guide sequence-specific mRNA degradation 21-24 nucleotides; systemic movement between cells
RNA-induced Silencing Complex (RISC) Executes mRNA cleavage Contains AGO protein with endonuclease activity
RNA-dependent RNA Polymerases (RDRPs) Amplifies silencing signal Produces secondary siRNAs; enhances silencing spread
Argonaute (AGO) Proteins Core RISC component; siRNA binding Mediates sequence recognition and target cleavage

The following diagram illustrates the molecular pathway of VIGS-mediated PDS silencing:

vigs_mechanism ViralVector Viral Vector (TRV-PDS) dsRNA dsRNA Replication Intermediate ViralVector->dsRNA Viral replication siRNA siRNAs (21-24 nt) dsRNA->siRNA Dicer-like enzymes RISC RISC Loading siRNA->RISC AGO protein binding mRNAcleavage PDS mRNA Cleavage RISC->mRNAcleavage Sequence-specific targeting Phenotype Photo-bleaching Phenotype mRNAcleavage->Phenotype Loss of carotenoid synthesis

VIGS Vector Systems and Optimization Parameters

Comparative Analysis of Viral Vectors for VIGS

Various viral vectors have been engineered for VIGS applications, each with distinct advantages and limitations. RNA virus-based vectors generally replicate in the cytoplasm and offer efficient systemic spread, while DNA virus-based vectors require nuclear replication and may induce more persistent silencing. Among these, the Tobacco Rattle Virus (TRV) system has emerged as particularly valuable due to its broad host range, efficient movement through vascular tissues, and ability to target meristematic tissues [3] [4] [2]. TRV has a bipartite genome requiring two vector components: TRV1 encodes replicase and movement proteins, while TRV2 contains the coat protein and serves as the insertion site for target gene fragments [4] [2].

Other notable VIGS vectors include Barley Stripe Mosaic Virus (BSMV) for monocot species, Tomato Mosaic Virus (TMV), Cucumber Mosaic Virus (CMV), and various geminiviruses such as Cotton Leaf Crumple Virus (CLCrV) [5] [2]. The selection of an appropriate vector depends on multiple factors including host range, silencing efficiency, symptom severity, and duration of silencing. For instance, BSMV has been successfully used in barley and wheat, while TRV demonstrates exceptional efficiency in Solanaceous crops like tomato, pepper, and tobacco [5] [2].

Table 2: Comparison of Major Viral Vectors for PDS VIGS

Vector Virus Type Host Range Silencing Duration Key Advantages
Tobacco Rattle Virus (TRV) RNA virus Broad (Solanaceae, Arabidopsis, woody species) 3-6 weeks Efficient systemic spread; mild symptoms; meristem infiltration
Barley Stripe Mosaic Virus (BSMV) RNA virus Monocots (barley, wheat) 2-4 weeks Effective in cereals; moderate symptoms
Tobacco Mosaic Virus (TMV) RNA virus Solanaceae 2-3 weeks Rapid silencing; strong expression
Cucumber Mosaic Virus (CMV) RNA virus Broad (dicots and monocots) 2-4 weeks Wide host range; moderate symptoms
Geminiviruses (CLCrV, ACMV) DNA virus Species-specific 4-8 weeks Longer persistence; nuclear replication
Critical Optimization Parameters for Efficient Silencing

Several technical parameters significantly influence VIGS efficiency and must be optimized for each plant species. The length and position of the insert fragment are crucial, with optimal PDS fragments typically ranging from 100-300 nucleotides. Research in walnut demonstrated that a 255 bp fragment provided higher silencing efficiency (48%) compared to shorter fragments [4]. Similarly, sunflower studies utilized a 193 bp PDS fragment containing 11 predicted siRNA sites for efficient silencing [3].

Agrobacterium infiltration parameters significantly impact silencing efficiency, including optical density (OD600) of the bacterial culture, vacuum infiltration pressure and duration, and co-cultivation time. The walnut VIGS protocol determined that OD600 1.5 combined with syringe infiltration yielded optimal results [4], while sunflower optimization found that seed vacuum infiltration followed by 6 hours of co-cultivation produced up to 91% infection efficiency in certain genotypes [3].

Additional critical factors include plant developmental stage (younger tissues generally show better silencing), environmental conditions (temperature, humidity, photoperiod), and host genotype. Studies in sunflower revealed substantial genotype-dependent variation in VIGS efficiency, with infection percentages ranging from 62% to 91% across different cultivars [3]. Similar genotype dependence has been observed in soybean, cassava, citrus, and wheat, highlighting the importance of protocol optimization for specific genetic backgrounds [3].

Table 3: Optimization Parameters for VIGS Efficiency

Parameter Optimal Range Impact on Silencing
Insert Fragment Length 100-300 bp Longer fragments may improve efficiency but can trigger non-specific silencing
Agrobacterium OD600 0.5-2.0 Species-dependent; affects T-DNA transfer without causing tissue damage
Infiltration Method Syringe, vacuum, spraying Affects delivery depth and uniformity; tissue-dependent efficiency
Co-cultivation Time 6-48 hours Longer periods enhance T-DNA transfer but increase overgrowth risk
Plant Growth Temperature 20-25°C Affects viral replication and movement; species-dependent
Plant Developmental Stage Younger seedlings (2-4 leaves) More amenable to silencing with better systemic spread

Detailed VIGS Protocols for Different Plant Species

TRV-Based VIGS Protocol for Solanaceous Species

The TRV-based VIGS protocol has been extensively optimized for Solanaceous plants including tomato, tobacco, and pepper. The process begins with vector construction by cloning a PDS fragment (150-300 bp) into the multiple cloning site of the TRV2 vector using appropriate restriction enzymes or recombination cloning. The recombinant TRV2-PDS plasmid and the helper TRV1 plasmid are then transformed into Agrobacterium tumefaciens strain GV3101 through electroporation or freeze-thaw method [3] [2].

For Agrobacterium culture preparation, single colonies of both TRV1 and TRV2-PDS are inoculated in LB medium containing appropriate antibiotics (kanamycin, gentamicin, rifampicin) and grown at 28°C for 24-48 hours with shaking. The cultures are then pelleted and resuspended in infiltration medium (10 mM MES, 10 mM MgCl₂, 200 μM acetosyringone) to a final OD600 of 0.5-2.0. The TRV1 and TRV2-PDS suspensions are mixed in a 1:1 ratio and incubated at room temperature for 3-4 hours before infiltration [3] [2].

Plant infiltration is typically performed at the 2-4 leaf stage using either syringe infiltration (applying gentle pressure to the leaf underside) or vacuum infiltration (submerging whole seedlings in Agrobacterium suspension and applying vacuum for 2-5 minutes). Following infiltration, plants are maintained under high humidity conditions for 24-48 hours, then transferred to standard growth conditions. PDS silencing phenotypes typically appear within 1-3 weeks post-infiltration, starting as white or yellow patches that expand across leaves and stems [2].

BSMV-Mediated VIGS for Monocot Species (Barley)

For monocot species like barley, BSMV-mediated VIGS has proven highly effective. The protocol involves in vitro transcription of BSMV RNA components, requiring three vectors: pα, pβ, and pγ (modified to contain the target PDS fragment). First, the PDS insert is amplified from genomic DNA using gene-specific primers incorporating appropriate restriction sites, then cloned into the pγ vector. The plasmids pα, pβ, and pγ-PDS are linearized using appropriate restriction enzymes (MluI for pα and pγ, SpeI for pβ), followed by in vitro transcription using the mMessage mMachine T7 transcription kit to produce capped RNAs [5].

Barley seedlings at the 2-leaf stage are mechanically inoculated by rubbing the second leaves with a mixture of the three RNA transcripts (1 μg each) in 50 μL FES buffer (0.1M glycine, 0.06M K₂HPO₄, 1% sodium pyrophosphate, 1% bentonite, 1% celite). Plants are maintained under controlled conditions (22°C, 16/8 h photoperiod, 70% humidity), with photo-bleaching symptoms typically appearing within 7-14 days post-inoculation. This approach has achieved high silencing efficiency in barley cultivars, making it valuable for functional genomics studies in cereals [5].

Walnut VIGS Protocol Using TRV Vectors

Recent research has established an efficient TRV-based VIGS protocol for walnut trees, overcoming challenges associated with woody species. The process uses germinated walnut seeds of cultivars 'Qingxiang' or 'Xiangling' with 3-5 true leaves. The TRV vectors (pTRV1 and pTRV2-PDS containing a 255 bp JrPDS fragment) are transformed into Agrobacterium GV3101, cultured as described previously, and resuspended in infiltration buffer to OD600 1.5 [4].

Three infiltration methods were compared in walnut: spraying, syringe infiltration, and seed vacuum infiltration. The most effective results were achieved using syringe infiltration on leaves, producing photobleaching symptoms with up to 48% silencing efficiency. Following infiltration, plants are maintained at 22-24°C with 16h light/8h dark photoperiods, with silencing phenotypes visible within 2-3 weeks. This protocol enables functional gene analysis in walnut without requiring stable transformation, significantly accelerating gene characterization in this economically important tree species [4].

The following workflow diagram summarizes the key steps in VIGS protocol development:

vigs_workflow Step1 1. Vector Construction (Clone PDS fragment into viral vector) Step2 2. Agrobacterium Transformation (Transform recombinant vectors) Step1->Step2 Step3 3. Plant Preparation (Select appropriate growth stage) Step2->Step3 Step4 4. Inoculation (Syringe, vacuum, or spray method) Step3->Step4 Step5 5. Incubation & Monitoring (Maintain optimal conditions) Step4->Step5 Step6 6. Phenotype Documentation (Photo-bleaching assessment) Step5->Step6 Step7 7. Efficiency Validation (qRT-PCR, imaging) Step6->Step7

Applications, Troubleshooting and Protocol Integration

Research Applications of PDS VIGS

Beyond its role as a visual marker for protocol optimization, PDS silencing has numerous research applications. In functional genomics, PDS serves as an internal control in multiplex VIGS experiments where multiple genes are silenced simultaneously. In sunflower studies, PDS VIGS has been instrumental in optimizing delivery methods and understanding viral movement patterns, revealing that TRV presence isn't necessarily limited to tissues with observable silencing phenotypes [3]. In woody species like walnut, PDS VIGS has enabled the establishment of first-generation VIGS protocols that will facilitate future functional studies on abiotic stress responses and other agronomic traits [4].

The temporal and spatial patterns of PDS silencing also provide insights into viral movement and silencing signal amplification. Time-lapse observations in sunflower demonstrated more active spreading of photo-bleached spots in young tissues compared to mature ones, reflecting developmental regulation of silencing spread [3]. Additionally, PDS VIGS serves as a training tool for newcomers to the technique, providing clear visual feedback on protocol success and enabling rapid optimization across diverse plant systems.

Troubleshooting Common VIGS Issues

Several challenges commonly arise in VIGS experiments that require systematic troubleshooting. Lack of silencing phenotype may result from suboptimal insert design, low viral titer, improper plant growth conditions, or inadequate infiltration technique. Solutions include verifying insert sequence and orientation, optimizing Agrobacterium density, ensuring plants are grown at appropriate temperature (typically 20-25°C), and testing alternative infiltration methods [3] [4].

Excessive viral symptoms that interfere with phenotype interpretation can be addressed by reducing Agrobacterium density, shortening co-cultivation time, or trying alternative viral vectors with milder symptoms like TRV. Patchy or inconsistent silencing may indicate uneven infiltration, while limited systemic spread suggests issues with viral movement that might be overcome by using different plant growth stages or adjusting environmental conditions [3] [2]. Genotype-dependent efficiency remains a significant challenge, particularly in non-model species, necessitating cultivar-specific optimization or the use of multiple genotypes in validation experiments [3].

Integration with Other Technologies and Future Perspectives

VIGS is increasingly being integrated with other molecular technologies to enhance its applications. The combination with CRISPR-based systems offers particular promise, as VIGS can be used for rapid validation of gene function before undertaking more labor-intensive stable transformation. Recent advances in virus-induced epigenetic modifications demonstrate that VIGS can induce heritable DNA methylation changes, potentially leading to stable phenotypes without genomic alteration [1]. This epigenetic dimension significantly expands the potential applications of VIGS in both basic research and breeding.

Future developments in VIGS technology focus on expanding host ranges, particularly in recalcitrant species, improving tissue specificity using engineered viral vectors, and enhancing silencing persistence through integration with RNA stability elements. The combination of VIGS with high-throughput phenotyping platforms and multi-omics approaches will further accelerate functional gene discovery in species with complex genomes and limited transformation capacity [1] [2].

Conclusion

Virus-Induced Gene Silencing of this compound desaturase represents a versatile and powerful approach for functional gene analysis across diverse plant species. The visible photo-bleaching phenotype provides an invaluable marker for protocol optimization, enabling researchers to establish efficient VIGS systems even in recalcitrant species. As reviewed in this article, successful implementation requires careful attention to multiple parameters including vector selection, insert design, inoculation method, and growth conditions. The continuing evolution of VIGS technology, particularly through integration with CRISPR systems and epigenetic modifications, promises to further expand its applications in plant functional genomics and breeding programs.

References

phytoene synthase PSY protein stability issues

Author: Smolecule Technical Support Team. Date: February 2026

PSY Protein Stability: Troubleshooting Guide

The instability of the PSY protein is a common bottleneck. The table below summarizes core challenges and their solutions, drawing from recent studies.

Issue / Symptom Potential Root Cause Recommended Solution Relevant Study / Evidence
Low catalytic activity / yield Instability and high protein turnover rate; lack of required chaperone proteins. Co-express with identified chaperones like Or (Orange) protein [1]. Chaperones stabilize PSY, enhancing carotenoid accumulation [1].
Protein aggregation / misfolding Hydrophobic nature and membrane association requirements not being met [1]. Include galactolipids in purification buffers; ensure proper Mn2+ cofactor [1]. PSY catalytic activity depends on Mn2+ and membrane association [1].
Low heterologous expression Non-optimal codon usage for the host system (e.g., E. coli). Use host-optimized codon genes for heterologous expression. PjPSY1 was successfully cloned and functionally expressed in A. thaliana [2].
Incorrect subcellular localization Protein not trafficked to plastids (chloroplasts/chromoplasts). Verify sequence includes a correct chloroplast transit peptide [2]. The PjPSY1 protein was predicted and confirmed to be localized in chloroplasts [2].
Loss of activity during storage Sensitivity to temperature and oxidative degradation. Use cryoprotectants (e.g., glycerol) for long-term storage at -80°C; add antioxidants to buffers. General best practice for protein storage, inferred from stability focus in research [3] [1].

Experimental Protocols for PSY Analysis

Here are detailed methodologies for key experiments involving the PSY protein.

Cloning and Heterologous Expression of PSY

This protocol is adapted from the successful cloning and functional verification of PjPSY1 from Panax japonicus [2].

  • RNA Extraction & cDNA Synthesis: Use a commercial Plant Total RNA Extraction Kit. Synthesize first-strand cDNA using a reverse transcription kit [2].
  • Gene Amplification (RT-PCR):
    • Primer Design: Design primers based on transcriptome data or known CDS sequences.
    • Reaction Setup:
      • Template: 2 μL cDNA
      • Primers: 1 μL each of forward and reverse (e.g., PjPSY1-F and PjPSY1-R [2])
      • PCR Mix: 12.5 μL of a 2x mix
      • Water: to 25 μL
    • PCR Cycling:
      • 95°C for 5 min (initial denaturation)
      • 30 cycles of: 95°C for 15 s, 58°C for 15 s, 72°C for 30 s
      • 72°C for 8 min (final extension)
      • Hold at 4°C [2]
  • Plant Transformation (Functional Validation):
    • Vector Construction: Clone the purified PCR product into a plant expression vector (e.g., pBI121).
    • Agrobacterium Transformation: Transfer the recombinant plasmid into Agrobacterium tumefaciens (e.g., strain GV3101) using the freeze-thaw method.
    • Plant Infiltration: Transform a model plant like Arabidopsis thaliana via the floral dip method [2].

The following workflow summarizes the key steps for the cloning and functional analysis of a PSY gene:

G start Start: PSY Gene Analysis rna Total RNA Extraction from Plant Tissue start->rna cdna cDNA Synthesis rna->cdna pcr PCR Amplification of PSY CDS cdna->pcr clone Clone into Expression Vector pcr->clone transform Transform Host (E. coli, A. thaliana) clone->transform express Heterologous Expression transform->express analyze Functional Analysis (Carotenoid Quantification) express->analyze

Quantifying Carotenoid Content in Transgenic Plants

This method is used to validate the functional impact of PSY expression.

  • Sample Preparation: Harvest plant tissue (e.g., Arabidopsis leaves or seeds), freeze in liquid nitrogen, and homogenize.
  • Carotenoid Extraction: Extract carotenoids using organic solvents like methanol or acetone. Centrifuge to pellet debris.
  • Analysis via UPLC: Separate and analyze carotenoids using Ultra-Performance Liquid Chromatography (UPLC). This step can identify and quantify specific carotenoids like Violaxanthin and β-carotene [2].
  • Data Analysis: Compare carotenoid profiles and levels between transgenic and wild-type plants to confirm the function of the expressed PSY [2].

Frequently Asked Questions (FAQs)

Q1: Why is PSY considered the most critical enzyme in the carotenoid pathway? PSY catalyzes the first committed and rate-limiting step in carotenoid biosynthesis, converting two molecules of GGPP into phytoene. It is a major control point that determines the total flux into the pathway [1].

Q2: What are the key cofactors and conditions required for PSY enzyme activity? PSY activity is strictly dependent on Mn2+ as a cofactor. Its catalytic function also requires association with galactolipids and plastid membranes [1].

Q3: My transgenic plant shows high PSY transcript levels but no increase in carotenoids. What could be wrong? This is a classic sign of post-translational regulation. The PSY protein is inherently unstable and may be rapidly degraded. Ensure that the protein is correctly localized to the plastids and consider co-expressing stabilizing factors like the Orange (Or) protein [1].

Q4: How can I improve the stability of the PSY protein during purification and storage?

  • During purification: Include galactolipids and Mn2+ in all purification buffers to maintain the enzyme's native conformation and activity [1].
  • During storage: Use cryoprotectants like glycerol, store in small aliquots at -80°C, and avoid repeated freeze-thaw cycles.

Key Principles for Enhancing PSY Stability

  • Leverage Chaperones: The Orange (Or) protein is a key chaperone that directly interacts with PSY, stabilizing it and preventing degradation, thereby dramatically increasing carotenoid accumulation [1].
  • Mind the Environment: The immediate molecular environment, including specific water-mediated hydrogen bonding networks, can be critical for the stability and function of complex proteins. While this was demonstrated for GPCRs, the principle of designing proteins with their solvent environment in mind is a cutting-edge concept that could inform future PSY engineering efforts [4].

References

optimizing phytoene yield in microbial fermentation

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQ)

  • What is phytoene and why is it important? this compound is a colorless 40-carbon carotenoid and the first committed intermediate in the carotenoid biosynthesis pathway. It serves as the direct precursor for producing a wide range of valuable carotenoids like lycopene, beta-carotene, and astaxanthin [1]. Optimizing its microbial production is a crucial step for the efficient manufacturing of these compounds, which are used as nutraceuticals, pharmaceuticals, and food colorants.

  • Which microorganisms are suitable for this compound production? Both native and engineered microorganisms can be used. Native producers include various bacteria (e.g., Exiguobacterium, Rhodococcus) and yeasts (e.g., Rhodotorula toruloides) [2] [3] [4]. Common engineered hosts are Escherichia coli, Saccharomyces cerevisiae, and the oleaginous yeast Yarrowia lipolytica, which is particularly promising due to its high flux towards the key precursor, acetyl-CoA [4] [5].

  • What are the key genes involved in this compound biosynthesis? The key enzyme that catalyzes the synthesis of this compound is This compound synthase (CrtB). It condenses two molecules of geranylgeranyl pyrophosphate (GGPP) to form this compound. The gene encoding this enzyme, crtB, is a primary target for genetic engineering to enhance yield [1] [4].

Troubleshooting Guide: Common Issues and Solutions

Problem Phenomenon Possible Root Cause Recommended Solution
Low this compound Yield Suboptimal concentration of key nutrients (Carbon, Nitrogen) [6] Optimize medium composition using statistical design (e.g., RSM) [1] [7] [6].
Inefficient metabolic flux towards GGPP precursor [5] Overexpress genes in the MVA or MEP pathway; enhance acetyl-CoA supply [5].
Repression by rapidly assimilated carbon (e.g., glucose) [6] Use slowly metabolized carbon sources (e.g., glycerol, lactose) [6].
Suboptimal physical parameters (pH, Temperature) [1] [8] Control pH within optimal range (often neutral to slightly alkaline); optimize temperature [1].
Low Biomass Imbalance in nitrogen or mineral sources [6] Use statistical design to identify and adjust limiting nutrients [1] [9].
Insufficient aeration/agitation for aerobic cultures [8] Increase aeration rate and agitation speed to improve oxygen transfer.
Unwanted By-product Formation Competition from native metabolic pathways [5] Knock out competing genes (e.g., in the β-oxidation pathway for lipids in Y. lipolytica) [5].
Inconsistent Batch Performance Uncontrolled variation in fermentation parameters [8] Implement automated monitoring and control systems for pH, temperature, and dissolved oxygen [8].

Experimental Protocol: A Standard Workflow for Medium Optimization

This protocol outlines a sequential statistical approach, as demonstrated in studies for optimizing metabolites like β-carotene, to systematically enhance this compound yield [1] [9].

1. Preliminary Screening with Plackett-Burman Design (PBD)

  • Objective: To identify which medium components and physical factors significantly impact this compound yield from a large number of variables.
  • Methodology:
    • Select variables to test (e.g., carbon source, nitrogen source, MgCl₂, NaCl, pH, temperature).
    • Design an experiment where each variable is tested at a "low" (-1) and "high" (+1) level.
    • Inoculate and run the fermentation for each experimental run.
    • Analyze the data to determine the effect of each factor. Key factors will have a high effect value and a low p-value (e.g., p < 0.05) [1] [9].

2. Path of Steepest Ascent

  • Objective: To rapidly move towards the approximate region of maximum yield before fine-tuning.
  • Methodology:
    • Based on the PBD results, adjust the concentrations of the significant factors in the direction that increases this compound yield.
    • Conduct a series of experiments along this "path" until the yield begins to plateau. This point becomes the new center point for the next optimization step [9].

3. Optimization with Response Surface Methodology (RSM)

  • Objective: To find the optimal levels of the key factors and understand their interactive effects.
  • Methodology:
    • Use a design like Central Composite Design (CCD) or Box-Behnken Design (BBD) with the 3-4 most significant factors identified from the PBD.
    • The experimental data is fitted to a quadratic model. The model's accuracy is checked via ANOVA (e.g., R² value, lack-of-fit test) [1] [9] [6].
    • The model predicts the optimal fermentation conditions (e.g., glucose 1.4 g/L, peptone 26.5 g/L, pH 8.5, temperature 30°C for β-carotene in one study [1]).

Optimization Techniques and Tools

The following table summarizes standard techniques used in fermentation optimization.

Technique Key Principle Primary Application in Fermentation
One-Factor-at-a-Time (OFAT) Varying a single parameter while keeping others constant [7]. Initial, preliminary screening of factors.
Plackett-Burman Design (PBD) Screening design to identify the most significant factors from a large set [1] [6]. Efficiently narrow down critical medium components and physical factors.
Response Surface Methodology (RSM) Models the relationship between multiple factors and the response to find optimal conditions [1] [9] [6]. Fine-tuning concentrations and levels of the most significant factors.
Artificial Neural Network (ANN) & Genetic Algorithm (GA) Machine learning and evolutionary algorithms for modeling and optimizing highly complex, non-linear systems [10] [7] [6]. Advanced optimization for processes with many interacting variables.

Workflow and Pathway Visualization

The following diagram illustrates the logical workflow for the experimental optimization protocol described above.

Experimental Optimization Workflow start Define Variables & Ranges screen Screening Experiment (Plackett-Burman Design) start->screen analyze_screen Analyze Data (Identify Significant Factors) screen->analyze_screen ascent Path of Steepest Ascent analyze_screen->ascent optimize RSM Optimization (Box-Behnken or CCD) ascent->optimize analyze_opt Analyze Model & Predict Optimum optimize->analyze_opt verify Verify Experimentally analyze_opt->verify

This diagram shows the metabolic pathway for this compound biosynthesis and its position in the broader carotenoid pathway, highlighting key engineering targets.

Microbial Carotenoid Biosynthesis Pathway AcetylCoA Acetyl-CoA (Precursor) GGPP Geranylgeranyl Pyrophosphate (GGPP) AcetylCoA->GGPP MEP/MVA Pathway This compound This compound (Target Product) GGPP->this compound CrtB (this compound Synthase) Lycopene Lycopene This compound->Lycopene CrtI (this compound Desaturase) BetaCarotene β-Carotene Lycopene->BetaCarotene Lycopene Cyclase Astaxanthin Astaxanthin BetaCarotene->Astaxanthin Multiple Steps

References

Understanding Cytotoxicity in Carotenoid Production

Author: Smolecule Technical Support Team. Date: February 2026

Cytotoxicity in microbial factories can arise from several sources. Understanding these mechanisms is the first step in troubleshooting.

  • Intermediate Metabolites: The accumulation of geranylgeranyl pyrophosphate (GGPP) and other isoprenoid precursors can cause membrane disruption or feedback inhibition, stunting cell growth and reducing final product yield [1].
  • Metabolic Burden: The heterologous expression of multiple enzymes (GGPPS, PSY, PDS) places a high metabolic load on the host organism, diverting resources from essential cellular processes and leading to oxidative stress [2].
  • Product Toxicity: The accumulation of hydrophobic carotenoids like phytoene and its derivatives (e.g., lycopene, astaxanthin) can disrupt cell membrane integrity and function [1].

Troubleshooting Guide: Reducing Cytotoxic Effects

Here are specific strategies to identify and mitigate cytotoxicity in your production system.

Troubleshooting Area Specific Issue Proposed Solution Key Benefit
Host & System Engineering Metabolic burden & intermediate toxicity Implement a cell-free system using purified enzymes or crude extracts [2]. Bypasses cellular toxicity; allows precise control [2].
Toxicity in microbial hosts Screen enzyme homologs from different species (e.g., Thermus thermophilus PSY) for better compatibility and solubility [2]. Redects metabolic burden; improves pathway efficiency [2].
Pathway Optimization Accumulation of cytotoxic intermediates (GGPP) Fine-tune the expression of CrtE (GGPPS) and CrtB (PSY) to balance flux [2] [1]. Prevents intermediate accumulation; directs carbon to this compound [2] [1].
Low yield and high stress Engineer a microbial host with a hybrid MVA pathway to enhance precursor supply (IPP/DMAPP) [2]. Increases carbon flux; reduces stress on native metabolism [2].
Process Control Oxidative stress during fermentation Optimize culture conditions (e.g., controlled oxygenation, substrate feeding) to minimize reactive oxygen species (ROS) [1]. Maintains cell viability; supports high-density fermentation [1].

Recommended Experimental Protocols

Cell-Free System Construction and Optimization [2]

This protocol is ideal for pathway prototyping and avoiding cellular toxicity.

  • Key Steps:
    • Gene Cloning: Clone genes for key enzymes (crtE, crtB, crtI) into appropriate expression vectors. Screen homologs from different species (e.g., Deinococcus wulumuqiensis, Thermus thermophilus) for optimal performance.
    • Enzyme Production: Express and purify the enzymes, or prepare crude cell extracts from E. coli BL21(DE3) harboring the expression plasmids.
    • In Vitro Reaction Assembly: Set up the cell-free reaction mixture containing substrates (IPP, DMAPP, or GGPP), cofactors (ATP, NADPH), and metal ions (Mg²⁺) in a suitable buffer.
    • Monitoring & Optimization: Incubate the reaction and monitor lycopene (or this compound) production spectrophotometrically. Optimize parameters like enzyme ratios, pH, temperature, and substrate concentrations.

The following diagram illustrates the logical workflow for developing a cell-free production system.

Start Start: Pathway Prototyping A Clone crtE, crtB, crtI genes Start->A B Screen enzyme homologs (e.g., Thermus thermophilus) A->B C Produce Enzymes B->C C1 Purified Enzyme Path C->C1 C2 Crude Extract Path C->C2 D1 Purify individual enzymes C1->D1 D2 Prepare E. coli crude extract C2->D2 E Assemble Cell-Free Reaction D1->E D2->E F Optimize & Monitor E->F

Cytotoxicity and Cell Viability Assessment [3]

Routinely assay cell health to identify cytotoxic conditions during strain development and fermentation.

  • Principle: Measures metabolic activity of cells as an indicator of viability. Viable cells reduce the tetrazolium salt MTT to a purple formazan product.
  • Procedure:
    • Cell Preparation: Culture your production organism (e.g., yeast, bacteria) in a 96-well plate under test conditions.
    • Incubation with MTT: Add MTT reagent to each well and incubate for a few hours.
    • Solubilization: Carefully remove the medium and add a solvent (e.g., DMSO) to dissolve the formed formazan crystals.
    • Measurement: Measure the absorbance at 570 nm using a plate reader. The signal intensity correlates with the number of viable cells.
  • Advantages: Inexpensive, well-established, and suitable for high-throughput screening.
  • Disadvantages: Can yield false positives/negatives if test compounds interfere with the assay; formazan crystals are insoluble and require a solubilization step [3].

Frequently Asked Questions (FAQs)

Q1: What are the primary advantages of using a cell-free system over in vivo fermentation for this compound production? Cell-free metabolic engineering (CFME) circumvents cell walls and membranes, eliminating cytotoxicity as a limiting factor. It allows for precise control over the reaction environment, faster reaction rates, and direct monitoring of pathway efficiency without the complexity of cellular regulation [2].

Q2: Why is this compound Synthase (PSY) often a primary target for metabolic engineering? PSY catalyzes the first committed and rate-limiting step in the carotenoid pathway. Its activity directly controls the carbon flux into the pathway. Engineering PSY through expression tuning, using more efficient homologs, or improving its stability with chaperones can dramatically increase this compound and total carotenoid yield [4].

Q3: Besides cell-free systems, what other strategies can help manage the cytotoxicity of pathway intermediates? A key approach is modular pathway engineering. This involves balancing the expression of upstream enzymes (like GGPPS) with PSY to ensure that GGPP is efficiently converted to this compound without accumulating to toxic levels. Fine-tuning the expression of these genes using synthetic promoters and ribosome binding sites is a common strategy [2] [1].

References

improving phytoene membrane association and catalytic efficiency

Author: Smolecule Technical Support Team. Date: February 2026

Key Factors for PSY Membrane Association & Catalytic Efficiency

The table below summarizes the essential elements that influence the functionality of Phytoene Synthase (PSY), the key rate-limiting enzyme in carotenoid biosynthesis.

Factor Role & Function Experimental Evidence/Notes
Mn2+ Cofactor [1] Essential catalytic cofactor. Regulates competition for the GGPP substrate with other enzymes in the plastid. [1] Use in enzyme assays; strict dependence identified. [1]
Galactolipid & Membrane Association [1] Required for catalytic activity. PSY is a membrane-associated enzyme. [1] A specific requirement for the catalytic activity of PSY. [1]
Protein Chaperones [1] Crucial for maintaining PSY stability and function within plastids. Unstable PSY proteins have a high turnover rate. [1] Identified in various plants (e.g., Arabidopsis, pepper). Chaperones prevent aggregation/inactivation. [1]
Enzyme Source (Bacterial CrtI) [2] Bacterial CrtI is a single, versatile enzyme that catalyzes multiple desaturation steps. Its kinetic properties (reaction rates, binding constants) determine the profile of carotenes produced. [2] Expressed in heterologous systems like E. coli. Performance depends on evolutionary lineage and host environment. [2]

Experimental Workflow for PSY Optimization

Based on the general principles, here is a proposed workflow to diagnose and troubleshoot issues with PSY performance in your experiments. You can use this diagram to identify potential bottlenecks in your system.

cluster_cofactor Cofactor Check cluster_membrane Membrane Environment cluster_stability Protein Stability cluster_source Enzyme Selection start Low this compound/\nCarotenoid Yield cofactor_check Verify Mn²⁺ availability\nin reaction buffer or growth media start->cofactor_check membrane_check Ensure proper galactolipid\ncontent & membrane integrity start->membrane_check stability_check Test PSY stability &\nturnover rate start->stability_check source_check Screen PSY orthologs or\nengineer bacterial CrtI start->source_check cofactor Supplement & Chelate Mn²⁺ end Problem Resolved cofactor->end Re-test Yield cofactor_check->cofactor membrane Optimize Membrane Association membrane->end Re-test Yield membrane_check->membrane stability Co-express with\nChaperone Proteins stability->end Re-test Yield stability_check->stability source Select & Engineer PSY/CrtI source->end Re-test Yield source_check->source

Troubleshooting Guide & FAQs

Here are some common specific issues and actions you can take based on the workflow above.

  • Problem: Low catalytic activity in a purified enzyme assay.

    • Potential Cause & Solution: The reaction buffer may lack the essential Mn2+ cofactor. Ensure your assay includes sufficient Mn2+ and avoid chelating agents that might sequester it. [1]
  • Problem: Poor PSY performance in a heterologous host (e.g., E. coli, yeast).

    • Potential Cause & Solution: The enzyme may be misfolding, aggregating, or failing to associate with host membranes. Consider co-expressing known chaperone proteins specific to your PSY ortholog. Furthermore, verify that the host's membrane lipid composition is compatible with PSY's requirement for galactolipids. [1]
  • Problem: Inefficient carbon flux or unexpected side products.

    • Potential Cause & Solution: In engineered pathways, competition for the GGPP substrate can limit this compound production. The presence of Mn2+ is known to help regulate this competition in favor of PSY. Alternatively, for pathways aiming for products beyond this compound, consider using a bacterial CrtI enzyme, which can be more efficient as it handles multiple desaturation steps. Be aware that the carotene product profile is influenced by the CrtI's kinetic properties and its competition with downstream enzymes like cyclases. [2]
  • Problem: Inconsistent results between different expression systems.

    • Potential Cause & Solution: This is expected. Bacterial systems are prokaryotic and often easier to engineer, while plant systems are more complex. Bacteria are generally superior for production due to faster growth, easier genetic modification, and simpler cell walls for product extraction. [3] Choose your system based on your goal: speed and yield (bacteria) versus studying a native process (plant system).

Important Note on Research Gaps

The strategies above are derived from fundamental plant and microbial biology research. The field is advancing rapidly, particularly with the integration of synthetic biology and artificial intelligence for designing and optimizing biological systems. [4]

For the most cutting-edge experimental protocols, I highly recommend conducting a more targeted literature search in scientific databases for recent papers on "directed evolution of PSY," "flux control in carotenoid pathways," or "engineered microbial production of carotenoids," which are likely to contain the detailed, step-by-step methodologies you require.

References

Rate-Limiting Steps & Key Enzymes in Carotenoid Biosynthesis

Author: Smolecule Technical Support Team. Date: February 2026

The carotenoid pathway involves several enzymatic steps, with a few key ones acting as major regulatory control points. The table below summarizes the primary rate-limiting enzymes and the consequences of their manipulation.

Enzyme Gene(s) Catalytic Step Effect of Upregulation/Enhancement
Phytoene Synthase (PSY) PSY (plants), crtB (bacteria) Condenses two GGPP molecules to form 15-cis-phytoene [1] [2] Considered the major rate-limiting step; enhancement directly increases total carotenoid flux and yield [1] [2].
Lycopene β-Cyclase LCYB (plants), crtY (bacteria) Converts lycopene to β-carotene [2] Increased expression can push flux toward β-carotene and downstream xanthophylls [3] [2].
1-Deoxy-D-Xylulose-5-Phosphate Synthase (DXS) DXS First committed step of the MEP pathway, producing IPP/DMAPP precursors [4] A rate-limiting step for the entire pathway; upregulation increases precursor supply, boosting carotenoid levels [4].
Carotenoid Isomerase (CRTISO) CRTISO, Z-ISO Isomerization steps converting cis-phytoene to all-trans-lycopene [3] [2] In apples, expression was a significant predictor of final carotenoid accumulation, indicating a potential bottleneck [3].

Troubleshooting Common Experimental Challenges

Here are answers to frequently asked questions that arise when engineering the carotenoid pathway.

FAQ 1: My system produces low total carotenoid yield. How can I increase the overall flux?

  • Problem: The most common bottleneck is at the beginning of the pathway.
  • Solution:
    • Overexpress PSY: As the primary rate-limiting enzyme, enhancing PSY expression is the most effective strategy to boost flux into the pathway [1]. Be aware that in plants, PSY is highly unstable and may require co-expression with chaperone proteins like OR (Orange) to stabilize it and increase its activity [1].
    • Amplify Precursor Supply: The MEP pathway provides the essential building blocks IPP and DMAPP. Overexpressing DXS, the first and rate-limiting enzyme of the MEP pathway, can significantly increase the pool of precursors available for carotenoid synthesis [4].
    • Increase Sink Capacity: Carotenoids accumulate in plastids. In plants, inducing the transition from chloroplasts to chromoplasts creates a larger "sink" for storage, preventing feedback inhibition and allowing for higher accumulation. The Or gene is a key regulator of this process [3].

FAQ 2: I want to enhance the production of a specific carotenoid (e.g., β-carotene), but get unwanted intermediates or byproducts.

  • Problem: The metabolic flux is not efficiently directed toward your desired end product.
  • Solution:
    • Manipulate Branch Points: To enhance β-carotene, overexpress LCYB to channel more lycopene into the β,β-branch [2]. Simultaneously, consider silencing or using inhibitors of LCYE (Lycopene ε-Cyclase) to reduce competition from the α-carotene branch [3].
    • Reduce Degradation or Competition: Carotenoid cleavage dioxygenases (CCDs) degrade carotenoids to form apocarotenoids. Knocking down CCD expression can prevent the loss of valuable carotenoid products [3].

FAQ 3: My engineered strain shows poor growth or stability after metabolic engineering.

  • Problem: Metabolic burden or imbalance causes stress, reducing fitness.
  • Solution:
    • Use Inducible Promoters: Instead of constitutive overexpression, use inducible or tissue-specific promoters to express rate-limiting enzymes only when needed, reducing continuous stress on the host [2].
    • Apply Adaptive Laboratory Evolution (ALE): As demonstrated with Blakeslea trispora, serially passaging strains under a selective pressure (e.g., a carotenoid inhibitor) can force the evolution of robust, high-producing strains with upregulated endogenous carotenogenic genes (hmgR, carRA, carB) [5].
    • Employ Synthetic Gene Clusters: In microbial systems, assembling all pathway genes into a single operon can improve stability and coordinate expression [2].

Advanced Experimental Protocol: Adaptive Laboratory Evolution (ALE)

This protocol, adapted from a 2025 study, uses chemical stress to evolve strains for enhanced β-carotene production [5].

Objective: To generate a strain of Blakeslea trispora with enhanced β-carotene yield through long-term adaptation to acetoacetanilide stress.

Materials:

  • Strains: Wild-type and/or mutant strains of B. trispora.
  • Media: Solid CM17 medium [5].
  • Stressor: Acetoacetanilide stock solution (e.g., 2000 mg/L in DMSO).
  • Equipment: Sterile benches, incubator at 28°C, materials for spore harvesting.

Workflow Diagram

Start Start: Determine Minimum Inhibitory Concentration (MIC) A Inoculate spores on medium containing 800 mg/L acetoacetanilide Start->A Repeat cycle B Incubate at 28°C for 5 days A->B Repeat cycle C Harvest ~10⁶ spores B->C Repeat cycle D Transfer to fresh medium with SAME concentration C->D Repeat cycle E Repeat 8 transfers at this concentration D->E Repeat cycle F Increase acetoacetanilide concentration by 100 mg/L E->F Repeat cycle G Continue for 95+ serial transfers over 16 months E->G After 8 transfers F->A Repeat cycle H Select darkest orange colonies for analysis G->H

Procedure:

  • Tolerance Determination: First, determine the minimum concentration of acetoacetanilide that significantly inhibits (but does not prevent) the growth of your wild-type strain (e.g., 800 mg/L) [5].
  • Initial Inoculation: Inoculate spores onto solid CM17 medium containing the starting concentration of acetoacetanilide.
  • Serial Transfer: After incubation, harvest spores and transfer them to a fresh plate with the same concentration of stressor. Repeat this process 8 times to ensure full adaptation at that concentration [5].
  • Increase Stress: After 8 successful transfers, increase the acetoacetanilide concentration by 100 mg/L and repeat the serial transfer process.
  • Long-Term Evolution: Continue this cycle for many generations (e.g., 95 transfers over 16 months, up to a final concentration of 2000 mg/L) [5].
  • Strain Selection: At the endpoint, select colonies exhibiting the most intense dark orange pigmentation. Validate β-carotene production using quantitative methods (HPLC) and analyze upregulated genes (qRT-PCR) like hmgR, carRA, and carB [5].

Future Directions and Advanced Techniques

The field is moving beyond simple overexpression. Here are some cutting-edge approaches:

  • CRISPR-Based Engineering: Use CRISPR/Cas for precise base editing or to integrate transgenes into genomic "safe harbors" for stable, high-level expression without disrupting native genes [2].
  • Plastid Engineering: Convert leaf chloroplasts into chromoplasts to create a much larger storage sink for carotenoids, a strategy that could revolutionize carotenoid levels in green tissues [2].
  • Optimized Enzyme Variants: Use directed evolution to develop novel PSY or other enzyme variants with higher catalytic efficiency and stability [1].

I hope this technical support guide provides a solid foundation for your experiments. The field is advancing rapidly, with new regulatory mechanisms and engineering strategies being discovered regularly [6].

References

Comprehensive Technical Support Guide for Phytoene Extraction from Food Matrices

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Phytoene Content in Food Matrices

The following table summarizes this compound concentrations found in various food sources, providing reference points for expected yields:

Table 1: this compound Content in Common Food Sources

Food Source This compound Content (mg/100g) Phytofluene Content (mg/100g) Key Characteristics
Carrot 7.3 1.7 Highest this compound content among common foods
Apricot 2.8 0.6 Significant source among fruits
Commercial Tomato Juice 2.0 1.0 Processing increases concentration
Orange 1.1 0.04 Moderate this compound source
Tomato Paste 8.36* 3.63* Dehydration during processing concentrates carotenoids
Watermelon Not specified Not specified Major contributor to dietary intake

*Data obtained from [1] - other values from [2]

The major contributors to dietary intake of this compound and phytofluene in the Spanish population were identified as carrots, tomatoes, oranges/orange juice, apricots, and watermelon, with vegetables supplying approximately 81% of total this compound intake [2]. Processing methods like conversion to tomato paste significantly increase concentration due to dehydration.

Experimentally Validated Extraction Protocols

Standardized Extraction Method for Plant Tissues

This protocol has been optimized for various fruits and vegetables and represents the current methodological standard:

  • Sample Preparation: Use fresh or freeze-dried plant material. Remove inedible parts (peel, seeds) before processing. Chop representative samples and freeze-dry immediately. Homogenize into a fine powder [2].

  • Extraction Process:

    • Weigh 50 mg of homogenized freeze-dried powder in triplicate
    • Add 1 mL extraction solvent (ethyl acetate/dichloromethane, 1:1 v/v)
    • Vortex vigorously until fully mixed
    • Add 700 µL water and centrifuge at 18,000× g for 5 minutes
    • Recover the colored organic fraction
    • Repeat extraction with 500 µL dichloromethane until all color is extracted
    • Pool organic fractions and evaporate to dryness under vacuum [2]
  • Saponification Conditions: Required for samples with high carotenoid ester content (most fruits except carrot, sweet potato, watermelon, tomato, and green vegetables):

    • Redissolve dried extract in 500 μL dichloromethane
    • Treat with 500 μL methanolic KOH (30%, w/v)
    • Incubate overnight under nitrogen atmosphere, dim light, at room temperature
    • Wash organic phase with NaCl 5% until neutral pH [2]
Ultrasound-Assisted Extraction for Microalgae

This advanced method provides higher efficiency for algal biomass:

  • Sample Preparation: Use spray-dried or solar-dried microalgae (Spirulina platensis). Spray-dried samples typically yield higher carotenoid content due to less aggregation [3].

  • Optimal Parameters:

    • Solvent: 2-methyltetrahydrofuran (2-MeTHF) - a green biosolvent with excellent carotenoid affinity
    • Equipment: Probe sonicator
    • Frequency: 20 kHz
    • Amplitude: 30%
    • Treatment time: 2 minutes
    • Temperature: Controlled (not specified, but maintain below 40°C) [3] [4]
  • Procedure:

    • Centrifuge algal cultures harvested during exponential growth phase
    • Resuspend in appropriate culture medium
    • For this compound enrichment, incubate with 1-10 µg/mL norflurazon for 48-72 hours
    • Apply ultrasound-assisted extraction with parameters above
    • Centrifuge and transfer supernatant
    • Repeat until sample shows no color
    • Concentrate using rotary evaporation [4]

Advanced HPLC Analysis Conditions

Optimal Chromatographic Separation

Table 2: HPLC Conditions for this compound Analysis

Parameter Recommended Conditions Alternative Options
Column C30 reverse-phase (3 µm, 150 × 4.6 mm) C18 columns (less resolution for isomers)
Mobile Phase Methanol, methyl-tert-butyl ether (MTBE), and water Acetonitrile-based systems
Gradient Linear gradient starting with methanol/water (98:2) followed by methanol/water (95:5) and MTBE Binary gradients of methanol/MTBE
Flow Rate 1 mL/min 0.3-2.0 mL/min depending on column
Temperature 20°C 13-38°C (lower for isomer separation)
Detection DAD at 285 nm (this compound), 348 nm (phytofluene) MS detection for confirmation
Runtime 20 minutes (rapid method) Up to 45-100 minutes (complex matrices)
Injection Solvent Ethyl acetate or MTBE:MeOH (2:3 for green tissues, 3:1 for fruits) Dichloromethane, tetrahydrofuran

The C30 column provides superior separation of geometrical isomers compared to C18 columns, though it may require longer run times [5] [6] [7]. For this compound and phytofluene, specific detection wavelengths must be used rather than the 440-470 nm range typical for most colored carotenoids [7].

Method Validation Parameters

For quantitative analysis, ensure your method meets these validation standards:

  • Linearity: R² = 0.999 or better [2]
  • Limit of Detection: 0.002 µg for this compound [2]
  • Limit of Quantification: 0.007 µg for this compound [2]
  • Recovery: 91-99% for carotenoids in biological samples [8]
  • Precision: Relative standard deviation of intra-day and inter-day variability should be below 6% [8]

Troubleshooting Common Experimental Issues

Problem: Low this compound Recovery from Samples

Possible Causes and Solutions:

  • Incomplete cell disruption: For microalgae and tough plant tissues, increase ultrasound intensity or use a combination of mechanical disruption methods. Verify cell disruption under microscope.
  • Suboptimal solvent selection: 2-MeTHF has demonstrated excellent affinity for carotenoids as a green solvent alternative. For traditional solvents, ensure proper polarity matching - this compound is hydrophobic but less so than more conjugated carotenoids [3].
  • Oxidative degradation during extraction: Always work under dim light, use antioxidant additives (e.g., BHT, ascorbic acid), maintain inert atmosphere (N₂ blanket), and process quickly at lower temperatures [9].
  • Inefficient saponification: For ester-rich samples, extend saponification time or increase KOH concentration. Verify complete saponification by TLC before HPLC analysis [2].
Problem: Poor Chromatographic Separation

Possible Causes and Solutions:

  • Column selection issues: C30 columns are essential for resolving cis/trans isomers of carotenoids. C18 columns may not adequately separate lutein and zeaxanthin from other carotenoids [5] [6].
  • Inappropriate mobile phase pH: Use buffer modifiers like ammonium acetate for better peak shape. Avoid pH extremes that can damage stationary phase [6].
  • Sample solvent incompatible with mobile phase: Dissolve samples in a mixture of mobile phase solvents (MTBE:MeOH) rather than strong solvents that can cause peak broadening [5].
  • Column temperature fluctuations: Maintain stable temperature (20°C recommended) as temperature significantly affects carotenoid separation [5].
Problem: Inconsistent Quantitative Results

Possible Causes and Solutions:

  • Incorrect standard preparation: this compound standards are particularly susceptible to isomerization and oxidation. Prepare fresh standards regularly and store under inert atmosphere at -20°C [7].
  • Variable extraction efficiency: For comparative studies, maintain consistent sample particle size, solvent-to-solid ratio, and extraction time. Ultrasound-assisted extraction provides more reproducible results than manual extraction [3].
  • Detection wavelength issues: Use specific wavelengths for this compound (285 nm) and phytofluene (348 nm) rather than generic carotenoid wavelengths [7].
  • Internal standard omission: Use appropriate internal standards such as parared for HPLC-MS analysis to normalize recovery variations [8].

Frequently Asked Technical Questions

Q: Why should I specifically quantify this compound and phytofluene when they're colorless and often ignored?

A: Despite being colorless, these carotenoid precursors are present in significant quantities in commonly consumed foods and have demonstrated unique bioactivities including lifespan extension in model organisms, protection against amyloid-β toxicity (relevant to Alzheimer's disease), and antioxidant properties [1] [4]. They also show high bioavailability and tissue accumulation in humans, making them nutritionally relevant.

Q: What is the most critical factor in obtaining accurate this compound quantification?

A: The single most critical factor is protection against degradation during extraction and analysis. This compound is particularly susceptible to oxidation and isomerization due to its less conjugated system. Work under yellow or red light, use oxygen-free environments, add antioxidants, and maintain low temperatures throughout the process [9] [7].

Q: Can I use the same extraction and detection methods for this compound as for other carotenoids like β-carotene or lycopene?

A: While basic extraction principles are similar, key differences include:

  • Specific detection wavelengths (285 nm for this compound vs. 454 nm for β-carotene)
  • Different retention behavior in HPLC due to lower hydrophobicity
  • Potentially different stability profiles during saponification Always validate methods specifically for this compound rather than assuming generalized carotenoid protocols will suffice [7].

Q: How do I handle the challenge of limited commercial standards for this compound?

A: When commercial standards are unavailable or prohibitively expensive, you can:

  • Purify this compound from natural sources rich in this compound (e.g., norflurazon-treated microalgae, specific tomato varieties)
  • Use theoretical slope coefficients based on molar extinction coefficients
  • Cross-validate with standardized reference materials when available [7]

Experimental Workflow Visualization

The following diagram illustrates the complete this compound extraction and analysis workflow:

phytoene_extraction_workflow This compound Extraction and Analysis Workflow cluster_sample_prep Sample Preparation Details cluster_extraction Extraction Options sample_prep Sample Preparation extraction Extraction Process sample_prep->extraction fresh_samples Fresh or freeze-dried plant material ester_decision High carotenoid ester content? extraction->ester_decision traditional Traditional: Ethyl acetate/DCM saponification Saponification (if needed) concentration Concentration & Drying saponification->concentration hplc_analysis HPLC-DAD Analysis concentration->hplc_analysis data_analysis Data Analysis & Quantification hplc_analysis->data_analysis ester_decision->saponification Yes ester_decision->concentration No remove_parts Remove inedible parts (peel, seeds) fresh_samples->remove_parts homogenize Homogenize to fine powder remove_parts->homogenize ultrasound Ultrasound-assisted: 2-MeTHF solvent

References

handling phytoene photosensitivity in experimental procedures

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Phytoene Photosensitivity

This compound is a colorless carotenoid that strongly absorbs light in the UV region, particularly in the UVA and UVB ranges (approximately 260-350 nm) [1]. When exposed to this light, its photoexcited molecules can degrade or generate harmful reactive oxygen species (ROS) like singlet oxygen [2]. This can lead to experimental artifacts such as sample degradation, inaccurate pigment quantification, and compromised cell viability in biological studies [3] [2].

Standard Operating Procedure: Working with this compound

Here is a recommended workflow to minimize photodegradation risks, summarized from researcher experiences [3] [2]:

  • Lighting Conditions: Perform all procedures under UV-free light sources. Green safelights or dim red LEDs are suitable. Avoid standard fluorescent and incandescent lights, which emit UV wavelengths [3] [2].
  • Labware: Use amber glass or plastic vessels for sample storage and processing. As an alternative, wrap clear containers with aluminum foil or UV-filtering film [1].
  • Work Environment: Keep samples in closed cabinets or drawers when not in active use. Draw curtains in the lab if working near windows.

Experimental Setup & Validation

Light Sources and Filters

If light exposure is part of your experimental design, control it precisely.

Light Type Wavelength Range Penetration/Effect Suitability for this compound Studies
UVA 320-400 nm Deep dermal penetration [1] High Risk - Major contributor to photoxicity [2]
UVB 290-320 nm Mostly epidermal [1] High Risk - 1000x stronger at causing damage than UVA [2]
Solar Simulator Mimics full solar spectrum Adjustable with filters Use with Caution - Must use filters to attenuate cytotoxic UVB [2]
Green Light ~495-570 nm Low energy Safe - Recommended for safe lighting [3]
Protocol: Testing for Photosensitivity

This assay helps determine if your this compound samples are experiencing light-induced damage.

G Sample Preparation Sample Preparation Divide Aliquots Divide Aliquots Sample Preparation->Divide Aliquots Result Interpretation Result Interpretation Dark Control Dark Control Divide Aliquots->Dark Control  Keep in complete darkness Light-Exposed Light-Exposed Divide Aliquots->Light-Exposed  Expose to controlled light Analyze & Compare Analyze & Compare Dark Control->Analyze & Compare Light-Exposed->Analyze & Compare  e.g., HPLC, cell viability Analyze & Compare->Result Interpretation

  • Procedure:
    • Sample Preparation: Prepare identical aliquots of your this compound sample.
    • Light Exposure: Expose one set of aliquots to a controlled, relevant light dose (e.g., using a solar simulator with filters for 50 minutes to achieve 5 J/cm² of UVA, a non-cytotoxic but activating dose) [2]. Keep the control set in complete darkness.
    • Analysis: Compare both sets using your primary analytical method (e.g., HPLC for carotenoid quantification [3], cell viability assays [2], or spectroscopy).
  • Interpretation: A significant reduction in this compound concentration or biological activity in the light-exposed sample compared to the dark control confirms photosensitivity is affecting your experiment.

Troubleshooting Common Problems

Problem Possible Cause Solution
Unexpected this compound degradation during analysis Inadequate protection from room lighting during lengthy procedures. Use amber vials for HPLC; shorten sample processing time; install UV filters on microscope lights.
Poor growth/viability of this compound-accumulating cell lines Photo-toxicity from ambient light damaging cells or the this compound they contain. Grow cultures in complete darkness [3]; plate cells for assays under safe light.
Inconsistent results between experiments Variable, uncontrolled light exposure in the lab. Standardize lighting protocol; use a dedicated, darkroom-style workspace for all this compound-related work.

References

optimizing Manganese cofactor concentration for PSY activity

Author: Smolecule Technical Support Team. Date: February 2026

Manganese Cofactor in PSY Catalysis: A Technical Overview

Phytoene Synthase (PSY) is the primary rate-limiting enzyme in the carotenoid biosynthesis pathway. Its enzymatic activity is strictly dependent on the Mn²⁺ cofactor, which regulates PSY's competition with other GGPP-consuming enzymes within plastids [1]. The catalytic process involves a bifunctional reaction where two molecules of geranylgeranyl diphosphate (GGPP) are condensed to form 15-cis-phytoene [1].

The diagram below illustrates the core catalytic workflow of PSY and the point of Mn²⁺ involvement.

psy_workflow GGPP1 GGPP Molecule PSY PSY Enzyme GGPP1->PSY GGPP2 GGPP Molecule GGPP2->PSY Mn2 Mn²⁺ Cofactor Mn2->PSY  Binds & Activates Prephytoene_PP Prethis compound Diphosphate This compound 15-cis-Phytoene Prephytoene_PP->this compound Reaction 2: Conversion PSY->Prephytoene_PP Reaction 1: Dimerization

Frequently Asked Questions (FAQs)

  • Q1: Why is Mn²⁺ specifically required for PSY activity? The enzymatic activity of PSY is strictly dependent on Mn²⁺ as a cofactor. It is believed that Mn²⁺ helps regulate PSY's competition with other enzymes that also use geranylgeranyl diphosphate (GGPP) as a substrate within plastids [1].

  • Q2: Does Mn²⁺ affect other enzymes in the carotenoid pathway? While Mn²⁺ is crucial for PSY, it's important to note that it can also activate other enzymes, such as DNA polymerases, though often with reduced fidelity [2]. This highlights the importance of metal cofactor specificity. The provided search results do not specify its effect on other carotenoid pathway enzymes like desaturases or cyclases.

  • Q3: Can Mg²⁺ be used as a substitute cofactor for PSY? No. The search results explicitly state that PSY activity is strictly dependent on Mn²⁺ [1]. In contrast, many other plant enzymes, including some DNA polymerases, are universally activated by Mg²⁺ due to its high cellular concentration [2]. Substituting Mg²⁺ for Mn²⁺ is likely to result in a loss of PSY activity.

Experimental Optimization & Troubleshooting Guide

Common Issues and Solutions
Problem Potential Cause Suggested Solution
Low PSY activity / Low this compound yield Non-optimal Mn²⁺ concentration; Use of incorrect metal cofactor (e.g., Mg²⁺) Titrate Mn²⁺ concentration (see protocol below); Verify Mn²⁺ is used instead of Mg²⁺ [1].
Inconsistent activity between preparations Instability of the PSY protein; Variation in Mn²⁺ buffer conditions Include Mn²⁺ in all storage buffers; Consider adding chaperone proteins to stabilize PSY [1].
Inhibition of overall carotenoid flux Competition from other GGPP-consuming pathways Ensure optimal Mn²⁺ levels to favor PSY's access to the GGPP substrate pool [1].
Detailed Protocol: Titrating Manganese Chloride (MnCl₂) Concentration

This protocol is adapted from biochemical studies of PSY and related metalloenzymes [1].

1. Principle: To determine the optimal Mn²⁺ concentration that maximizes PSY catalytic activity by testing a series of concentrations in the enzyme assay.

2. Reagents:

  • Purified PSY enzyme.
  • Assay Buffer (e.g., HEPES or Tris-HCl, pH ~7.5. Note: Optimal pH is enzyme-specific).
  • Substrate: Geranylgeranyl diphosphate (GGPP).
  • Manganese Chloride (MnCl₂) stock solution (e.g., 100 mM).
  • Stop solution (e.g., acetone or other suitable solvent).

3. Procedure:

  • Prepare a master assay mixture containing buffer, GGPP, and a fixed amount of purified PSY.
  • Aliquot the master mixture into separate reaction tubes.
  • Spike each tube with a different volume of MnCl₂ stock to create a concentration gradient. A recommended starting range is 0.05 mM to 5.0 mM.
  • Incubate the reactions at the optimal temperature for a fixed time.
  • Stop the reactions and quantify the product (this compound) using HPLC or spectrophotometry.

4. Expected Results and Analysis: You should observe an increase in PSY activity with rising Mn²⁺ concentration up to an optimal point, after which activity may plateau or decrease due to potential inhibitory effects at high concentrations. Plot the activity versus concentration to find the optimum.

Key Experimental Considerations

When working with Mn²⁺ and PSY, keep these factors in mind:

  • Cofactor Specificity: PSY's requirement for Mn²⁺ over Mg²⁺ is a key feature. Do not assume they are interchangeable [1].
  • Enzyme Instability: Plant PSY proteins are generally unstable and may have a high turnover rate, especially in photosynthetically active tissues. The use of chaperone proteins can be critical for maintaining stability and activity during experiments [1].
  • Cellular Context: In a living system, the intracellular concentration of Mn²⁺ is estimated to be in the micromolar (µM) range, while Mg²⁺ is in the millimolar (mM) range [2]. This should inform the physiologically relevant range for your tests.

References

troubleshooting low phytoene accumulation in transgenic plants

Author: Smolecule Technical Support Team. Date: February 2026

The Core Pathway & Its Key Regulator

Phytoene synthase (PSY) catalyzes the first committed and main rate-determining step in carotenoid biosynthesis, making it the most critical control point [1] [2]. The table below summarizes the core components involved in the initial steps of this compound production.

Component Function / Characteristic Significance for this compound Accumulation
PSY (this compound Synthase) Condenses two GGPP molecules to form 15-cis-phytoene [2]. The major rate-limiting enzyme; its activity is the primary determinant of flux into the pathway [1] [2].
GGPP (Geranylgeranyl pyrophosphate) C20 isoprenoid precursor; substrate for PSY [2]. Limited GGPP availability can restrict PSY activity, creating a metabolic bottleneck.
PIF1 (Transcription Factor) Binds directly to the G-box element in the PSY promoter to repress its transcription [1] [3] [4]. A major negative regulator; its degradation in light is needed to de-repress PSY expression.

Troubleshooting Guide: Key Issues & Solutions

When this compound levels are low, investigate these key areas, starting with the most common problems.

Investigation Area Potential Problem Suggested Experiments & Solutions

| PSY Transgene & Expression | Low or no expression of the introduced PSY gene. | Quantify PSY transcripts via qRT-PCR. Verify promoter functionality (e.g., constitutive vs. inducible, species-specific). Check transgene homozygosity and copy number. | | Upstream Precursor Availability | Limited GGPP pool, creating a substrate bottleneck for PSY [2]. | Co-express genes from the upstream MEP pathway (e.g., DXS). Ensure GGPPS activity is sufficient. | | Negative Regulatory Pathways | Repression of the endogenous PSY promoter by factors like PIF1 [1] [3] [4]. | Grow plants under appropriate light conditions to trigger PIF1 degradation. Use mutants deficient in PIF1 or other PIFs (e.g., pifQ mutant) to de-repress the pathway [1]. | | Post-Translational Regulation | Instability or inhibited activity of the PSY protein. | Investigate the role of the Orange (Or) gene, which can stabilize PSY protein [2]. | | Downstream Metabolic Flux | Rapid conversion of this compound to downstream carotenoids (e.g., lycopene, β-carotene). | Use specific inhibitors like norflurazon (inhibits PDS). Knock out or down downstream genes (e.g., PDS, ZDS) to block the pathway after this compound. |

A Roadmap for Systematic Investigation

For a structured diagnosis, you can follow this experimental workflow to identify the specific bottleneck in your system.

Start Start: Low this compound Accumulation Step1 1. Measure PSY Transcript Level (qRT-PCR) Start->Step1 Step2 2. Is PSY mRNA low? Step1->Step2 Step3 3. Check Transgene & Precursors Step2->Step3 Yes Step4 4. Is PSY Protein Active/Stable? Step2->Step4 No Step5 5. Check Downstream Metabolism Step3->Step5 Sub_Promoter Check: - Promoter activity - Silencing - PIF1 repression Step3->Sub_Promoter Sub_Precursor Check: - GGPP availability - MEP pathway flux Step3->Sub_Precursor Step4->Step5 Sub_Stability Check: - OR protein interaction - Protein turnover Step4->Sub_Stability Sub_Inhibition Check: - PDS activity - Use inhibitors (e.g., norflurazon) Step5->Sub_Inhibition Sub_Transcriptional Investigate Transcriptional Regulation Sub_Promoter->Sub_Transcriptional Sub_PostTrans Investigate Protein-Level Regulation Sub_Stability->Sub_PostTrans Sub_Downstream Investigate Metabolic Drain Sub_Inhibition->Sub_Downstream

Key Experimental Considerations

  • PSY Isoforms: Plant PSY genes often exist as a small family with members that have tissue-specific expression patterns and different enzymatic activities [2]. Ensure you are using the appropriate PSY isoform for your target tissue (e.g., PSY1 for fruits, PSY2 for roots/leaves).
  • Light is Critical: The PIF1-PSY regulatory module is a well-understood light signaling pathway [1] [3] [4]. Always standardize and document your plant growth light conditions, as this is a major environmental factor affecting the baseline expression of your endogenous PSY gene.
  • Beyond Transcription: If PSY transcript levels are high but this compound is still low, the issue likely lies at the protein or metabolic level. Focus on post-translational regulation by the Or protein or a strong drain on the this compound pool by downstream enzymes [2].

References

preventing phytoene oxidation during storage and processing

Author: Smolecule Technical Support Team. Date: February 2026

How to Protect Phytoene During Storage

The stability of this compound, like other carotenoids, is significantly influenced by storage conditions. The core strategy is to minimize its exposure to the factors that drive oxidation. The following table summarizes the key environmental factors to control based on research into carotenoid stability:

Factor Key Finding / Mechanism Practical Recommendation
Temperature Higher temperatures (e.g., 40°C) cause significantly faster degradation of carotenoids like β-carotene compared to 4°C or 20°C [1]. Store this compound extracts or powders at low temperatures, ideally refrigerated or frozen [1].
Oxygen Oxidation is a primary degradation pathway. Carotenoids are major targets for oxidation reactions due to their rapid reaction rates with oxidants [2]. Store under an inert atmosphere (e.g., nitrogen or argon) and use vacuum-sealed packaging [1].
Light Light can induce isomerization and oxidation reactions. Foil packaging provides superior protection compared to transparent packaging [1]. Use opaque, light-blocking containers (e.g., amber glass, foil bags) for storage [1].

Experimental Protocol: Monitoring this compound Stability

To assess the effectiveness of your storage strategies, you can adapt the following methodology used in studies on carotenoid stability.

1. Sample Preparation and Storage

  • Design of Experiments: Prepare identical samples of your this compound-rich extract or product.
  • Storage Conditions: Store these samples under different, controlled conditions to test the impact of each factor. For example:
    • Temperature: 4°C, 20°C, 40°C.
    • Packaging: Vacuum-sealed foil bags vs. non-vacuum sealed transparent bags [1].
  • Sampling: Analyze the this compound content in the samples at regular intervals over a defined period (e.g., every 7 days for 56 days) [1].

2. Analytical Method: Quantification via HPLC High-Performance Liquid Chromatography (HPLC) is the standard method for quantifying this compound and tracking its degradation.

  • Extraction: Lipophilic carotenoids are typically extracted from the sample using organic solvents (e.g., hexane, tetrahydrofuran, acetone) [3] [4].
  • Chromatography: Use a reversed-phase C18 column. A recommended mobile phase is a gradient of acetonitrile/methanol/tetrahydrofuran [3].
  • Detection: this compound is a colorless carotenoid with a maximum absorption in the ultraviolet range. Detection must be performed with a UV/Vis detector set to 286 nm [4]. This is a critical detail, as using the wrong wavelength will fail to detect this compound.
  • Quantification: Calculate the this compound concentration in your samples by comparing the peak areas against a standard curve made from a known this compound standard [1] [4].

The workflow for this stability assessment experiment can be visualized as follows:

cluster_storage Storage Variables start Prepare this compound Samples storage Store Under Different Conditions start->storage analyze Analyze via HPLC storage->analyze temp Temperature storage->temp oxygen Oxygen Exposure storage->oxygen light Light Exposure storage->light result Quantify & Compare Stability analyze->result

Key Technical Considerations for Researchers

  • Inherent Stability Advantage: this compound has a shorter chromophore (3 conjugated double bonds) compared to lycopene (11 conjugated double bonds). This structural difference is thought to make this compound more stable and less photosensitive than its highly conjugated descendants [5] [4]. This is a positive starting point for your stabilization efforts.
  • Production with Stability in Mind: Biotechnological production strategies for this compound often use inhibitors like diphenylamine (DPA) to block its conversion to downstream colored carotenoids [4]. Be aware that residual inhibitors or the specific biological matrix (e.g., fungal or algal cells) from production could influence stability and should be accounted for in your experiments.
  • Beyond Basic Storage: For formulated products (e.g., nutraceuticals, cosmeceuticals), encapsulation is a common and highly effective strategy to shield sensitive compounds from oxygen, light, and moisture [1]. Exploring spray-drying or other encapsulation technologies could be a valuable next step.

Frequently Asked Questions

Q: What is the most critical factor to control for long-term this compound storage? A: While all factors are important, temperature and oxygen are likely the most critical. Research on other carotenoids shows that degradation rates increase dramatically with temperature, and oxidation is a primary chemical pathway for deterioration [1] [2]. A combination of cold storage under vacuum or inert gas is highly recommended.

Q: Why is HPLC with UV detection at 286 nm specified for this compound analysis? A: Unlike the red pigment lycopene, this compound is colorless because its polyene chain has only three conjugated double bonds. This structure causes it to absorb light in the ultraviolet (UV) range, with a characteristic maximum (λmax) at 286 nm [3] [4]. Using the standard visible range (e.g., 450-470 nm) for detection would completely miss the this compound peak.

References

phytoene antioxidant capacity compared to lycopene and beta-carotene

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Antioxidant Data for Lycopene and Beta-Carotene

The table below summarizes experimental findings on the antioxidant mechanisms and relative effectiveness of lycopene and beta-carotene from recent studies.

Carotenoid Reported Antioxidant Mechanism / Effect Experimental Context & Comparison Key Quantitative Findings / Citation

| Lycopene | • Potent singlet oxygen ( [1]) scavenger • Reduces oxidative stress markers (MDA, TBARS) [2] • Suppresses ROS-induced DNA damage [2] | • Human clinical trials, animal studies, in vitro assays • Often compared directly with other antioxidants | • Twice the free radical quenching ability of β-carotene [3]Tenfold greater free radical quenching than α-tocopherol [3] • 30 mg/day for 2 weeks reduced lymphocyte DNA damage in humans [2] | | Beta-Carotene (β-C) | • Free radical scavenging [3] • Provitamin A activity [3] | • Human clinical trials, animal studies, in vitro assays | • Reduced serum malondialdehyde (MDA) at 5-20 mg/day doses in humans [2] • Electrochemical assays show distinct, measurable antioxidant activity [4] | | Phytoene | • In vivo antioxidant activity in yeast model (S. cerevisiae) [5] | • Limited studies; research focuses on bioproduction optimization [5] | • Demonstrated protection of yeast cells against H₂O₂-induced oxidative stress [5] • Lacks direct comparative data against lycopene or beta-carotene |

Detailed Experimental Protocols

For reproducibility, here are the methodologies from key studies cited in the tables.

From [5]: In Vivo Antioxidant Assay in Yeast

  • Objective: To test the protective effect of a this compound-rich carotenoid extract against oxidative stress.
  • Model Organism: Wild-type Saccharomyces cerevisiae EGY48.
  • Induction of Oxidative Stress: Exposure to hydrogen peroxide (H₂O₂).
  • Method: The yeast cells were treated with the this compound-rich extract and then subjected to H₂O₂-induced oxidative stress. The survival rate or growth of the protected yeast cells was compared to that of an untreated control group to quantify the protective, antioxidant effect of the extract.

From [4]: Electrochemical and Spectroscopic Assays

  • Objective: To characterize and compare the antioxidant activity of pure carotenoid standards.
  • Carotenoids Tested: Included β-carotene and lycopene standards, among others.
  • Key Techniques:
    • Cyclic Voltammetry (CV) & Differential Pulse Voltammetry (DPV): These electrochemical methods were performed using a Carbon Paste Electrode (CPE). They measure the redox properties and electron-donating ability of carotenoids, which are fundamental to their antioxidant activity.
    • Spectroscopic Assays:
      • ABTS⁺ Assay: Measures the ability of a compound to scavenge the ABTS cationic radical.
      • FRAP Assay: Measures the ability to reduce ferric ions (Fe³⁺) to ferrous ions (Fe²⁺).
  • Significance: This study provided a direct, multi-method comparison of the antioxidant activity of various carotenoids, including β-carotene and lycopene, under standardized in vitro conditions.

Carotenoid Biosynthesis and Relationship

The following diagram illustrates the biosynthetic pathway that connects this compound, lycopene, and beta-carotene, which is crucial for understanding their structural and functional relationships.

G Geranylgeranyl Diphosphate Geranylgeranyl Diphosphate This compound This compound Geranylgeranyl Diphosphate->this compound  this compound Synthase Lycopene Lycopene This compound->Lycopene  this compound Desaturase 3 Bonds 3 Bonds This compound->3 Bonds Beta-Carotene Beta-Carotene Lycopene->Beta-Carotene  Lycopene Cyclase 11 Bonds 11 Bonds Lycopene->11 Bonds Beta-Carotene->11 Bonds Key Structural Feature: Key Structural Feature: Conjugated Double Bonds: Conjugated Double Bonds:

Research Gaps and Future Directions

The current scientific literature has a clear gap regarding the direct comparison of this compound's antioxidant capacity with its more well-known derivatives. Future research should prioritize:

  • Standardized Comparative Studies: Isolating this compound and testing it alongside lycopene and beta-carotene using the same battery of in vitro (e.g., ABTS, FRAP, DPPH, ORAC) and in vivo models.
  • Mechanistic Elucidation: Determining how this compound's short chromophore (3 conjugated double bonds) influences its reactivity towards different reactive oxygen and nitrogen species compared to lycopene (11 conjugated double bonds).
  • Health Outcome Research: Moving beyond antioxidant capacity assays to investigate the role of this compound in preventing or mitigating oxidative-stress-related diseases in animal models and human studies.

References

comparative kinetics of different phytoene desaturase isoforms

Author: Smolecule Technical Support Team. Date: February 2026

Kinetic Patterns of Phytoene Desaturase Isoforms

The core finding from recent research is that the variation in carotene products synthesized by different this compound desaturase (CrtI) isoforms is governed by evolutionarily linked variations in their desaturation rates and binding constants, rather than a simple on/off switch for a specific number of reactions [1].

The table below summarizes the functional classification and observed activities of selected CrtI enzymes:

Enzyme Classification & Example Reported Activity in Natural Host Observed Activity in Heterologous System Key Kinetic Parameter Influencing Pattern
I4_Pa (e.g., Pantoea ananatis) Catalyzes 4 desaturations (to lycopene) [1] Can catalyze up to 6 desaturations (to tetradehydrolycopene) [1] Variations in reaction rates and substrate binding constants [1]
I3 Enzymes (e.g., Rhodobacter species) Catalyzes 3 desaturations (to neurosporene) [1] Information missing Information missing
I5 Enzymes (e.g., Fungi like Neurospora crassa) Catalyzes 5 desaturations (to didehydrolycopene) [1] Information missing Information missing

A critical factor identified is that the final carotenoid profile in vivo is not determined by CrtI alone. Competition between lycopene cyclase and the this compound desaturases significantly modifies the distribution of carotene intermediates. A CrtI that produces lycopene in a native host might produce tetradehydrolycopene in an engineered system lacking cyclase, indicating that the biological environment is a key determinant of the observed pattern [1].

Experimental Protocol for Kinetic Characterization

The following workflow outlines a standard methodology for comparing the kinetics of different this compound desaturase isoforms, based on the approaches found in the search results.

start Start: Phylogenetic Selection exp Heterologous Expression start->exp Select diverse CrtI isoforms assay In vitro Enzyme Assay exp->assay Express and purify enzymes km Kinetic Analysis assay->km Incubate with this compound substrate comp In vivo Competition Assay km->comp Fit data to Michaelis-Menten model end End: Data Synthesis comp->end Co-express with lycopene cyclase

The key experimental steps involve:

  • Enzyme Selection and Phylogenetic Analysis: Researchers construct a phylogenetic tree using CrtI sequences from various bacteria and fungi for which functional data is available. This ensures the selected isoforms represent different evolutionary clades with potentially different kinetic properties [1].
  • Heterologous Expression and Purification: Selected crtI genes are codon-optimized and expressed in a bacterial system (like E. coli). The enzymes are then purified to homogeneity for in vitro studies. Using a standardized system is crucial for a fair comparison between isoforms [1].
  • In vitro Enzyme Kinetics: The kinetic activity of purified enzymes is analyzed by incubating them with the substrate, this compound. The products are typically extracted and analyzed using methods like HPLC. Kinetic parameters (Michaelis constant ( K_m ) and turnover number ( k_{cat} )) are derived by fitting the data to a classical Michaelis-Menten model [1].
  • In vivo Competition Assay: To understand how CrtI functions in a more complex biological context, the enzymes are expressed in a heterologous host (such as yeast) that has been engineered to contain the entire β-carotene pathway. This allows researchers to observe how the presence of lycopene cyclase competes for intermediates and alters the final carotene profile [1].

How to Proceed with Your Comparison Guide

The search results confirm that kinetic variation between CrtI isoforms is a recognized and active area of research. To build a more complete comparison guide, you could:

  • Consult Specialized Databases: Look for enzyme kinetics databases such as BRENDA to find curated kinetic data for specific, well-studied this compound desaturases.
  • Deepen Literature Search: Perform a more targeted search for papers that focus on the specific isoforms you wish to compare (e.g., CrtI from Pantoea ananatis versus Rhodobacter sphaeroides) using terms like "steady-state kinetics" and "recombinant CrtI purification."

References

phytoene efficacy versus other antioxidants in UV protection

Author: Smolecule Technical Support Team. Date: February 2026

Phytoene vs. Other Antioxidants in UV Protection

Feature This compound (and Phytofluene) Classic Carotenoids (β-carotene, Lycopene) Polyphenols (e.g., Flavonoids)
Primary Mechanism Direct UV absorption + Antioxidant [1] [2] [3] Primarily Antioxidant [4] [3] Primarily Antioxidant [5]
UV Absorption Spectrum UVB (~286 nm) and UVA (max ~286 nm for this compound, UVA for phytofluene) [1] [2] Absorbs in visible light range; no significant UV absorption [1] [4] Variable, but generally not a primary mechanism [5]
Antioxidant Action Quenches hydroxyl radicals (∙OH), reduces ROS [2] Scavenges ROS, quenches singlet oxygen [4] Powerful antioxidants, scavenge ROS, chelate metals [5] [6]

| Key Differentiating Effects | - DNA Protection: Reduces UV-induced DNA damage in vitro [2]

  • Anti-Inflammation: Reduces IL-6, IL-12, and PGE-2 [2]
  • Skin Brightening: 22% reduction in melanin content in B16 murine melanocytes at 7.5 μM [2]
  • SPF Boosting: Shown to boost the SPF of a commercial sunscreen formulation in vitro [2] | - Photoprotection: Supports basal dermal defense against UV, but protection in SPF terms is lower than topical sunscreens [3]
  • Anti-Photoaging: Promotes collagen formation, reduces matrix metalloproteinases (MMPs) [4] [7] | - Broad-Spectrum Protection: Offer antioxidant, anti-inflammatory, and anticarcinogenic effects [5]
  • Anti-Photoaging: Shown to inhibit collagenase and elastase, protecting the dermal matrix [5] |

Experimental Data and Protocols

Supporting data for this compound's efficacy comes from a range of experimental models.

In Vitro Antioxidant Capacity
  • DPPH Assay: This common antioxidant test measures a compound's ability to scavenge stable free radicals. This compound and phytofluene have demonstrated efficacy in quenching hydroxyl radicals (∙OH), which are highly reactive and damaging [2].
  • TEAC Assay: The Trolox Equivalent Antioxidant Capacity assay measures antioxidant strength by comparing it to a standard. One study on a pomegranate extract (as a model for polyphenol-rich antioxidants) reported a high value of 977.08 ± 15.73 mmol Trolox/100 g, showcasing the potent activity of some polyphenols [8].
Cellular and Molecular Studies
  • Cell Cultures (HaCaT keratinocytes, human fibroblasts): These models are used to study protective effects against UV-induced damage.
    • Anti-inflammatory Effect: this compound showed a 46% reduction in PGE-2 (a pro-inflammatory marker) in interleukin-1-induced normal human fibroblasts [2].
    • Anti-Photoaging Effect: At 15 µg/mL, this compound and phytofluene inhibited MMP-1 expression by 14%, a key enzyme in collagen degradation [2].
    • DNA Protection: An assay using plasmid DNA demonstrated that this compound and phytofluene protect against DNA damage caused by hydroxyl radicals, measured by a reduction in fluorescence from damaged biotinylated base pairs [2].
Skin Brightening Efficacy
  • B16 Murine Melanocyte Model: This experiment tests the inhibition of melanin synthesis.
    • Protocol: Melanocytes are treated with the test compound, and intracellular melanin content is quantified.
    • Result: A combination of this compound and phytofluene at 7.5 μM concentration resulted in a 22% reduction in melanin content. For comparison, arbutin, a known skin-lightening agent, requires a higher concentration (50 μM) to show an effect [2].
SPF Boosting Effect
  • In Vitro SPF Testing:
    • Protocol: Two sunscreen creams were prepared with 3.5% w/w octyl methoxycinnamate and 1% butyl methoxydibenzoylmethane. The test formula included 5% this compound and phytofluene from algae. The in vitro SPF was determined using a substrate that mimics human skin, and transmittance was measured after irradiation [2].
    • Result: The sunscreen with colorless carotenoids showed a boosted SPF value compared to the control, indicating a stabilizing and protective effect on the UV filters [2].

Mechanisms of Action: Signaling Pathways

The following diagram illustrates the key molecular pathways through which UV radiation damages skin and how antioxidants like this compound and carotenoids intervene.

G UV Radiation UV Radiation Oxidative Stress /\nROS Generation Oxidative Stress / ROS Generation UV Radiation->Oxidative Stress /\nROS Generation Direct UV Absorption\n(this compound/Phytofluene) Direct UV Absorption (this compound/Phytofluene) UV Radiation->Direct UV Absorption\n(this compound/Phytofluene)  Partial Blocking DNA Damage\n(Lipid Peroxidation,\nProtein Oxidation) DNA Damage (Lipid Peroxidation, Protein Oxidation) Oxidative Stress /\nROS Generation->DNA Damage\n(Lipid Peroxidation,\nProtein Oxidation) MAPK Pathway\nActivation (p38, JNK) MAPK Pathway Activation (p38, JNK) Oxidative Stress /\nROS Generation->MAPK Pathway\nActivation (p38, JNK) Antioxidant Action\n(this compound, Carotenoids, Polyphenols) Antioxidant Action (this compound, Carotenoids, Polyphenols) Scavenge ROS Scavenge ROS Antioxidant Action\n(this compound, Carotenoids, Polyphenols)->Scavenge ROS Antioxidant Action\n(this compound, Carotenoids, Polyphenols)->Scavenge ROS  Neutralizes Scavenge ROS->Oxidative Stress /\nROS Generation  Reduces Reduce Initial UV Energy Reduce Initial UV Energy Direct UV Absorption\n(this compound/Phytofluene)->Reduce Initial UV Energy Inflammation\n(e.g., PGE-2, IL-6) Inflammation (e.g., PGE-2, IL-6) MAPK Pathway\nActivation (p38, JNK)->Inflammation\n(e.g., PGE-2, IL-6) Collagen Degradation\n(↑ MMP-1) Collagen Degradation (↑ MMP-1) MAPK Pathway\nActivation (p38, JNK)->Collagen Degradation\n(↑ MMP-1) Inhibition of\nInflammatory Markers Inhibition of Inflammatory Markers Inhibition of\nInflammatory Markers->Inflammation\n(e.g., PGE-2, IL-6)  Suppresses Reduced Inflammation Reduced Inflammation Inhibition of\nInflammatory Markers->Reduced Inflammation Inhibition of\nMMP-1 Expression Inhibition of MMP-1 Expression Inhibition of\nMMP-1 Expression->Collagen Degradation\n(↑ MMP-1)  Inhibits Preserved Collagen Preserved Collagen Inhibition of\nMMP-1 Expression->Preserved Collagen

Diagram: Antioxidant Mechanisms Against UV-Induced Skin Damage. UV radiation triggers skin damage directly and indirectly via reactive oxygen species (ROS). Antioxidants like carotenoids and polyphenols primarily act by scavenging ROS. This compound/phytofluene provide a dual mechanism by also directly absorbing UV light, reducing the initial insult. Subsequent anti-inflammatory and anti-MMP actions help prevent visible photoaging [4] [2].

Key Takeaways for Researchers

  • Unique Value of this compound: Its role as a direct UV absorber in the UVA/UVB range complements its antioxidant activity, offering a dual mechanism not found in colored carotenoids or many polyphenols [1] [2] [3].
  • Synergistic Potential: The evidence suggests that this compound is not necessarily a superior antioxidant in all aspects but a highly complementary one. Formulations combining this compound (for direct absorption and specific anti-inflammatory/lightening effects) with other potent antioxidants like polyphenols or astaxanthin could provide broad-spectrum, multi-mechanistic photoprotection.
  • Research Applications: The experimental protocols outlined, particularly the in vitro SPF boosting and melanin reduction assays, provide robust models for screening and validating the efficacy of this compound and other candidates in cosmetic and pharmaceutical development.

References

validating computational phytoene synthase models with experimental data

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Validation of Phytoene Synthase Models

Study Subject / Gene Name Experimental Host Systems Key Methodologies Major Findings / Outcome Reference
Arabidopsis thaliana PSY isoforms (AtPSY vs. AtPSYextra) Nicotiana benthamiana leaves, Escherichia coli Agroinfiltration & metabolite analysis (HPLC) • Heterologous complementation in E. coli with pAC-85b plasmid • Immunoblot analysis (protein detection) AtPSY showed high activity; AtPSYextra (computational prediction) showed no detectable enzymatic activity in both systems. [1]
Panax japonicus PjPSY1 Arabidopsis thaliana (transgenic) Heterologous overexpressionQuantitative PCR (qPCR)Metabolite profiling (UPLC) for carotenoids Increased carotenoids (e.g., Violaxanthin) in transgenic plants; confirmed PjPSY1 as a functional, positive regulator. [2]
Watermelon ClPSY1, ClPSY2, ClPSY3 Escherichia coli Functional complementation assay in an E. coli system All three ClPSY genes could produce This compound, confirming they encode functional enzymes. [3]
Methylocystis sp. MJC1 (bacteria) Methylocystis sp. MJC1 Machine Learning (ML)-guided promoter engineering • Pathway optimization with synthetic data augmentation ML-predicted strains achieved a 2.2-fold increase in this compound titer, validating the model's predictive power. [4]

Detailed Experimental Protocols

For researchers looking to implement these methods, here are the core experimental workflows for the two primary validation strategies.

Plant-Based Functional Validation via Agroinfiltration

This protocol, used to validate the Arabidopsis PSY isoforms, tests enzyme function in a living plant context [1].

A Step 1: Clone PSY gene into expression vector with 35S promoter B Step 2: Transform vector into Agrobacterium tumefaciens A->B C Step 3: Agroinfiltrate leaves of Nicotiana benthamiana B->C D Step 4: Apply Norflurazon (NFZ) to inhibit this compound desaturation C->D E Step 5: Harvest infiltrated leaf tissue and snap-freeze in liquid N₂ D->E F Step 6: Lyophilize and grind tissue to a fine powder E->F G Step 7: Extract and quantify this compound via HPLC F->G H Step 8: Confirm protein expression via Immunoblot (e.g., anti-HA tag) G->H

Bacterial Complementation Assay

This robust and simpler assay tests whether a candidate PSY gene can catalyze the formation of this compound in bacteria [1] [3].

A Step 1: Clone PSY gene (without plastid target peptide) into bacterial expression vector (e.g., pET32) B Step 2: Co-transform E. coli with PSY vector and pAC-85b plasmid (provides GGPP substrate) A->B C Step 3: Plate transformed bacteria on selective solid medium B->C D Step 4: Screen for colored colonies (β-carotene production is orange) C->D E Step 5: Quantify carotenoid content via HPLC D->E

Key Insights from Experimental Data

  • Beware of Purely Computational Predictions: The Arabidopsis study found that the At5g17230.3 (AtPSYextra) model, listed as a representative in the TAIR database, is likely a computational artifact with no biological activity, despite being predicted from some EST and proteomic data [1]. This highlights that experimental validation is non-negotiable.
  • Context-Dependent Function: PSY genes often have paralogs with tissue-specific roles. For example, in watermelon, ClPSY1 is highly expressed in fruit flesh and linked to color, while ClPSY2 is more abundant in leaves, and ClPSY3 in roots [3]. Functional data must be interpreted within its biological context.
  • Machine Learning Enhances Traditional Engineering: The use of ML (DNN, SVM) and synthetic data (CTGAN) to predict optimal promoter-gene combinations in Methylocystis bacteria led to a significant boost in this compound yield, showing how computational models can be validated by and simultaneously guide wet-lab experiments [4].

References

phytoene accumulation across different plant species and tissues

Author: Smolecule Technical Support Team. Date: February 2026

Phytoene Accumulation Across Species and Tissues

Plant Species Tissue Key Finding on this compound/PSY Experimental Data Summary

| Loquat (Eriobotrya japonica) | Fruit flesh (red vs. white cultivars), peel, leaves | EjPSY2A mutation causes lack of carotenoids in white flesh; EjPSY1 active in peel; EjPSY2B dominant in leaves [1]. | • Carotenoid Analysis: HPLC showed high carotenoids in red flesh, low in white flesh [1]. • Gene Expression: qRT-PCR revealed tissue-specific PSY expression patterns [1]. | | Arabidopsis (Arabidopsis thaliana) | Leaves, roots, etiolated seedlings | Alternative splicing of single PSY gene produces two 5'UTR variants (ASV1, ASV2) for developmental vs. stress-induced flux control; ORANGE (OR) proteins post-transcriptionally regulate PSY protein levels [2] [3]. | • This compound Measurement: In-vivo PSY activity assay using norflurazon (inhibits PDS) showed this compound accumulation [2] [3]. • Protein Interaction: Co-IP, Y2H, BiFC confirmed OR-PSY physical interaction [2]. • Translational Control: 5'UTR reporter constructs tested [3]. | | Goji Berry (Lycium barbarum - red fruit) | Fruit (developmental stages S1-S4) | Chromoplast differentiation enables massive zeaxanthin accumulation; PSY1 transcript increases greatly during ripening [4]. | • Carotenoid Analysis: HPLC after saponification showed zeaxanthin increased to 381.6 μg/g FW in ripe fruit [4]. • Microscopy: Light microscopy confirmed chromoplast presence in ripe red fruit, absence in black fruit [4]. | | Goji Berry (Lycium ruthenicum - black fruit) | Fruit (developmental stages S1-S4) | Failure of chromoplast development and high CCD4 expression lead to undetectable carotenoid levels in ripe fruit [4]. | • Carotenoid Analysis: HPLC showed carotenoids declined from 34.46 μg/g FW (S1) to undetectable (S4) [4]. • Gene Expression: qRT-PCR showed high CCD4 (carotenoid cleavage gene) transcript levels [4]. | | Cotton (Gossypium barbadense) | Anthers | GbDYA (PSY) gene mutation causes light-yellow anther color; functional GbDYA promotes carotenoid accumulation [5]. | • Metabolite Analysis: Integrated transcriptomic/metabolomic analysis linked GbDYA to lutein, violaxanthin, etc. [5]. • Genetic Analysis: Map-based cloning identified GbDYA gene; retrotransposon in allele causes loss of function [5]. |

Experimental Protocols for Key Findings

Here are detailed methodologies for the core experiments cited in the research.

Carotenoid Extraction and HPLC Analysis

This protocol is widely used, as in the loquat and goji berry studies [1] [4].

  • Extraction: Tissues are homogenized in organic solvents (e.g., tetrahydrofuran, acetone) to lipophilic compounds.
  • Saponification (if needed): The extract is treated with a KOH solution to hydrolyze carotenoid esters for accurate identification of parent carotenoids.
  • Chromatography: The extract is separated via High-Performance Liquid Chromatography (HPLC) on a reverse-phase C18 column.
  • Detection & Quantification: Carotenoids are detected using a photodiode array (PDA) detector. Compounds are identified by comparing retention times and absorption spectra to authentic standards and quantified using calibration curves [1] [4].
In-vivo PSY Activity Assay via Norflurazon Feeding

This method was used in Arabidopsis to directly measure PSY enzyme activity in living tissues [2] [3].

  • Principle: Norflurazon is a herbicide that inhibits This compound desaturase (PDS), the enzyme immediately after PSY in the pathway.
  • Procedure: Plant tissues are treated with norflurazon. This blocks the conversion of this compound to downstream carotenoids.
  • Measurement: The accumulated this compound is then extracted and quantified using HPLC. The amount of this compound directly reflects the in-vivo activity of PSY [2] [3].
Investigating Protein-Protein Interactions (OR and PSY)

This set of experiments confirmed the post-translational regulation of PSY by ORANGE proteins in Arabidopsis [2].

  • Co-immunoprecipitation (Co-IP) & Mass Spectrometry (MS): Proteins are extracted from plants expressing a tagged OR protein (e.g., BoOR-GFP). The OR protein is immunoprecipitated using GFP antibodies, and co-precipitating proteins (like PSY) are identified by MS.
  • Yeast Two-Hybrid (Y2H): Confirms direct, pairwise interaction. The OR protein is fused to a DNA-binding domain, and PSY is fused to an activation domain. Interaction in yeast allows reporter gene expression.
  • Bimolecular Fluorescence Complementation (BiFC): Visualizes interaction in plant cells. OR is fused to one half of YFP, and PSY to the other. If they interact, a functional YFP fluoresces, observed with microscopy [2].

Carotenoid Biosynthesis and PSY Regulation Pathways

The following diagrams illustrate the core carotenoid biosynthesis pathway and the multi-level regulation of its key gatekeeper, PSY.

carotenoid_pathway GGPP GGPP (Geranylgeranyl pyrophosphate) This compound This compound (Colorless) GGPP->this compound PSY Lycopene Lycopene (Red) This compound->Lycopene PDS, ZDS, Z-ISO, CRTISO Beta_Carotene β-Carotene (Orange) Lycopene->Beta_Carotene LCY-B Zeaxanthin Zeaxanthin (Yellow) Beta_Carotene->Zeaxanthin BCH PSY_Key This compound Synthase (PSY) Rate-Limiting 'Gatekeeper' Enzyme

Core carotenoid biosynthesis pathway in plants. PSY catalyzes the first committed step, condensing two GGPP molecules to form this compound.

PSY_regulation cluster_transcriptional Transcriptional Regulation cluster_posttranscriptional Post-Transcriptional & Post-Translational Regulation PSY_Gene PSY Gene TF_RIN Transcription Factors (e.g., RIN, FUL1) PSY_mRNA PSY_mRNA PSY_Gene->PSY_mRNA Transcription PSY_Protein Active PSY Protein This compound This compound Accumulation PSY_Protein->this compound Catalysis TF_RIN->PSY_Gene Binds Promoter Gene_Family Multi-Gene Family (PSY1, PSY2, PSY3) Tissue-Specific Expression Gene_Family->PSY_Gene ASVs Alternative Splicing (5'UTR Variants ASV1, ASV2) ASVs->PSY_mRNA PSY_mRNA->PSY_Protein Translation UTR_Control 5'UTR-Mediated Translational Control OR_Protein ORANGE (OR) Protein OR_Protein->PSY_Protein Stabilizes UTR_Control->PSY_mRNA

Multi-level regulatory network controlling this compound synthase (PSY) activity and this compound accumulation in plants.

References

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Physical Description

Solid

XLogP3

15.3

Exact Mass

544.500802041 Da

Monoisotopic Mass

544.500802041 Da

Heavy Atom Count

40

UNII

87E4NJ6N51

Other CAS

540-04-5

Wikipedia

Phytoene

Use Classification

Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C40 isoprenoids (tetraterpenes) [PR0107]

Dates

Last modified: 08-15-2023

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